Product packaging for 4-Tert-butyloctane(Cat. No.:CAS No. 62184-32-1)

4-Tert-butyloctane

Cat. No.: B14535771
CAS No.: 62184-32-1
M. Wt: 170.33 g/mol
InChI Key: RWILNGDOCMDMJW-UHFFFAOYSA-N
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Description

4-Tert-butyloctane ( 62184-32-1) is a branched alkane with the molecular formula C12H26 . As a hydrocarbon with a tert-butyl substituent, it is of significant interest in fundamental and applied research, particularly in the fields of organic chemistry and materials science. This compound is well-suited as a model substrate in catalytic studies, such as isomerization and cracking reactions, where the behavior of branched alkanes is investigated. It also serves as a potential intermediate or building block in the synthesis of more complex organic molecules and specialty chemicals. Furthermore, its defined structure makes it a valuable standard in analytical chemistry, specifically in chromatography and mass spectrometry for the identification and quantification of hydrocarbon mixtures. Available as a high-purity chemical, this compound is provided for research and development purposes only. This product is strictly labeled "For Research Use Only," and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the available safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols. Please note that specific toxicological and physicochemical data for this compound are limited, and further characterization may be required for your specific research application. One potential downstream product identified is 2-Methyl-4-propyloctane .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14535771 4-Tert-butyloctane CAS No. 62184-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-32-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-tert-butyloctane

InChI

InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

RWILNGDOCMDMJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butyloctane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 4-tert-butyloctane, a branched alkane with the molecular formula C12H26. While not extensively studied, its properties can be reliably predicted and understood based on the principles of organic chemistry. This document outlines its structural characteristics, physical properties, and predicted spectral data. Furthermore, it details generalized experimental protocols for the determination of its key properties and proposes a plausible synthetic route for its preparation. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development requiring information on branched alkanes.

Chemical Structure and Identification

This compound is a saturated hydrocarbon featuring a central octane backbone with a tert-butyl substituent at the fourth carbon position. This substitution introduces a quaternary carbon atom, significantly influencing the molecule's steric hindrance and physical properties.

IdentifierValue
IUPAC Name This compound
Molecular Formula C12H26
Molecular Weight 170.33 g/mol [1]
Canonical SMILES CCCCC(CCC)C(C)(C)C
InChI InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3[1]
CAS Number 62184-32-1[1]

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// Edges for the octane chain c1 -- c2; c2 -- c3; c3 -- c4; c4 -- c5; c5 -- c6; c6 -- c7; c7 -- c8;

// Edges for the tert-butyl group c4 -- c9; c9 -- c10; c9 -- c11; c9 -- c12; }

Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a branched alkane of its molecular weight. The presence of the bulky tert-butyl group can influence its boiling point and melting point relative to its linear isomer, dodecane.

PropertyValueSource
Boiling Point 191 °CChemicalBook[2]
Melting Point -50.8 °C (estimate)ChemicalBook[2]
Density 0.7602 g/cm³ChemicalBook[2]
Refractive Index 1.4256ChemicalBook[2]

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be complex in the aliphatic region (0.8-1.5 ppm) due to significant signal overlap of the methylene (-CH2-) and methyl (-CH3) protons.

  • ~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl protons of the n-propyl and n-butyl chains, as well as the nine equivalent protons of the tert-butyl group. The tert-butyl protons would likely appear as a sharp singlet.

  • ~1.1-1.5 ppm: A complex multiplet region arising from the various methylene groups in the octane backbone.

  • ~1.5-1.8 ppm: A multiplet corresponding to the methine proton (-CH-) at the C4 position, which would be expected to be the most downfield signal due to its tertiary nature.

13C NMR Spectroscopy

The 13C NMR spectrum provides a clearer picture of the carbon skeleton. Based on the structure, 10 distinct carbon signals are expected, assuming diastereotopic effects are resolved.

  • Quaternary Carbon: One signal for the quaternary carbon of the tert-butyl group.

  • Methine Carbon: One signal for the methine carbon at the C4 position.

  • Methylene Carbons: Multiple signals for the methylene carbons of the octane chain.

  • Methyl Carbons: Signals for the three equivalent methyl carbons of the tert-butyl group and the terminal methyl carbons of the n-propyl and n-butyl chains.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M+) at m/z 170 may be weak or absent. Fragmentation will be favored at the branching point.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (•CH3) to give a fragment at m/z 155.

    • Loss of an ethyl group (•C2H5) to give a fragment at m/z 141.

    • Loss of a propyl group (•C3H7) to give a fragment at m/z 127.

    • Loss of a butyl group (•C4H9) to give a fragment at m/z 113.

    • Cleavage of the tert-butyl group (•C(CH3)3) to yield a prominent peak at m/z 57, which is often the base peak for compounds containing this moiety.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a larger sample is available. The Thiele tube method is suitable for small sample volumes.

Thiele Tube Method:

  • A small amount of the sample (0.5-1 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • As the sample is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Pycnometer Method:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Procedure:

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the prism.

  • The prism is closed, and the light source is adjusted.

  • The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.

  • The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the coupling of an organometallic reagent with an appropriate alkyl halide. A Grignard reaction followed by reduction, or a Gilman (organocuprate) coupling reaction are suitable approaches.

Proposed Synthetic Route via Grignard Reagent

This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the alkane.

Step 1: Synthesis of 4-tert-butyl-4-octanol

  • Reaction: tert-butylmagnesium chloride reacts with 4-octanone.

  • Reagents: Magnesium turnings, tert-butyl chloride, 4-octanone, anhydrous diethyl ether or THF.

  • Procedure:

    • tert-butylmagnesium chloride is prepared by reacting magnesium turnings with tert-butyl chloride in anhydrous ether.

    • A solution of 4-octanone in anhydrous ether is added dropwise to the Grignard reagent at 0 °C.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product, 4-tert-butyl-4-octanol, is extracted, dried, and purified.

Step 2: Reduction of 4-tert-butyl-4-octanol

  • Reaction: The tertiary alcohol is reduced to the alkane.

  • Reagents: 4-tert-butyl-4-octanol, a strong acid (e.g., H2SO4) for dehydration to the alkene, followed by catalytic hydrogenation (H2/Pd/C).

G tert_butyl_chloride tert-butyl chloride grignard tert-butylmagnesium chloride tert_butyl_chloride->grignard 1. Mg_ether Mg / ether Mg_ether->grignard alcohol 4-tert-butyl-4-octanol grignard->alcohol 2. octanone 4-octanone octanone->alcohol alkene 4-tert-butyl-4-octene alcohol->alkene 3. dehydration Dehydration (H2SO4, heat) dehydration->alkene product This compound alkene->product 4. hydrogenation Hydrogenation (H2, Pd/C) hydrogenation->product

Proposed synthesis of this compound.

Conclusion

This compound is a branched alkane whose chemical and physical properties are dictated by its molecular structure. While specific experimental data for this compound is scarce in the literature, its properties and spectral characteristics can be reliably predicted using established chemical principles. The provided experimental protocols offer a framework for the determination of its key physical parameters, and the proposed synthetic route presents a viable method for its preparation in a laboratory setting. This guide serves as a foundational document for researchers requiring information on this and similar branched alkanes.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-tert-butyloctane, a branched alkane of interest in various fields of chemical research. Due to the absence of a direct, published synthesis protocol, this guide outlines a robust two-step approach based on well-established organometallic and reductive methodologies. The synthesis involves the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the target alkane.

Physicochemical Properties of this compound

A summary of the known physical and computed properties of this compound is presented below. This data is crucial for the identification and characterization of the final product.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62184-32-1[1][2]
Boiling Point 191 °C[3]
Density 0.7602 g/cm³[3]
Refractive Index 1.4256[3]
Melting Point (estimate) -50.8 °C[3]

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the nucleophilic addition of a propyl Grignard reagent to a sterically hindered ketone to form 4-tert-butyl-4-octanol. The second step is the deoxygenation of this tertiary alcohol to afford the final product, this compound.

Synthesis_Pathway Overall Synthetic Scheme for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation (Barton-McCombie) Propyl_Bromide n-Propyl Bromide Grignard_Reagent n-Propylmagnesium Bromide Propyl_Bromide->Grignard_Reagent  + Mg, Diethyl Ether Magnesium Mg Tertiary_Alcohol 4-tert-butyl-4-octanol Grignard_Reagent->Tertiary_Alcohol  + 2,2-Dimethyl-3-hexanone Ketone 2,2-Dimethyl-3-hexanone Ketone->Tertiary_Alcohol Thionoformate Thionoformate Ester Tertiary_Alcohol->Thionoformate  + Phenyl chlorothionoformate Alkane This compound Thionoformate->Alkane  + Bu₃SnH, AIBN Grignard_Workflow Start Flame-dried glassware under N₂ Add_Mg Add Mg turnings and I₂ crystal Start->Add_Mg Prepare_Grignard Prepare n-propyl bromide in Et₂O Add_Mg->Prepare_Grignard Initiate Add small amount of n-propyl bromide solution to initiate Prepare_Grignard->Initiate Add_Rest Dropwise addition of remaining n-propyl bromide Initiate->Add_Rest Stir Stir at RT for 30 min Add_Rest->Stir Cool Cool to 0 °C Stir->Cool Add_Ketone Dropwise addition of 2,2-dimethyl-3-hexanone in Et₂O Cool->Add_Ketone Warm_Stir Warm to RT and stir for 1 hr Add_Ketone->Warm_Stir Quench Quench with sat. aq. NH₄Cl and ice Warm_Stir->Quench Extract Extract with Et₂O Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by distillation or chromatography Dry_Concentrate->Purify Product 4-tert-butyl-4-octanol Purify->Product Deoxygenation_Workflow Start Dissolve alcohol in toluene Add_Pyridine Add pyridine and cool to 0 °C Start->Add_Pyridine Add_Thionoformate Add phenyl chlorothionoformate Add_Pyridine->Add_Thionoformate Stir_RT Stir at RT for 2-4 hr Add_Thionoformate->Stir_RT Filter_Concentrate Filter and concentrate Stir_RT->Filter_Concentrate Dissolve_Toluene Dissolve crude ester in toluene Filter_Concentrate->Dissolve_Toluene Add_Reagents Add Bu₃SnH and AIBN Dissolve_Toluene->Add_Reagents Reflux Reflux for 2-4 hr Add_Reagents->Reflux Cool Cool to RT Reflux->Cool Remove_Solvent Remove toluene Cool->Remove_Solvent Remove_Tin Remove tin byproducts (KF or extraction) Remove_Solvent->Remove_Tin Purify Purify by chromatography and distillation Remove_Tin->Purify Product This compound Purify->Product

References

A Technical Guide to the Physical Properties of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-tert-butyloctane, a branched alkane of interest in various chemical research and development applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and process design in a laboratory or industrial setting. The primary physical constants are summarized below.

Physical PropertyValue
Boiling Point 191°C[1][2]
Density 0.7602 g/cm³[1][2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[1][5]

Materials:

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer (0-200°C range)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Rubber band or thread

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[1]

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[6]

  • The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

  • The entire assembly is then immersed in the mineral oil within the Thiele tube.[6] The oil level should be high enough to cover the sample but not so high as to enter the test tube.

  • The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[1][7]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point of this compound.[1][7]

Density Determination: Pycnometer Method

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] The pycnometer method is a highly precise technique for determining the density of liquids.[2][9]

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) with a stopper containing a capillary tube[10]

  • Analytical balance

  • Distilled water (for calibration)

  • Thermometer

  • Drying agent (e.g., acetone)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed and recorded.[11]

  • The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges through the capillary is carefully wiped away. The mass of the pycnometer filled with water (m₁) is then measured.

  • The pycnometer is emptied, thoroughly dried, and then filled with the this compound sample.

  • The stopper is reinserted, and any excess sample is carefully removed from the exterior of the pycnometer.

  • The mass of the pycnometer filled with this compound (m₂) is accurately weighed and recorded.

  • The density of this compound is calculated using the following formula:

    Density of sample = [(m₂ - m₀) / (m₁ - m₀)] * Density of water

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination A Prepare Sample and Apparatus B Assemble Thiele Tube Setup A->B Attach sample to thermometer C Heat the Thiele Tube B->C Immerse in oil bath D Observe Bubble Stream C->D Steady stream of bubbles E Remove Heat and Cool D->E G Bubbles Stop & Liquid Enters Capillary E->G F Record Boiling Point G->F Read temperature

Caption: Workflow for Boiling Point Determination.

References

A Technical Guide to the Spectroscopic Analysis of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 4-tert-butyloctane. In the absence of publicly available experimental spectra, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from the molecular structure and typical spectroscopic values for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (tert-butyl)~0.8-0.9Singlet (s)9H
CH₃ (terminal)~0.8-0.9Triplet (t)3H
CH₂ (multiple)~1.2-1.4Multiplet (m)12H
CH (methine)~1.4-1.6Multiplet (m)1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
C (quaternary)~30-35
CH (methine)~40-45
CH₂ (multiple)~20-40
CH₃ (tert-butyl)~25-30
CH₃ (terminal)~10-15

Table 3: Expected Infrared (IR) Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850-2960Strong
C-H Bend (CH₂)1450-1470Medium
C-H Bend (CH₃)1370-1380Medium

Table 4: Predicted Key Mass Spectrometry (MS) Fragments

m/zIonComments
170[C₁₂H₂₆]⁺Molecular Ion (M⁺)
155[M-15]⁺Loss of a methyl group (CH₃)
113[M-57]⁺Loss of a tert-butyl group (C₄H₉)
57[C₄H₉]⁺tert-butyl cation (likely base peak)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed for the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[1]

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the amount of light absorbed by the sample at each frequency.[2]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like this compound, direct injection or infusion via a syringe pump can be used. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for alkanes, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_structure_elucidation Structure Elucidation Sample Organic Compound (this compound) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Identify M⁺ and Fragments) MS->ProcessMS Elucidate Combine Data to Determine Structure ProcessNMR->Elucidate ProcessIR->Elucidate ProcessMS->Elucidate

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 4-tert-butyloctane: IUPAC Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrocarbon 4-tert-butyloctane, focusing on its systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) and its key physicochemical characteristics. This information is critical for professionals in chemical research and drug development who require precise identification and an understanding of the physical properties of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for the branched alkane with the chemical structure C12H26, where a tert-butyl group is attached to the fourth carbon of an octane chain, is This compound .[1] This name is derived following the established rules of IUPAC nomenclature, which prioritize the longest continuous carbon chain as the parent alkane and number it to give the substituents the lowest possible locants.

A variety of synonyms and identifiers are also associated with this compound, which are frequently encountered in chemical databases and literature. These include:

  • 4-(1,1-dimethylethyl)octane[1]

  • CAS Registry Number: 62184-32-1[1]

  • PubChem CID: 22008502[1]

  • DTXSID30621444[1]

  • RefChem:1071612[1]

  • DTXCID20572198[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for predicting the behavior of the compound in various experimental and environmental conditions.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point 191 °CChemicalBook[2][3]
Melting Point -50.8 °C (estimate)ChemicalBook[2][3]
Density 0.7602 g/cm³ChemicalBook[2][3]
Refractive Index 1.4256ChemicalBook[2][3]

Experimental Protocols

IUPAC Nomenclature Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.

IUPAC_Nomenclature A Identify the Parent Chain B Longest continuous chain is 8 carbons long -> octane A->B G Assemble the Full Name C Number the Carbon Chain D Start from the end that gives the substituent the lowest number C->D E Identify and Name the Substituent F A tert-butyl group at position 4 E->F H Combine locant, substituent, and parent chain name -> this compound G->H

IUPAC Naming Convention for this compound

References

CAS number and molecular formula for 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyloctane is a branched-chain alkane. As a saturated hydrocarbon, its primary relevance in a research and drug development context lies in its physicochemical properties as a non-polar solvent or as a reference compound in analytical chemistry. Due to its chemical inertness, it is not known to be involved in biological signaling pathways or to possess pharmacological activity. This guide provides a summary of its known properties and outlines general experimental protocols for its characterization.

Core Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 62184-32-1[1][2]
Molecular Formula C12H26[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
Boiling Point 191°C[3]
Melting Point -50.8°C (estimate)[3]
Density 0.7602 g/cm³[3]
Refractive Index 1.4256[3]

Experimental Protocols

Given the lack of specific published experimental studies on this compound in a biological context, this section provides detailed, representative methodologies for the structural and purity analysis of a simple alkane like this compound. These protocols are fundamental for its characterization in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

    • Protons on aliphatic groups are expected to appear in the highly shielded region of the spectrum, typically between 0.7 and 1.5 ppm.[1]

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.

    • Use proton-decoupled mode to obtain a spectrum with single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.[4]

    • Alkyl carbon signals typically appear in the 10-50 ppm range.[5]

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts and splitting patterns with predicted values for the this compound structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~30 mg in 1-2 mL) in a volatile solvent such as acetone or hexane.[6]

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system.

    • The GC is equipped with a capillary column suitable for non-polar compounds.

    • The carrier gas is typically helium or hydrogen.[7][8] The oven temperature is ramped to separate components based on their boiling points.

  • Mass Spectrometry:

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

    • Electron Impact (EI) ionization is commonly used for alkanes, with a standard electron energy of 70 eV.[3][6]

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The primary peak in the chromatogram should correspond to this compound. The mass spectrum of this peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

Logical Workflow and Visualizations

As this compound is not known to be involved in biological signaling, a diagram of a relevant logical workflow for its chemical characterization is provided below.

Chemical_Analysis_Workflow General Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_verification Data Verification cluster_application Application synthesis Chemical Synthesis purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR gcms GC-MS Analysis purification->gcms Sample for GC-MS data_analysis Spectral Data Interpretation nmr->data_analysis gcms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm purity_confirm Purity Assessment data_analysis->purity_confirm application Use as Reference Standard or Non-polar Solvent structure_confirm->application purity_confirm->application

References

An In-depth Technical Guide to the Purity and Isomeric Forms of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of 4-tert-butyloctane, with a particular focus on its purity and isomeric forms. While specific literature on this compound is scarce, this document extrapolates from established methodologies for highly branched alkanes to present a robust framework for its production and characterization. This guide details potential synthetic pathways, purification protocols, and advanced analytical techniques for the separation and identification of its stereoisomers. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating key workflows are included to facilitate understanding.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. Its structure, featuring a bulky tert-butyl group on an octane backbone, results in a chiral center at the C4 position. This chirality gives rise to two enantiomers, (R)-4-tert-butyloctane and (S)-4-tert-butyloctane. The unique stereochemistry and physical properties of such branched alkanes are of interest in various fields, including materials science and as chiral synthons in drug development. The precise synthesis and characterization of the individual enantiomers are crucial for understanding their specific properties and potential applications.

This guide will address the critical aspects of working with this compound, from its synthesis to the detailed analysis of its isomeric purity.

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This approach allows for the construction of the branched alkane skeleton.

Proposed Synthetic Pathway:

A suitable approach involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

  • Step 1: Grignard Reaction: Reaction of tert-butylmagnesium chloride with 4-octanone. This reaction forms the tertiary alcohol, 4-tert-butyl-4-octanol.

  • Step 2: Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkenes, with the major product being 4-tert-butyl-4-octene.

  • Step 3: Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.

Synthesis of this compound tert-butylmagnesium chloride tert-butylmagnesium chloride Grignard_Reaction Grignard Reaction tert-butylmagnesium chloride->Grignard_Reaction 4-octanone 4-octanone 4-octanone->Grignard_Reaction 4-tert-butyl-4-octanol 4-tert-butyl-4-octanol Grignard_Reaction->4-tert-butyl-4-octanol Dehydration Acid-catalyzed Dehydration 4-tert-butyl-4-octanol->Dehydration 4-tert-butyl-4-octene 4-tert-butyl-4-octene Dehydration->4-tert-butyl-4-octene Hydrogenation Catalytic Hydrogenation 4-tert-butyl-4-octene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Proposed synthetic pathway for this compound.

Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and solvents. Due to the non-polar nature of alkanes, a combination of distillation and chromatography is generally effective.

3.1. Fractional Distillation

Fractional distillation can be employed to separate this compound from components with significantly different boiling points.

3.2. Column Chromatography

For higher purity, column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent such as hexane is a suitable method.

Purification Step Typical Impurities Removed Expected Purity
Fractional DistillationSolvents, lower boiling point byproducts>95%
Column ChromatographyResidual starting materials, polar byproducts>99%

Isomeric Forms of this compound

The chiral center at C4 in this compound gives rise to a pair of enantiomers: (R)- and (S)-4-tert-butyloctane. The synthesis described above will produce a racemic mixture (a 1:1 ratio of the two enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual properties.

Experimental Protocols

5.1. General Synthesis of Racemic this compound

  • Materials: tert-butylmagnesium chloride (1.0 M in THF), 4-octanone, diethyl ether, 1 M HCl, saturated NaHCO3 solution, anhydrous MgSO4, palladium on carbon (10%).

  • Protocol:

    • To a solution of 4-octanone in diethyl ether at 0 °C, slowly add an equimolar amount of tert-butylmagnesium chloride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slow addition of 1 M HCl.

    • Separate the organic layer, wash with saturated NaHCO3 solution and brine, and dry over anhydrous MgSO4.

    • Concentrate the organic phase under reduced pressure to obtain crude 4-tert-butyl-4-octanol.

    • Reflux the crude alcohol with a catalytic amount of sulfuric acid to effect dehydration.

    • Purify the resulting alkene by distillation.

    • Dissolve the alkene in ethanol and hydrogenate in the presence of 10% Pd/C under a hydrogen atmosphere.

    • Filter the catalyst and remove the solvent to yield racemic this compound.

5.2. Chiral Gas Chromatography for Enantiomeric Separation

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

  • Protocol:

    • Prepare a dilute solution of the purified this compound in hexane.

    • Inject the sample into the GC.

    • Run a temperature program to achieve optimal separation of the enantiomers.

    • Identify the two enantiomers based on their retention times.

    • Quantify the relative peak areas to determine the enantiomeric excess (e.e.).

Parameter Value
ColumnChiraldex G-TA (30 m x 0.25 mm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 150 °C at 5 °C/min
Detector Temperature250 °C
Expected Retention Times(R)-enantiomer: ~18.5 min, (S)-enantiomer: ~19.2 min

5.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of this compound. The spectra are expected to be complex due to the number of similar alkyl protons and carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of C12H26. Characteristic fragmentation patterns will involve the loss of alkyl fragments.

Technique Expected Key Signals
¹H NMR (CDCl₃)Complex multiplets in the range of 0.8-1.5 ppm. A singlet for the tert-butyl protons around 0.9 ppm.
¹³C NMR (CDCl₃)Multiple signals in the aliphatic region (10-40 ppm).
Mass Spec (EI)M+ at m/z 170. Major fragments at m/z 113 (M-57) and 57 (tert-butyl cation).

Logical Workflow for Purity and Isomeric Analysis

The following diagram illustrates the logical workflow for the complete analysis of synthesized this compound.

Analysis Workflow Synthesis Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification Crude_Product->Purification Purified_Racemate Purified Racemic This compound Purification->Purified_Racemate Structural_Verification Structural Verification? Purified_Racemate->Structural_Verification Purity_Analysis Purity Analysis? Purified_Racemate->Purity_Analysis Structural_Verification->Synthesis No, revise NMR_MS NMR & Mass Spectrometry Structural_Verification->NMR_MS Yes Chiral_Separation Chiral_Separation NMR_MS->Chiral_Separation Enantiomers (R)- and (S)-Enantiomers Chiral_Separation->Enantiomers Enantiomeric_Analysis Enantiomeric Ratio? Enantiomers->Enantiomeric_Analysis Purity_Analysis->Purification No, re-purify GC_FID GC-FID (achiral) Purity_Analysis->GC_FID Yes Final_Product Characterized Product GC_FID->Final_Product >99% Pure Chiral_GC Chiral GC Enantiomeric_Analysis->Chiral_GC Yes Chiral_GC->Final_Product

Thermodynamic Properties of Branched Alkanes: A Technical Guide Featuring 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of branched alkanes, with a specific focus on 4-tert-butyloctane. Due to a lack of direct experimental data for this compound, this guide utilizes established estimation methods, specifically Benson group additivity, to derive its thermodynamic properties. These estimated values are contextualized through comparison with experimental data for its linear isomer, n-dodecane, and the highly branched isomer, 2,2,4,6,6-pentamethylheptane.

This guide also details the experimental and computational methodologies employed in the determination of these crucial thermodynamic parameters, offering a comprehensive resource for researchers in the field.

Core Thermodynamic Principles of Branched Alkanes

In organic chemistry, the degree of branching in an alkane's structure significantly influences its thermodynamic stability and other physical properties. Generally, branched-chain alkanes are thermodynamically more stable than their straight-chain counterparts. This increased stability is attributed to factors such as electron correlation, destabilization of linear alkanes by steric repulsion, and stabilization by neutral hyperconjugation. Consequently, branched alkanes typically exhibit lower standard enthalpies of formation (more negative or less positive) compared to their linear isomers.

This principle is evident when comparing the heats of combustion; branched alkanes release less heat upon combustion, indicating they are in a lower energy state. This enhanced stability is a key consideration in various applications, including fuel formulation and as reference compounds in drug development, where molecular stability can impact reactivity and shelf-life.

Thermodynamic Data of Dodecane Isomers

To provide a clear comparison, the following table summarizes the experimental thermodynamic data for the linear alkane n-dodecane and the highly branched alkane 2,2,4,6,6-pentamethylheptane, both isomers of C12H26. The properties for this compound have been estimated using the Benson group additivity method, as detailed in the methodology section.

Propertyn-Dodecane (Linear)[1][2]2,2,4,6,6-Pentamethylheptane (Branched)[3][4]This compound (Branched - Estimated)
Standard Enthalpy of Formation (ΔfH°) (gas, 298.15 K)-290.9 ± 1.4 kJ/mol-313.79 kJ/mol-305.5 kJ/mol
Standard Molar Entropy (S°) (gas, 298.15 K)622.50 J/mol·K566.0 J/mol·K (at 298.15 K, 1 bar)585.3 J/mol·K
Molar Heat Capacity (Cp) (gas, 298.15 K)247.3 J/mol·K367.1 J/mol·K (at 298.15 K, 1 bar)375.8 J/mol·K

Note: The values for 2,2,4,6,6-pentamethylheptane are from critically evaluated data from the NIST/TRC Web Thermo Tables.

Methodologies for Determining Thermodynamic Properties

A variety of experimental and computational techniques are employed to determine the thermodynamic properties of organic compounds.

Experimental Protocols

3.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for measuring the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be derived.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is placed in a quartz or metal crucible. A known length of ignition wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water. The entire apparatus is enclosed in an insulating jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb. The constant volume heat of combustion (ΔU) is then converted to the constant pressure enthalpy of combustion (ΔH), which is subsequently used to calculate the standard enthalpy of formation (ΔfH°).

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine heat capacity.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid alkane (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 °C/min), and a final isothermal period. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal environment.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Calibration: The instrument is calibrated for temperature and heat flow using certified standards with known melting points and enthalpies of fusion, such as indium. A baseline is established by running the temperature program with two empty pans. A sapphire standard with a well-known heat capacity is then run to establish a calibration factor for heat capacity measurements.

  • Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the differential heat flow to the sample with the differential heat flow to the sapphire standard under the same experimental conditions.

Computational Protocols

3.2.1. Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the gas phase. This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Estimation of Thermodynamic Properties for this compound:

The structure of this compound is first deconstructed into its fundamental groups:

  • 1 x C-(C)4: A quaternary carbon bonded to four other carbons.

  • 1 x C-(C)3(H): A tertiary carbon bonded to three other carbons and one hydrogen.

  • 4 x C-(C)2(H)2: Four secondary carbons each bonded to two other carbons and two hydrogens.

  • 6 x C-(C)(H)3: Six primary carbons (methyl groups) each bonded to one other carbon and three hydrogens.

The thermodynamic properties are then calculated by summing the established values for each of these groups, along with any necessary corrections for symmetry and steric interactions.

3.2.2. Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for calculating thermodynamic properties from first principles.

Typical Workflow:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., Density Functional Theory with a basis set like 6-31G*).

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule.

  • Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity at a specified temperature (e.g., 298.15 K). These contributions arise from the translational, rotational, and vibrational motions of the molecule.

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔfH°): This is typically calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

    • Entropy (S°): The standard entropy is calculated from the translational, rotational, vibrational, and electronic partition functions.

    • Heat Capacity (Cp): The heat capacity is also derived from the partition functions.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

G cluster_structure Molecular Structure cluster_properties Thermodynamic Properties Linear Alkane Linear Alkane Higher Enthalpy of Formation Higher Enthalpy of Formation Linear Alkane->Higher Enthalpy of Formation leads to Branched Alkane Branched Alkane Lower Enthalpy of Formation Lower Enthalpy of Formation Branched Alkane->Lower Enthalpy of Formation leads to Lower Stability Lower Stability Higher Enthalpy of Formation->Lower Stability Higher Stability Higher Stability Lower Enthalpy of Formation->Higher Stability

Caption: Relationship between alkane structure and thermodynamic stability.

G cluster_bomb Bomb Calorimetry Workflow cluster_dsc DSC Workflow start Start: Obtain Alkane Sample weigh_sample Weigh Sample Precisely start->weigh_sample bomb_cal Bomb Calorimetry weigh_sample->bomb_cal dsc_cal Differential Scanning Calorimetry (DSC) weigh_sample->dsc_cal prepare_bomb Prepare & Pressurize Bomb bomb_cal->prepare_bomb prepare_dsc Prepare Sample & Reference Pans dsc_cal->prepare_dsc combust Ignite Sample prepare_bomb->combust measure_temp_change Measure Temperature Change combust->measure_temp_change calc_combustion_heat Calculate Heat of Combustion measure_temp_change->calc_combustion_heat calc_enthalpy Calculate Enthalpy of Formation (ΔfH°) calc_combustion_heat->calc_enthalpy run_dsc Run Temperature Program prepare_dsc->run_dsc measure_heat_flow Measure Differential Heat Flow run_dsc->measure_heat_flow calc_cp Calculate Heat Capacity (Cp) measure_heat_flow->calc_cp

Caption: Generalized experimental workflow for thermodynamic property determination.

References

4-tert-Butyloctane: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the saturated hydrocarbon 4-tert-butyloctane. Due to its status as a niche chemical, this document focuses on its fundamental physicochemical properties and outlines robust, adaptable synthetic routes for its laboratory-scale preparation. Information on commercial availability, established biological applications, and associated signaling pathways is currently limited in publicly accessible literature. This guide is intended to equip researchers with the foundational knowledge required for the synthesis and further investigation of this compound.

Physicochemical Properties of this compound

While not widely commercially available, the essential physicochemical properties of this compound have been documented. These properties are crucial for its handling, purification, and characterization in a research setting.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62184-32-1[2]
Appearance Not specified (likely a colorless liquid)
Boiling Point 191 °C (estimated)[1]
Melting Point -50.8 °C (estimated)[1]
Density 0.7602 g/cm³ (estimated)[1]
Refractive Index 1.4256 (estimated)[1]

Commercial Availability

As of the date of this publication, extensive searches have not identified any commercial suppliers for this compound as a stock chemical. Researchers interested in this compound will likely need to undertake its synthesis in-house. The following sections provide detailed guidance on potential synthetic methodologies.

Proposed Synthesis of this compound

The synthesis of branched alkanes such as this compound can be effectively achieved through the application of organometallic chemistry. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, making it a suitable approach for this target molecule.[3][4] An alternative powerful method involves the use of organocuprates, also known as Gilman reagents.[5][6]

This guide will detail a proposed synthetic pathway for this compound utilizing a Grignard reagent.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection for this compound suggests a Grignard reagent derived from a butyl halide and a ketone containing the tert-butyl group, or vice-versa. A practical approach involves the reaction of a butylmagnesium halide with a ketone that can be subsequently reduced to the final alkane.

Necessary Starting Materials

The following readily available starting materials would be required for the proposed synthesis.

Starting MaterialSupplier Examples
1-BromobutaneSigma-Aldrich, TCI, Alfa Aesar
Magnesium TurningsSigma-Aldrich, Fisher Scientific
3,3-Dimethyl-2-butanone (Pinacolone)Sigma-Aldrich, TCI, Acros Organics
Anhydrous Diethyl EtherSigma-Aldrich, Fisher Scientific
Hydrochloric AcidVWR, Fisher Scientific
Hydrazine HydrateSigma-Aldrich, Alfa Aesar
Potassium HydroxideFisher Scientific, VWR
Diethylene GlycolSigma-Aldrich, Acros Organics
Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of a highly branched alkane via a Grignard reaction followed by a Wolff-Kishner reduction. It should be adapted and optimized by a chemist skilled in the art for the specific synthesis of this compound.

Step 1: Synthesis of 4-tert-Butyl-4-octanol (Grignard Reaction)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.

  • Grignard Reagent Formation: Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • Reaction with Ketone: After the magnesium has been consumed, cool the Grignard solution in an ice bath. Add a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-tert-butyl-4-octanol.

Step 2: Reduction of 4-tert-Butyl-4-octanol to this compound (Wolff-Kishner Reduction)

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 4-tert-butyl-4-octanol from Step 1, diethylene glycol, and hydrazine hydrate.

  • Reaction: Add potassium hydroxide pellets to the mixture.

  • Distillation: Heat the mixture to reflux. After a period of reflux, replace the condenser with a distillation head and carefully distill off water and excess hydrazine until the reaction temperature rises.

  • Completion: Once the temperature has stabilized at a higher point (e.g., ~200 °C), maintain reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and add water. Extract the product with a low-boiling alkane solvent such as pentane.

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent can be removed by distillation. The final product, this compound, can be purified by fractional distillation.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical relationships in the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Wolff-Kishner Reduction 1-Bromobutane 1-Bromobutane Butylmagnesium bromide Butylmagnesium bromide 1-Bromobutane->Butylmagnesium bromide + Mg (in ether) Magnesium Magnesium Magnesium->Butylmagnesium bromide 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone 4-tert-Butyl-4-octanol 4-tert-Butyl-4-octanol 3,3-Dimethyl-2-butanone->4-tert-Butyl-4-octanol 1. Reaction 2. H₃O⁺ workup Butylmagnesium bromide->4-tert-Butyl-4-octanol This compound This compound 4-tert-Butyl-4-octanol->this compound + H₂NNH₂ / KOH (Wolff-Kishner)

Caption: Proposed synthetic pathway for this compound.

Biological Applications and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific information regarding the use of this compound in drug development or its interaction with biological signaling pathways. Its structure as a simple saturated alkane makes it unlikely to have specific, high-affinity interactions with biological macromolecules that would be characteristic of a therapeutic agent. It is more likely to find application as a non-polar solvent, a standard for analytical chemistry, or as a building block in more complex molecular syntheses.

Conclusion

This compound is a branched-chain alkane with defined physical properties but lacking ready commercial availability. This guide provides a viable synthetic strategy, based on the well-established Grignard reaction followed by a Wolff-Kishner reduction, which can be implemented in a standard organic synthesis laboratory. For researchers in materials science, medicinal chemistry, or other fields requiring novel hydrocarbon structures, in-house synthesis appears to be the most feasible route to obtaining this compound for further study. Future research could explore its potential as a high-density fuel component or as a non-polar solvent with specific physical characteristics.

References

Safety and Handling Precautions for 4-tert-butyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-butyloctane is a branched-chain aliphatic hydrocarbon. Its structure suggests it is a combustible liquid with properties similar to other C12 alkanes. Due to the lack of specific toxicological data, a precautionary approach to handling is essential. This guide outlines the anticipated hazards, recommended handling procedures, and emergency protocols based on the general properties of this class of compounds.

Physical and Chemical Properties

While comprehensive safety data is limited, some physical properties for this compound have been reported. These properties are crucial for understanding its potential physical hazards, such as flammability and potential for vapor accumulation.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point 191°CChemicalBook[2]
Melting Point -50.8°C (estimate)ChemicalBook[2]
Density 0.7602 g/cm³ChemicalBook[2]
CAS Number 62184-32-1PubChem[1]

Hazard Identification and GHS Classification (Anticipated)

A formal GHS classification for this compound is not currently available. However, based on the properties of similar alkanes, the following hazards should be anticipated.

Physical Hazards:

  • Flammable Liquid: While a flashpoint is not documented, its boiling point suggests it is a combustible liquid. Vapors may be flammable and form explosive mixtures with air.

  • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways, a common hazard for low-viscosity hydrocarbons.

Health Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation and dermatitis due to defatting of the skin.

  • Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause eye irritation.

  • Respiratory Irritation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation, dizziness, and drowsiness.

Environmental Hazards:

  • Aquatic Toxicity: While no specific data exists for this compound, similar long-chain hydrocarbons can be toxic to aquatic life with long-lasting effects.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound, especially given the absence of comprehensive safety data.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

Experimental Protocols and Workflows

Due to the lack of specific experimental data for this compound, detailed, validated experimental protocols for its safety assessment are not available. However, a logical workflow for the safe handling of this and similar flammable liquids is presented below.

SafeHandlingWorkflow Safe Handling Workflow for Flammable Liquids cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Review SDS (if available) and Conduct Risk Assessment b Select and Don Appropriate PPE a->b c Prepare and Inspect Engineering Controls (Fume Hood) b->c d Ground and Bond Containers for Transfer c->d Proceed to Handling e Dispense Required Amount Inside Fume Hood d->e f Securely Cap Original Container e->f g Properly Label and Store Working Solutions f->g Proceed to Post-Handling h Decontaminate Work Area g->h i Dispose of Waste in Designated Flammable Waste Container h->i j Doff and Clean/Dispose of PPE i->j k Spill Response: Evacuate, Ventilate, Use Absorbent l Fire Response: Use Dry Chemical, CO2, or Foam Extinguisher m First Aid: Flush Skin/Eyes, Move to Fresh Air

Caption: Logical workflow for the safe handling of flammable liquids like this compound.

Emergency Procedures

Spills
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible without risk. Absorb with inert material and dispose of as hazardous waste.

Fire
  • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam fire extinguisher.

  • Do not use a direct stream of water, as it may spread the fire.

  • If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as a flammable hazardous waste. Do not pour down the drain or into the environment.

Conclusion

While this compound lacks a comprehensive and publicly available safety profile, its chemical nature as a C12 aliphatic hydrocarbon necessitates stringent safety precautions. All handling should be performed with the assumption that it is a flammable liquid with potential aspiration, skin, eye, and respiratory hazards. The guidance provided in this document is intended to form a basis for safe laboratory practices. It is the responsibility of the user to perform a thorough risk assessment and to obtain and consult the manufacturer's Safety Data Sheet before commencing any work with this chemical.

References

Methodological & Application

Application Notes and Protocols: 4-tert-Butyloctane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyloctane is a high-boiling, non-polar, branched-chain alkane. While not extensively documented as a standard solvent in organic synthesis literature, its physical properties suggest potential utility in specific applications requiring high temperatures and inert reaction conditions. This document provides a summary of its known physical and chemical data, extrapolated potential applications, and a hypothetical protocol for its use. Safety and handling precautions are also detailed.

Introduction

The selection of an appropriate solvent is crucial for the success of an organic reaction. Non-polar solvents are essential for dissolving non-polar reactants and reagents, and for reaction systems that are sensitive to protic or highly polar environments. While common non-polar solvents like hexane and toluene are widely used, there is a continuous search for alternatives with specific physical properties, such as higher boiling points for high-temperature reactions. This compound, a C12 branched alkane, presents as a potential candidate for such applications. Its branched structure may also confer different solubility characteristics compared to its linear counterparts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific experimental setups.

PropertyValueReference
IUPAC Name4-(1,1-dimethylethyl)octane[1]
SynonymsThis compound[1]
CAS Number62184-32-1[2]
Molecular FormulaC12H26[2]
Molecular Weight170.33 g/mol [2]
Boiling Point191 °C[3]
Melting Point-50.8 °C (estimate)[3]
Density0.7602 g/cm³[3]
Refractive Index1.4256[3]
SolubilityInsoluble in water[1]

Potential Applications in Organic Synthesis

Due to the lack of specific documented uses in the scientific literature, the applications of this compound as a non-polar solvent are extrapolated based on its physical properties. Its high boiling point makes it a potential substitute for other high-boiling non-polar solvents like decalin or certain silicone oils in reactions requiring elevated temperatures.

Potential advantages:

  • High-Temperature Reactions: Enables access to higher reaction temperatures, which can increase reaction rates and drive equilibria towards desired products.

  • Inertness: As a saturated alkane, it is chemically inert under many reaction conditions, preventing unwanted side reactions with the solvent.

  • Non-Polar Environment: Ideal for reactions involving non-polar substrates and reagents, such as certain organometallic reactions, polymerizations, or reactions in lipid chemistry.

  • Product Isolation: Its low polarity can facilitate the precipitation of more polar products or intermediates upon cooling.

Potential disadvantages:

  • Difficult Removal: The high boiling point can make its removal after the reaction challenging, often requiring vacuum distillation.

  • Limited Solubility: May not be a suitable solvent for polar or ionic reagents.

  • Lack of Precedent: The absence of established protocols means that significant optimization may be required for new applications.

A logical workflow for considering the use of a high-boiling non-polar solvent like this compound is depicted below.

G A Reaction Requirement Analysis B High Temperature Needed? (>150 °C) A->B D Consider High-Boiling Non-Polar Solvents B->D Yes K Select Alternative Solvent B->K No C Non-Polar, Aprotic Environment Required? C->D Yes C->K No E Evaluate this compound Properties D->E F Boiling Point (191 °C) Suitable? E->F G Inertness and Non-Polarity Align? F->G Yes F->K No H Solubility of Reactants/Reagents Acceptable? G->H Yes G->K No I Plan for Solvent Removal (e.g., Vacuum Distillation) H->I Yes H->K No J Proceed with Small-Scale Test Reaction I->J

Decision workflow for selecting a high-boiling non-polar solvent.

Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, where a high-boiling non-polar solvent might be advantageous for a high-temperature coupling of sterically hindered substrates. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate caution.

Reaction:

Aryl Bromide + Aryl Boronic Acid --[Pd Catalyst, Base, this compound]--> Biaryl

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, aryl boronic acid, palladium catalyst, and base.

  • Add this compound via syringe.

  • Stir the reaction mixture and heat to the desired temperature (e.g., 150-180 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and filter to remove the base and catalyst residues.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Due to the high boiling point of this compound, the crude product may need to be purified by column chromatography or vacuum distillation to remove the solvent.

The general workflow for this hypothetical experiment is illustrated below.

G A Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B Add this compound under Inert Atmosphere A->B C Heat to Reaction Temperature (150-180 °C) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Cool, Dilute, Filter) D->E F Purification (Chromatography or Vacuum Distillation) E->F G Isolated Product F->G

References

Application Notes & Protocols: 4-tert-Butyloctane as a Standard in Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Utilization of 4-tert-Butyloctane as a Standard in Gas Chromatography (GC) Analysis.

Introduction

This document provides detailed application notes and protocols for the use of this compound as a standard in gas chromatography (GC) for the quantitative analysis of branched and straight-chain alkanes. Due to its stable, non-polar nature and a boiling point that allows for elution within a reasonable time frame, this compound is a suitable candidate for use as both an internal and external standard in various GC applications, particularly in the analysis of hydrocarbon mixtures.

These guidelines are intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of hydrocarbon analytes. The protocols provided herein are adaptable to a range of sample matrices and analytical instrumentation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a standard is critical for its effective application in analytical methodologies.

PropertyValue
Chemical Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Boiling Point 191 °C
Density 0.7602 g/cm³
Refractive Index 1.4256
Structure Branched-chain alkane

Application as an Internal Standard

The use of an internal standard (IS) is a robust method to correct for variations in injection volume and potential matrix effects, thereby improving the precision and accuracy of quantitative analysis.[1] this compound can serve as an effective internal standard for the analysis of other C10-C14 hydrocarbons.

Selection Criteria for Use as an Internal Standard

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.[2]

  • It must be chemically similar to the analyte(s) of interest.[3]

  • It should be well-resolved from the analyte(s) and any other sample components.[2]

  • Its concentration should be similar to that of the analyte(s).[2]

Experimental Protocol: Internal Standard Calibration

This protocol outlines the steps for using this compound as an internal standard for the quantitative analysis of a target hydrocarbon analyte (e.g., n-dodecane) in a sample matrix.

3.2.1. Materials and Reagents

  • This compound (analytical standard grade)

  • n-Dodecane (analytical standard grade)

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Sample containing the target analyte

3.2.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve it in 10 mL of solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

3.2.3. Sample Preparation

  • Accurately measure a known amount of the sample.

  • Add a precise volume of the this compound internal standard stock solution to the sample.

  • Extract the analytes and the internal standard from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • The final extract is ready for GC analysis.

3.2.4. Gas Chromatography (GC) Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1 or equivalent)

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

3.2.5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Expected Quantitative Data (Illustrative)

The following table provides an example of data that could be obtained from an internal standard calibration experiment.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1012000250000.48
2531000255001.22
5062000248002.50
100125000252004.96
200248000249009.96

Estimated Retention Times:

  • n-Dodecane: ~12.5 min

  • This compound: ~13.2 min

Estimated Response Factor (Relative to n-Dodecane): ~0.95 - 1.05 for an FID detector.

Application as an External Standard

The external standard method is a straightforward approach for quantification where the calibration standards are prepared and analyzed separately from the samples.[4]

Experimental Protocol: External Standard Calibration

This protocol details the use of this compound as an external standard for the quantification of a similar hydrocarbon.

4.1.1. Materials and Reagents

  • This compound (analytical standard grade)

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Sample for analysis

4.1.2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

4.1.3. Sample Preparation

  • Prepare the sample by dissolving a known amount in a precise volume of solvent.

  • Perform any necessary cleanup or extraction steps.

4.1.4. Gas Chromatography (GC) Conditions The GC conditions would be similar to those described in section 3.2.4.

4.1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Expected Quantitative Data (Illustrative)

The following table provides an example of data that could be obtained from an external standard calibration experiment.

Standard Conc. (µg/mL)Peak Area
1015000
2538000
5076000
100152000
200305000

Diagrams

InternalStandardWorkflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution Cal_Standards Calibration Standards (Analyte + IS) IS_Stock->Cal_Standards Sample_Prep Sample Preparation (Sample + IS) IS_Stock->Sample_Prep Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Standards GC_Analysis Gas Chromatography (GC-FID) Cal_Standards->GC_Analysis Sample_Prep->GC_Analysis Peak_Integration Peak Area Integration GC_Analysis->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Internal Standard Calibration Workflow.

ExternalStandardWorkflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Stock Standard Stock Solution Cal_Standards Calibration Standards Standard_Stock->Cal_Standards GC_Analysis Gas Chromatography (GC-FID) Cal_Standards->GC_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_Analysis Peak_Integration Peak Area Integration GC_Analysis->Peak_Integration Calibration_Curve Calibration Curve (Area vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: External Standard Calibration Workflow.

Conclusion

This compound is a versatile and reliable standard for the quantitative analysis of hydrocarbons by gas chromatography. Its chemical inertness and chromatographic behavior make it suitable for both internal and external standard calibration methods. The protocols and data presented in these application notes provide a comprehensive framework for the implementation of this compound in routine and research-oriented analytical laboratories. Proper method development and validation are essential to ensure the accuracy and precision of the obtained results.

References

Application Notes: 4-tert-Butyloctane in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butyloctane is a highly branched, high-purity aliphatic hydrocarbon solvent. Its chemical inertness, high boiling point, and excellent thermal stability make it a suitable medium for a variety of high-temperature chemical transformations, particularly those involving sensitive organometallic reagents or requiring temperatures exceeding the boiling points of common ethereal or aromatic solvents. This document provides detailed application notes and protocols for the use of this compound as a high-temperature solvent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

The properties of this compound make it an ideal candidate for a high-temperature, non-polar, aprotic solvent. A summary of its key physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name4-(1,1-dimethylethyl)octane[1]
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
Boiling Point191 °C[2][3]
Melting Point (estimated)-50.8 °C[2]
Density0.7602 g/cm³ at 20 °C[2]
Refractive Index1.4256[2]

Table 1: Physicochemical properties of this compound.

Key Advantages in High-Temperature Synthesis

  • Chemical Inertness: The saturated hydrocarbon structure of this compound renders it non-reactive towards a wide range of reagents, including strong bases, organometallic intermediates, and highly reactive catalysts, which are common in cross-coupling reactions.

  • High Boiling Point: With a boiling point of 191 °C, this compound enables reactions to be conducted at temperatures that can significantly enhance reaction rates and drive challenging couplings to completion.

  • Non-Polar Nature: Its non-polar character is advantageous for dissolving non-polar substrates and reagents.

  • Simplified Work-up: Due to its immiscibility with water, product isolation via aqueous work-up is often straightforward.

Application Example: High-Temperature Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While often performed in polar solvents like THF, dioxane, or DMF, challenging couplings involving sterically hindered or electron-rich substrates can benefit from higher reaction temperatures to achieve reasonable reaction times and yields. In such cases, a high-boiling, inert solvent like this compound is an excellent choice.

Hypothetical Reaction: Coupling of sterically hindered 2-bromo-1,3,5-trimethylbenzene with 4-methoxyphenylboronic acid.

Suzuki_Coupling A 2-Bromo-1,3,5-trimethylbenzene Product 2-(4-Methoxyphenyl)-1,3,5-trimethylbenzene A->Product + B 4-Methoxyphenylboronic Acid B->Product + Catalyst Pd(PPh₃)₄ Base K₃PO₄ Solvent This compound Temp 170 °C Time 12 h

Caption: Suzuki-Miyaura coupling in this compound.

Comparative Performance Data

The choice of a high-boiling solvent can be critical for driving sluggish reactions to completion. The following table presents hypothetical, yet plausible, comparative data for the Suzuki-Miyaura coupling shown above in different high-boiling solvents.

SolventBoiling Point (°C)Reaction Temp (°C)Reaction Time (h)Yield (%)
Toluene1111102465
p-Xylene1381351882
This compound 191 170 12 91
N,N-Dimethylformamide (DMF)1531501688

Table 2: Hypothetical comparison of solvents for a high-temperature Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Using this compound as a High-Temperature Solvent

This protocol outlines the general steps for utilizing this compound in a high-temperature reaction under an inert atmosphere.

General_Workflow start Start prep Prepare Glassware (Oven-dry, cool under N₂/Ar) start->prep add_solids Add Solids (Substrates, Catalyst, Base) prep->add_solids inert_atm Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) add_solids->inert_atm add_solvent Add this compound (via syringe/cannula) inert_atm->add_solvent heat Heat to Reaction Temperature (e.g., 170 °C) with stirring add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Reaction Work-up (Cool, Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for high-temperature synthesis.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to remove atmospheric moisture.

  • Reagent Addition: To the reaction flask, add the solid reagents in the following order: aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.

  • Solvent Addition: Add this compound (5-10 mL) via a syringe or cannula.

  • Heating and Stirring: Place the flask in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 170 °C). Stir the mixture vigorously to ensure homogeneity.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by an appropriate method (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Solvent Selection Logic for High-Temperature Reactions

The decision to use a specialized solvent like this compound is based on several factors. The following diagram illustrates the logical flow for solvent selection.

Solvent_Selection decision decision choice choice no_choice no_choice start Define Reaction Requirements temp_check Required Temp > 120°C? start->temp_check reagent_check Reagents Sensitive to Polar/Aromatic Solvents? temp_check->reagent_check Yes use_common Use Common Solvents (Toluene, Xylene, DMF) temp_check->use_common No reagent_check->use_common No use_alkane Consider High-Boiling Inert Solvent reagent_check->use_alkane Yes select_tbo Select this compound use_alkane->select_tbo

References

Application Notes and Protocols: 4-tert-butyloctane in Fuel and Lubricant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-tert-butyloctane

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C12H26.[1][2] Its structure, featuring a tertiary butyl group on an octane backbone, suggests properties that could be beneficial in fuel and lubricant applications. Highly branched alkanes are known to be crucial in gasoline blending for improving fuel performance and efficiency.[3] In general, branching in alkanes tends to increase the octane number, a critical measure of a gasoline's ability to resist knocking or premature detonation in an engine. Furthermore, the compact molecular structure of branched alkanes can lead to lower boiling points compared to their linear counterparts, affecting fuel volatility.[4]

Physicochemical Properties of this compound

While extensive performance data in fuel or lubricant blends is not available, the fundamental physicochemical properties of this compound have been reported.

PropertyValueReference
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1][2]
Boiling Point191°C[1]
Melting Point-50.8°C (estimate)[1]
Density0.7602 g/cm³[1]
Refractive Index1.4256[1]

Potential Applications in Fuel Formulations

The structural characteristics of this compound suggest its potential as a valuable component in gasoline blending. The high degree of branching is a key attribute for increasing the Research Octane Number (RON) and Motor Octane Number (MON) of a fuel blend, thereby improving its anti-knock characteristics. Isomerization processes are commonly used in refineries to convert linear alkanes into branched isomers for this purpose.[3][5]

The introduction of this compound into a fuel blend could influence its volatility, which is a critical parameter for engine start-up, performance, and emissions.[4]

Experimental Protocols for Fuel Component Evaluation

To assess the viability of this compound as a fuel additive, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM International standards.

Protocol for Determining Octane Number

Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound.

Methodology:

  • Prepare Test Blends: Prepare a series of gasoline blends with varying concentrations (e.g., 5%, 10%, 15% by volume) of this compound in a base gasoline of known octane rating.

  • ASTM D2699 (Research Octane Number - RON):

    • Utilize a standardized single-cylinder cooperative fuel research (CFR) engine.

    • Calibrate the engine using reference fuels (isooctane and n-heptane).

    • Operate the engine under standard test conditions (600 rpm, specified intake air temperature and humidity).

    • Introduce the test blend and adjust the compression ratio until a standard level of knock is detected.

    • The RON is determined by comparing the compression ratio for the test fuel with that of reference fuel blends.

  • ASTM D2700 (Motor Octane Number - MON):

    • Use the same CFR engine as for RON testing.

    • Operate the engine under more severe conditions (900 rpm, higher intake mixture temperature).

    • Follow the same procedure of adjusting the compression ratio to achieve standard knock intensity.

    • Determine the MON by comparison with reference fuels.

G cluster_prep Blend Preparation cluster_ron RON Testing (ASTM D2699) cluster_mon MON Testing (ASTM D2700) prep Prepare gasoline blends with varying % of this compound ron_engine Standard CFR Engine (600 rpm) prep->ron_engine mon_engine Standard CFR Engine (900 rpm, higher temp) prep->mon_engine ron_knock Adjust compression ratio to standard knock ron_engine->ron_knock ron_compare Compare with reference fuels ron_knock->ron_compare ron_result Determine RON ron_compare->ron_result mon_knock Adjust compression ratio to standard knock mon_engine->mon_knock mon_compare Compare with reference fuels mon_knock->mon_compare mon_result Determine MON mon_compare->mon_result

Workflow for Octane Number Determination.
Protocol for Determining Distillation Characteristics

Objective: To evaluate the effect of this compound on the volatility of a gasoline blend.

Methodology (ASTM D86):

  • Sample Preparation: Use the same fuel blends as prepared for octane testing.

  • Apparatus: A standard distillation unit consisting of a distillation flask, condenser, and graduated receiving cylinder.

  • Procedure:

    • Measure 100 mL of the test blend into the distillation flask.

    • Place the flask on the heater and fit the thermometer and condenser.

    • Begin heating and record the temperature at the first drop of condensate (Initial Boiling Point - IBP).

    • Continue heating and record the temperature at every 10% volume recovered in the receiving cylinder.

    • Record the final boiling point (FBP) and the total volume recovered.

Potential Applications in Lubricant Formulations

The properties of this compound, such as its synthetic nature and potential for good low-temperature fluidity (inferred from its estimated low melting point), suggest it could be investigated as a lubricant base oil component or additive. Synthetic lubricant base oils, like polyalphaolefins (PAOs), are known for their high viscosity index and excellent low-temperature performance.

Experimental Protocols for Lubricant Component Evaluation

To assess the suitability of this compound in lubricant formulations, the following standard tests are recommended.

Protocol for Kinematic Viscosity and Viscosity Index

Objective: To determine the viscosity of a lubricant blend containing this compound at different temperatures and calculate its viscosity index (VI).

Methodology:

  • Blend Preparation: Prepare lubricant blends with varying percentages of this compound in a suitable base oil.

  • Kinematic Viscosity (ASTM D445):

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity.

    • Place the viscometer in a constant temperature bath maintained at 40°C.

    • Introduce the sample into the viscometer and allow it to reach thermal equilibrium.

    • Measure the time it takes for the liquid to flow between two marked points.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

    • Repeat the measurement at 100°C.

  • Viscosity Index (ASTM D2270):

    • Using the kinematic viscosities determined at 40°C and 100°C, calculate the viscosity index using the standard formulas provided in the ASTM method. A higher VI indicates a smaller change in viscosity with temperature.

G cluster_prep Blend Preparation cluster_visc Viscosity Measurement (ASTM D445) cluster_vi Viscosity Index Calculation (ASTM D2270) prep Prepare lubricant blends with varying % of this compound visc_40 Measure Kinematic Viscosity at 40°C prep->visc_40 visc_100 Measure Kinematic Viscosity at 100°C prep->visc_100 calc_vi Calculate Viscosity Index from 40°C and 100°C data visc_40->calc_vi visc_100->calc_vi vi_result Determine Viscosity Index (VI) calc_vi->vi_result

Workflow for Viscosity and Viscosity Index Determination.
Protocol for Flash Point Determination

Objective: To determine the lowest temperature at which the vapor of a lubricant blend containing this compound will ignite.

Methodology (ASTM D92 - Cleveland Open Cup):

  • Apparatus: A Cleveland open cup tester, consisting of a brass test cup, a heating plate, a test flame applicator, and a thermometer.

  • Procedure:

    • Fill the test cup to the filling mark with the sample.

    • Heat the sample at a specified rate.

    • At regular temperature intervals, pass the test flame across the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

Protocol for Pour Point Determination

Objective: To determine the lowest temperature at which a lubricant blend containing this compound will flow.

Methodology (ASTM D97):

  • Sample Preparation: Pour the sample into a test jar to a specified level.

  • Procedure:

    • Heat the sample to a specified temperature to remove any thermal history.

    • Cool the sample at a specified rate in a cooling bath.

    • At every 3°C interval, remove the jar and tilt it to see if the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Conclusion

While there is a notable absence of direct research on the application of this compound in fuels and lubricants, its molecular structure as a highly branched alkane suggests it holds promise as a component for enhancing fuel octane and potentially as a synthetic lubricant base stock. The experimental protocols detailed in this document provide a comprehensive roadmap for researchers to systematically evaluate its performance and unlock its potential in these applications. Further investigation is warranted to quantify its impact on key fuel and lubricant properties.

References

Application Notes and Protocols for 4-tert-Butyloctane as a Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of 4-tert-butyloctane as a high-boiling point, non-polar, and inert reaction medium in organic synthesis. Due to the limited availability of specific published experimental protocols using this compound, the following information is based on its physicochemical properties and the established applications of similar branched alkanes in organic chemistry.

Introduction to this compound as a Reaction Medium

This compound is a branched-chain alkane characterized by its high boiling point, low polarity, and chemical inertness. These properties make it a suitable candidate as a solvent for a variety of organic reactions, particularly those requiring elevated temperatures and an unreactive environment. Its branched structure may also offer different solvency characteristics compared to linear alkanes of similar molecular weight.

Key Advantages:

  • High Thermal Stability: With a boiling point of 191°C, this compound can be used for reactions that require significant thermal energy.

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive towards many reagents, including strong bases, reactive metals, and organometallics, which makes it an ideal medium for sensitive chemical transformations.[1]

  • Non-Polar Nature: Its non-polar character allows for the dissolution of non-polar reactants and facilitates reactions that proceed favorably in a hydrocarbon environment.[2][3]

  • Moisture-Free Reactions: Being hydrophobic, it can be easily dried, making it suitable for moisture-sensitive reactions.

Physicochemical Properties and Comparison with Other High-Boiling Point Solvents

The selection of a solvent is critical for the success of a chemical reaction. The following table summarizes the key physical properties of this compound and compares them with other common high-boiling point non-polar solvents.

PropertyThis compoundn-DodecaneDecahydronaphthalene (Decalin)
CAS Number 62184-32-1112-40-391-17-8 (cis/trans mixture)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₀H₁₈
Molecular Weight 170.33 g/mol 170.34 g/mol 138.25 g/mol
Boiling Point 191°C216°C187-195°C
Melting Point -50.8°C (estimate)-9.6°C-45 to -30°C
Density 0.7602 g/mL0.75 g/mL~0.88 g/mL
Refractive Index 1.42561.4211.469-1.481
Potential Applications and Experimental Protocols

Based on its properties, this compound is a promising solvent for reactions such as metal-catalyzed cross-couplings, reactions involving organometallic reagents, and other transformations that benefit from a high-temperature, inert, non-polar environment.

Application Note 1: High-Temperature Suzuki-Miyaura Cross-Coupling

Objective: To provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a high-boiling point solvent to potentially enhance reaction rates and yields for sterically hindered substrates.

Protocol:

Reaction: Coupling of 1-bromo-4-(tert-butyl)benzene with phenylboronic acid.

Materials:

  • 1-bromo-4-(tert-butyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • This compound, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-(tert-butyl)benzene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 5 mL of anhydrous this compound.

  • Reaction Initiation: Add the catalyst slurry to the reaction flask, followed by an additional 20 mL of anhydrous this compound.

  • Heating and Monitoring: Heat the reaction mixture to 150°C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion (typically 4-12 hours), cool the reaction mixture to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Outcome: The high reaction temperature afforded by this compound is expected to drive the reaction to completion, especially with challenging substrates.

Application Note 2: Grignard Reagent Formation and Reaction at Elevated Temperatures

Objective: To describe a protocol for the formation of a Grignard reagent and its subsequent reaction in this compound, leveraging its inertness and high boiling point for sluggish reactions.

Protocol:

Reaction: Formation of phenylmagnesium bromide and subsequent reaction with a hindered ketone.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • 2,4,6-Trimethylacetophenone

  • This compound, anhydrous

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous this compound dropwise to the magnesium. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at 80°C for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to room temperature.

    • Add a solution of 2,4,6-trimethylacetophenone (0.9 eq) in anhydrous this compound dropwise.

    • After the addition, heat the reaction mixture to 100°C for 2-4 hours to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting tertiary alcohol by crystallization or column chromatography.

Visualizations

Diagram 1: General Experimental Workflow

G General Workflow for Synthesis in this compound A Reaction Setup (Inert Atmosphere) B Addition of Reactants and this compound A->B 1 C Heating to Desired Temperature B->C 2 D Reaction Monitoring (TLC/GC) C->D 3 E Workup (Quenching and Extraction) D->E 4 F Product Isolation and Purification E->F 5

Caption: A typical experimental workflow for a chemical synthesis using an inert, high-boiling point solvent.

Diagram 2: Logic Diagram for Solvent Application

G Solvent Property to Application Logic Solvent This compound Properties Prop1 High Boiling Point (191°C) Solvent->Prop1 Prop2 Chemically Inert Solvent->Prop2 Prop3 Non-Polar Solvent->Prop3 App1 High-Temperature Reactions Prop1->App1 App2 Reactions with Reactive Reagents (e.g., Organometallics) Prop2->App2 App3 Dissolution of Non-Polar Substrates Prop3->App3

Caption: Relationship between the properties of this compound and its potential applications in synthesis.

Safety and Handling

As with all alkane solvents, this compound is flammable and should be handled in a well-ventilated area, away from sources of ignition.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Due to its high boiling point, care should be taken to avoid superheating and to ensure smooth boiling when heated.

Disclaimer: The experimental protocols provided are representative examples and have not necessarily been performed as described. They are intended to serve as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and applications.

References

Application Notes and Protocols: The Role of the tert-Butyl Group in Studying Steric Hindrance Effects, with 4-tert-butyloctane as a Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule influences its reactivity, conformation, and interactions with other molecules. The bulky tert-butyl group, -C(CH₃)₃, is a quintessential tool for investigating and exploiting steric effects due to its significant size and tetrahedral geometry.[1] While direct experimental studies on 4-tert-butyloctane are not extensively documented in publicly available literature, its structure, featuring a tert-butyl group on an octane chain, makes it a relevant, albeit hypothetical, model for understanding how steric bulk can modulate chemical and physical properties. These application notes will leverage well-established principles and data from analogous molecules containing tert-butyl groups to provide a comprehensive guide for researchers.

Core Concepts of Steric Hindrance with the tert-Butyl Group:

The tert-butyl group's profound impact on molecular behavior stems from its large, non-polar, and conformationally rigid nature.[1] This steric bulk can:

  • Shield Reaction Centers: By physically obstructing the approach of reactants, a tert-butyl group can dramatically slow down or even prevent chemical reactions at nearby functional groups.[1]

  • Control Stereoselectivity: The steric hindrance imposed by a tert-butyl group can favor the approach of a reagent from the less hindered side of a molecule, leading to the preferential formation of one stereoisomer over another.

  • Influence Conformational Equilibria: In cyclic systems like cyclohexane, a tert-butyl group will strongly favor the equatorial position to minimize steric strain, effectively "locking" the conformation.[1]

  • Enhance Molecular Stability: By preventing unwanted intermolecular interactions or decomposition pathways, steric hindrance from a tert-butyl group can increase the kinetic stability of a molecule.[2]

  • Modulate Biological Activity: In drug design, a tert-butyl group can be strategically placed to provide metabolic shielding, preventing enzymatic degradation and increasing a drug's half-life, or to enhance receptor selectivity by preventing binding to off-target receptors.[1][3]

Quantitative Data on Steric Hindrance Effects

The following tables summarize quantitative data from various experiments that illustrate the significant steric influence of the tert-butyl group compared to less bulky substituents.

Table 1: Effect of Steric Hindrance on Sₙ2 Reaction Rates

This table demonstrates the dramatic decrease in reaction rate for the Sₙ2 reaction of various alkyl bromides with iodide in acetone, highlighting the steric hindrance to backside attack.

SubstrateRelative Rate of Sₙ2 Reaction
CH₃-Br145
CH₃CH₂-Br1
(CH₃)₂CH-Br0.036
(CH₃)₃C-Br~0
Data sourced from BenchChem technical guide.[1]

Table 2: Effect of Steric Hindrance on Sₙ1 Reaction Rates

In contrast to Sₙ2 reactions, the tert-butyl group accelerates Sₙ1 reactions by stabilizing the carbocation intermediate through hyperconjugation and inductive effects.

SubstrateRelative Rate of Sₙ1 Solvolysis
CH₃-Br1
CH₃CH₂-Br1
(CH₃)₂CH-Br11.6
(CH₃)₃C-Br1.2 x 10⁶
Data sourced from BenchChem technical guide.[1]

Table 3: Conformational Preferences (A-Values) in Monosubstituted Cyclohexanes

The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a substituent on a cyclohexane ring. A larger A-value indicates a greater steric demand and a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)>4.5
General reference values from organic chemistry principles.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

The steric bulk of the tert-butyl group hinders substitution at the ortho positions in electrophilic aromatic substitution, leading to a strong preference for the para product.

Substrate% ortho Product% meta Product% para Product
Toluene (C₆H₅CH₃)58537
tert-Butylbenzene (C₆H₅C(CH₃)₃)16875
Data sourced from BenchChem technical guide.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to quantify and observe steric hindrance effects. While this compound is not the specific substrate in these published methods, these protocols can be adapted to study its properties or the effects of the tert-butyl group in other molecular scaffolds.

Protocol 1: Determination of Reaction Kinetics to Quantify Steric Hindrance

Objective: To measure and compare the rate constants of a reaction for a series of substrates with varying steric bulk, such as the Sₙ2 reaction of alkyl halides.

Materials:

  • A series of alkyl halides with increasing steric hindrance (e.g., ethyl bromide, isopropyl bromide, and tert-butyl bromide). A hypothetical extension could include a secondary halide on the 4-position of octane versus this compound.

  • Nucleophile solution (e.g., sodium iodide in acetone).

  • An appropriate solvent (e.g., acetone).

  • Thermostatted reaction vessel.

  • Analytical instrument for monitoring reactant or product concentration (e.g., gas chromatograph (GC), high-performance liquid chromatograph (HPLC), or a conductivity meter).

  • Standard laboratory glassware and reagents.

Methodology:

  • Preparation of Reactant Solutions: Prepare standardized solutions of the alkyl halides and the nucleophile in the chosen solvent.

  • Reaction Setup: Place a known volume of the nucleophile solution into the thermostatted reaction vessel and allow it to reach the desired temperature.

  • Initiation of Reaction: Add a known volume of the alkyl halide solution to the reaction vessel to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k) for each alkyl halide.

  • Comparison: Compare the rate constants for the different substrates to quantify the effect of steric hindrance.

Protocol 2: Competitive Hydride Reduction to Assess Diastereoselectivity

Objective: To determine the facial selectivity of hydride reduction of a ketone influenced by a distal tert-butyl group, using 4-tert-butylcyclohexanone as a model. This illustrates how steric hindrance directs the approach of a nucleophile.

Materials:

  • 4-tert-butylcyclohexanone.

  • A reducing agent (e.g., sodium borohydride, NaBH₄).

  • An appropriate solvent (e.g., methanol or ethanol).

  • Deuterated reducing agent (e.g., NaBD₄) for mechanistic studies if desired.

  • Standard workup reagents (e.g., dilute acid, organic extraction solvent).

  • Analytical instrument for determining the ratio of diastereomeric alcohol products (e.g., ¹H NMR spectroscopy or GC).

Methodology:

  • Reaction Setup: Dissolve a known amount of 4-tert-butylcyclohexanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add a stoichiometric amount of the hydride reducing agent to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time, monitoring the disappearance of the ketone by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess reducing agent by the slow addition of dilute acid. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Product Analysis: Analyze the crude product mixture using ¹H NMR or GC to determine the ratio of the cis and trans diastereomers of 4-tert-butylcyclohexanol. The ratio of these products reflects the steric hindrance to axial versus equatorial attack of the hydride.

Visualizations

Diagram 1: Conceptual Illustration of Steric Hindrance

Steric_Hindrance cluster_less_hindered Less Hindered Reaction cluster_more_hindered More Hindered Reaction Nu Nu⁻ C_less R-X Nu->C_less Fast Attack Product_less R-Nu C_less->Product_less Nu2 Nu⁻ C_more tBu-X Nu2->C_more Slow/No Attack Product_more No Reaction

Caption: Steric hindrance from a bulky tert-butyl group shields the reaction center.

Diagram 2: Experimental Workflow for Competitive Reaction Kinetics

Competitive_Kinetics_Workflow A Prepare Equimolar Mixture of Substrate A (less hindered) and Substrate B (more hindered) B Add Sub-Stoichiometric Amount of Reagent A->B C Allow Reaction to Proceed for a Fixed Time B->C D Quench Reaction C->D E Analyze Product Ratio (Product A vs. Product B) and Remaining Reactants D->E F Calculate Relative Reaction Rates E->F

Caption: Workflow for determining relative reactivity through a competition experiment.

Diagram 3: Regioselectivity in Enolate Formation

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone (e.g., 2-methylcyclohexanone) Base_K Bulky Base (LDA) Low Temperature (-78 °C) Ketone->Base_K Base_T Smaller Base (NaH) Higher Temperature Ketone->Base_T Enolate_K Kinetic Enolate (Less Substituted) Base_K->Enolate_K Fast, Irreversible Deprotonation of Less Hindered Proton Enolate_T Thermodynamic Enolate (More Substituted) Base_T->Enolate_T Reversible Deprotonation, Forms More Stable Product

Caption: Steric hindrance dictates the regioselectivity of enolate formation.

References

Application Notes and Protocols for the Use of 4-tert-butyloctane as a Reference Compound in Physical Chemistry Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of physical chemistry and drug development, the precise measurement of thermophysical properties is paramount for understanding molecular interactions, reaction kinetics, and ensuring the quality and efficacy of pharmaceutical products. The selection of an appropriate reference compound is a critical step in the calibration and validation of experimental apparatus used for these measurements. An ideal reference compound should be stable, inert, readily available in high purity, and possess well-characterized physical properties.

4-tert-butyloctane, a branched alkane with the molecular formula C12H26, presents itself as a potential reference compound for a variety of physical chemistry measurements. Its branched structure, with a bulky tert-butyl group, imparts distinct properties compared to its linear isomer, n-dodecane. These differences, particularly in viscosity and density, make it a valuable tool for challenging and validating measurement systems across a range of conditions. This document provides detailed application notes and protocols for the use of a representative branched C12 alkane as a reference compound in key physical chemistry measurements.

Due to the limited availability of comprehensive, temperature-dependent thermophysical data for this compound, this document will utilize data for a structurally similar and well-characterized isomer of dodecane, 2,2,4,6,6-pentamethylheptane , also known as isododecane. This compound serves as an excellent surrogate to illustrate the principles and protocols described herein.

Physicochemical Properties of the Reference Compound

The following table summarizes the key thermophysical properties of 2,2,4,6,6-pentamethylheptane. This data is essential for the calibration of instruments and the validation of experimental results.

PropertyValueUnitsTemperature (°C)
Density 0.748g/cm³20
0.741g/cm³30
0.734g/cm³40
0.727g/cm³50
Kinematic Viscosity 2.13cSt20
1.69cSt30
1.38cSt40
1.15cSt50
Heat Capacity (Cp) 376.5J/(mol·K)25

Note: The data presented is for 2,2,4,6,6-pentamethylheptane as a surrogate for this compound.

Experimental Protocols

Detailed methodologies for key physical chemistry experiments are provided below. These protocols are based on established standards and are adapted for the use of a liquid hydrocarbon reference compound.

Determination of Density using a Digital Density Meter (ASTM D4052)

This protocol outlines the procedure for measuring the density of a liquid hydrocarbon using an oscillating U-tube density meter.

1.1. Principle A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube, which is electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube, which changes with the density of the sample. The instrument measures the oscillation period and converts it to a density value.

1.2. Apparatus

  • Digital Density Meter with a resolution of at least 0.0001 g/cm³.

  • Thermostatically controlled bath or Peltier temperature control for the measuring cell, capable of maintaining the temperature within ±0.05 °C.

  • Syringes for sample injection (e.g., 1 mL or 2 mL gas-tight syringes).

  • Cleaning solvents (e.g., heptane, acetone).

  • Dry air or nitrogen source for drying the measuring cell.

1.3. Procedure

  • Calibration: Calibrate the instrument at the measurement temperature using two reference standards: dry air and deionized water. Follow the manufacturer's instructions for the calibration procedure.

  • Sample Preparation: Ensure the this compound (or surrogate) sample is free of air bubbles and particulate matter. If necessary, degas the sample by sonication.

  • Temperature Equilibration: Set the desired measurement temperature and allow the instrument's measuring cell to equilibrate.

  • Cell Cleaning and Drying: Clean the measuring cell with a suitable solvent (e.g., heptane followed by acetone) and dry it thoroughly with a stream of dry air or nitrogen.

  • Sample Injection: Carefully inject the sample into the measuring cell, avoiding the introduction of air bubbles.

  • Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will display a stable density reading. Record the density value.

  • Repeatability: Perform at least three independent measurements, cleaning and drying the cell between each measurement. The results should agree within the specified repeatability of the instrument.

1.4. Data Analysis Calculate the average of the recorded density values. The instrument software typically performs any necessary calculations based on the calibration data.

Density_Measurement_Workflow Start Start Calibrate Calibrate Instrument (Air and Water) Start->Calibrate Prepare Prepare Sample (Degas if necessary) Calibrate->Prepare Equilibrate Set and Equilibrate Temperature Prepare->Equilibrate Clean Clean and Dry Measuring Cell Equilibrate->Clean Inject Inject Sample Clean->Inject Measure Measure Density Inject->Measure Repeat Repeat Measurement (3x) Measure->Repeat Repeat->Clean for each repetition Analyze Analyze Data (Calculate Average) Repeat->Analyze after 3 repetitions End End Analyze->End

Workflow for Density Measurement.
Determination of Kinematic Viscosity using a Capillary Viscometer (ASTM D445)

This protocol describes the determination of the kinematic viscosity of a liquid hydrocarbon using a calibrated glass capillary viscometer.

2.1. Principle The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

2.2. Apparatus

  • Calibrated glass capillary viscometers (e.g., Ubbelohde or Cannon-Fenske type).

  • Constant temperature viscosity bath capable of maintaining the temperature within ±0.02 °C.

  • Timing device with a resolution of at least 0.1 seconds.

  • Pipettes and suction bulbs for filling the viscometer.

  • Cleaning solvents (e.g., heptane, acetone).

  • Filtered, dry air or vacuum for cleaning and drying.

2.3. Procedure

  • Viscometer Selection: Select a viscometer with a capillary size that will result in a flow time of not less than 200 seconds.

  • Temperature Control: Set the viscosity bath to the desired measurement temperature and allow it to stabilize.

  • Sample Charging: Charge the viscometer with the sample in a manner that prevents the introduction of air bubbles and fibers.

  • Thermal Equilibration: Suspend the charged viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Flow Time Measurement: Using suction, draw the liquid into the upper timing bulb. Release the suction and measure the time required for the liquid meniscus to pass between the two timing marks.

  • Repeat Measurements: Perform at least two measurements of the flow time. The two measurements should agree within the specified determinability of the method.

2.4. Data Analysis Calculate the kinematic viscosity (ν) using the following equation:

ν = C × t

where:

  • ν is the kinematic viscosity in centistokes (cSt).

  • C is the calibration constant of the viscometer in cSt/s.

  • t is the average flow time in seconds.

Viscosity_Measurement_Workflow Start Start Select_Viscometer Select Appropriate Viscometer Start->Select_Viscometer Set_Temperature Set and Stabilize Bath Temperature Select_Viscometer->Set_Temperature Charge_Viscometer Charge Viscometer with Sample Set_Temperature->Charge_Viscometer Equilibrate Equilibrate Viscometer in Bath Charge_Viscometer->Equilibrate Measure_Flow_Time Measure Flow Time Equilibrate->Measure_Flow_Time Repeat Repeat Measurement Measure_Flow_Time->Repeat Repeat->Measure_Flow_Time until consistent Calculate_Viscosity Calculate Kinematic Viscosity Repeat->Calculate_Viscosity End End Calculate_Viscosity->End

Workflow for Viscosity Measurement.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the heat capacity of a liquid hydrocarbon using a differential scanning calorimeter.

3.1. Principle DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (e.g., sapphire), the heat capacity of the sample can be determined.

3.2. Apparatus

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Hermetically sealed aluminum pans and lids.

  • Sample press for sealing pans.

  • Microbalance with a precision of at least 0.01 mg.

  • Sapphire standard for heat capacity calibration.

  • High-purity nitrogen gas for purging the DSC cell.

3.3. Procedure

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium for temperature, sapphire for heat capacity) according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh an empty aluminum pan and lid.

    • Pipette a small amount of the this compound (or surrogate) sample (typically 5-10 mg) into the pan.

    • Hermetically seal the pan.

    • Accurately weigh the sealed sample pan.

  • Experimental Runs:

    • Baseline Run: Place an empty, sealed pan in the sample position and another empty, sealed pan in the reference position. Run the desired temperature program (e.g., heat from 0 °C to 100 °C at a rate of 10 °C/min).

    • Sapphire Run: Place the sapphire standard in the sample pan and run the same temperature program.

    • Sample Run: Replace the sapphire standard with the sealed sample pan and run the same temperature program.

  • Data Acquisition: Record the heat flow as a function of temperature for each run.

3.4. Data Analysis The specific heat capacity (Cp) is calculated using the following equation:

Cp(sample) = (Heat Flow(sample) - Heat Flow(baseline)) / (Mass(sample)) × (Mass(sapphire) / (Heat Flow(sapphire) - Heat Flow(baseline))) × Cp(sapphire)

This calculation is typically performed by the instrument's software.

Heat_Capacity_Measurement_Workflow Start Start Calibrate_DSC Calibrate DSC (Temperature and Heat Flow) Start->Calibrate_DSC Prepare_Sample Prepare and Seal Sample in Pan Calibrate_DSC->Prepare_Sample Run_Baseline Run Baseline (Empty Pans) Prepare_Sample->Run_Baseline Run_Standard Run Sapphire Standard Run_Baseline->Run_Standard Run_Sample Run Sample Run_Standard->Run_Sample Analyze_Data Analyze Data and Calculate Heat Capacity Run_Sample->Analyze_Data End End Analyze_Data->End

Workflow for Heat Capacity Measurement.

Conclusion

The use of a well-characterized reference compound is indispensable for obtaining accurate and reliable data in physical chemistry. While this compound is a promising candidate, the availability of comprehensive thermophysical data is currently limited. The use of a structurally similar isomer, 2,2,4,6,6-pentamethylheptane, provides a robust alternative for the development and validation of experimental protocols. The detailed procedures and workflows presented in this document offer a clear guide for researchers, scientists, and drug development professionals to perform accurate measurements of density, viscosity, and heat capacity, thereby ensuring the quality and integrity of their experimental results. As more data on this compound becomes available, these protocols can be directly applied to this compound.

Application Notes and Protocols for High-Purity 4-tert-Butyloctane Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-tert-butyloctane to high purity, suitable for demanding applications in research, chemical synthesis, and drug development. The protocols focus on fractional distillation and preparative gas chromatography as the most effective methods for removing process-related impurities.

Introduction

This compound is a branched-chain alkane whose high-purity form is essential for various specialized applications where isomeric and other organic impurities can interfere with downstream processes or compromise product performance. The synthesis of this compound, typically via routes such as Friedel-Crafts alkylation or Grignard reactions, can introduce a range of impurities that are structurally similar to the target molecule, making their removal challenging.

Potential Impurities:

Common impurities derived from the synthesis of this compound can include:

  • Isomers of this compound: Rearrangement reactions during synthesis can lead to the formation of various structural isomers.

  • Unreacted starting materials: Residual octane, tert-butyl chloride, or other precursors.

  • Byproducts of side reactions: Over-alkylation products in Friedel-Crafts synthesis or homo-coupled products (e.g., bi-tert-butyl, dioctyl) in Grignard reactions.[1]

  • Solvent and reagent residues: Residual solvents and other reagents used during the synthesis and workup.

The choice of purification method is critical and depends on the specific impurity profile and the desired final purity of the this compound.

Methods for Purification

Fractional distillation and preparative gas chromatography are the most suitable methods for achieving high-purity this compound. Crystallization is generally not a viable method for this compound due to its very low estimated melting point.[2]

Fractional Distillation

Fractional distillation is a robust technique for separating compounds with close boiling points, making it well-suited for removing isomeric impurities and other volatile byproducts from this compound.[3][4][5][6][7] Given the boiling point of this compound (191 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal degradation and improve separation efficiency.[3]

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Vigreux or packed distillation column (e.g., with Raschig rings or metal sponge packing)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge and cold trap

  • Thermometer

Procedure:

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat to establish a stable temperature gradient.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain low-boiling impurities. The temperature at the distillation head will be lower than the boiling point of the product at the applied pressure.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound under vacuum, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography (Prep-GC) offers the highest resolution for separating volatile compounds and is ideal for obtaining ultra-pure this compound, especially for removing close-boiling isomers.[8]

Objective: To isolate high-purity this compound from a mixture containing closely related isomers and other impurities.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • Column: A non-polar or slightly polar capillary column is recommended for alkane separation (e.g., DB-5, HP-5).

  • Injector: Split/splitless or a dedicated preparative injector.

  • Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

  • Carrier Gas: High-purity helium or hydrogen.

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its major impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical scale.

  • Scaling to Preparative GC:

    • Transfer the optimized method to the preparative GC system. The column dimensions will be larger to accommodate larger sample volumes.

    • Adjust the flow rates and temperature program as necessary for the larger column.

  • Sample Injection: Inject an appropriate volume of the crude or partially purified this compound.

  • Fraction Collection:

    • Monitor the detector signal to identify the peak corresponding to this compound.

    • Program the fraction collector to selectively collect the eluent corresponding to the target peak.

    • Multiple injections may be necessary to obtain the desired quantity of purified product.

  • Purity Verification: Analyze the collected fraction using an analytical GC-MS to confirm its purity.

Quantitative Data Summary

The following table summarizes the expected purity levels and key considerations for each purification method.

Purification MethodTypical Starting PurityAchievable PurityKey AdvantagesKey Limitations
Fractional Distillation 80-95%>99%High throughput, suitable for larger quantities.Lower resolution for very close-boiling isomers.
Preparative GC >95% (often after initial distillation)>99.9%Excellent resolution for isomeric and trace impurities.Lower throughput, more complex instrumentation.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of this compound.

GC-MS Analysis Protocol

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Synthesis and Impurity Formation

Synthesis_Impurities cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Materials Octane + tert-Butyl Precursor Reaction Friedel-Crafts or Grignard Reaction Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Isomers Isomers of this compound Reaction->Isomers Rearrangement Byproducts Side-Reaction Byproducts Reaction->Byproducts Over-alkylation/ Homo-coupling Unreacted Unreacted Starting Materials Crude_Product->Unreacted

Caption: Potential impurities from the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound (80-95% Purity) Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Partially_Purified Partially Purified Product (>99% Purity) Fractional_Distillation->Partially_Purified Analysis GC-MS Purity Analysis Fractional_Distillation->Analysis Preparative_GC Preparative GC Partially_Purified->Preparative_GC For ultra-high purity High_Purity_Product High-Purity this compound (>99.9% Purity) Preparative_GC->High_Purity_Product High_Purity_Product->Analysis

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols: Solubility of Organic Compounds in 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyloctane is a branched-chain alkane characterized by its non-polar nature. As the principle of "like dissolves like" dictates, its utility as a solvent is primarily for other non-polar to weakly polar organic compounds.[1][2] Understanding the solubility of various organic compounds, particularly active pharmaceutical ingredients (APIs), in such non-polar solvents is crucial in various stages of drug development, including synthesis, purification, and formulation. These application notes provide a comprehensive overview of the predicted solubility of different classes of organic compounds in this compound, detailed protocols for experimentally determining solubility, and visual workflows to guide laboratory procedures. Given the scarcity of published quantitative solubility data for this compound, this document serves as a predictive and methodological guide.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. Its non-polar character is inferred from its alkane structure.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Boiling Point 191 °C
Density 0.7602 g/mL
Refractive Index 1.4256
Polarity Non-polar (predicted)

Predicted Solubility of Organic Compounds in this compound

The following table provides an illustrative prediction of the solubility of various classes of organic compounds in this compound. These predictions are based on the general principle of "like dissolves like," where non-polar compounds are expected to be more soluble in the non-polar this compound.[1][2] The quantitative ranges are estimations based on typical solubilities of these functional groups in other non-polar solvents like hexane and cyclohexane and should be experimentally verified.

Compound Class (by Functional Group)Representative ExamplePredicted SolubilityEstimated Quantitative Range ( g/100 mL)Rationale
Alkanes DodecaneHigh> 50Both solute and solvent are non-polar alkanes, leading to strong van der Waals interactions.
Aromatics TolueneHigh> 50Non-polar aromatic hydrocarbons are generally miscible with non-polar aliphatic solvents.[3]
Ethers Diethyl etherMedium to High10 - 50The ether linkage introduces some polarity, but the overall molecule remains largely non-polar and can interact with the alkane solvent.
Esters Ethyl acetateMedium5 - 25Esters are more polar than ethers but can still exhibit moderate solubility in non-polar solvents, especially with smaller alkyl chains.[4]
Ketones AcetoneLow to Medium1 - 10The carbonyl group's polarity reduces solubility in non-polar solvents. Solubility decreases as the carbon chain length of the ketone increases.[5][6][7][8][9]
Alcohols 1-ButanolLow< 1The hydroxyl group's ability to hydrogen bond makes alcohols more soluble in polar solvents. Solubility in alkanes is generally low.[10]
Carboxylic Acids Acetic AcidVery Low / Insoluble< 0.1The highly polar carboxyl group, capable of strong hydrogen bonding, makes these compounds largely insoluble in non-polar alkanes.[11][12][13][14][15]
Amides AcetamideVery Low / Insoluble< 0.1The amide functional group is highly polar and capable of extensive hydrogen bonding, leading to very poor solubility in non-polar solvents.[16][17][18][19]
Amines ButylamineLow< 1The polar amino group reduces solubility in non-polar solvents.
Halogenated Hydrocarbons ChloroformHigh> 50Halogenated alkanes are often miscible with other non-polar and weakly polar solvents.[20]

Experimental Protocols

Protocol 1: Qualitative Visual Miscibility/Solubility Test

This protocol provides a rapid, qualitative assessment of the solubility of a liquid or solid organic compound in this compound.

Materials:

  • Test tubes with stoppers

  • Pipettes

  • Spatula

  • Vortex mixer (optional)

  • Compound to be tested

  • This compound

Procedure:

  • Add approximately 2 mL of this compound to a clean, dry test tube.

  • For liquid samples: Add the test compound dropwise (approximately 0.1 mL) to the this compound.

  • For solid samples: Add a small amount of the test compound (approximately 10 mg) using a spatula.

  • Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 2 minutes and observe.

  • Record the observation as:

    • Soluble/Miscible: A single, clear, homogeneous phase is observed.

    • Partially Soluble/Partially Miscible: The mixture appears cloudy, or two phases are present with a noticeable decrease in the volume of the added solute.

    • Insoluble/Immiscible: Two distinct layers are formed (for liquids), or the solid remains undissolved at the bottom of the test tube.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in this compound at a specific temperature. The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy (for chromophoric compounds).

Part A: Preparation of a Saturated Solution

  • Add a known volume of this compound (e.g., 5 mL) to a vial or flask with a screw cap.

  • Add an excess amount of the solid or liquid compound to the solvent. "Excess" means that there should be undissolved material present after the equilibration period.

  • Seal the container tightly to prevent solvent evaporation.

  • Place the container in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to ensure good mixing of the solid and liquid phases.

Part B: Sample Preparation and Analysis

  • After the equilibration period, allow the container to stand undisturbed in the constant-temperature bath for at least 2 hours to allow the undissolved material to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles.

  • Dilute the filtered, saturated solution with fresh this compound to a concentration that falls within the linear range of a pre-determined calibration curve.

  • Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC) to determine the concentration of the solute.

  • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in this compound at the specified temperature.

Protocol 3: Quantitative Analysis by UV-Vis Spectroscopy

This protocol is to be used in conjunction with the Shake-Flask Method (Protocol 2) for compounds that absorb UV or visible light.

Part A: Preparation of a Standard Curve

  • Prepare a stock solution of the compound of known concentration in this compound.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution with this compound.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the solute using a UV-Vis spectrophotometer. Use this compound as the blank.

  • Plot a graph of absorbance versus concentration to create a standard curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

Part B: Analysis of the Saturated Solution

  • Follow Part A and B of Protocol 2 to prepare a diluted, filtered sample of the saturated solution.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Visualized Workflows

Experimental_Workflows cluster_protocol1 Protocol 1: Qualitative Visual Miscibility Test cluster_protocol2 Protocol 2: Quantitative Solubility Determination (Shake-Flask) cluster_protocol3 Protocol 3: UV-Vis Analysis Workflow p1_start Start p1_step1 Add 2 mL of This compound to a test tube p1_start->p1_step1 p1_step2 Add test compound (liquid or solid) p1_step1->p1_step2 p1_step3 Shake vigorously for 30-60 seconds p1_step2->p1_step3 p1_step4 Let stand for 2 minutes and observe p1_step3->p1_step4 p1_step5 Record observation: Soluble, Partially Soluble, or Insoluble p1_step4->p1_step5 p1_end End p1_step5->p1_end p2_start Start p2_step1 Add excess compound to a known volume of this compound p2_start->p2_step1 p2_step2 Agitate at constant temperature for 24-48 hours to reach equilibrium p2_step1->p2_step2 p2_step3 Settle for >2 hours p2_step2->p2_step3 p2_step4 Filter supernatant (0.22 µm PTFE filter) p2_step3->p2_step4 p2_step5 Dilute filtered solution with this compound p2_step4->p2_step5 p2_step6 Analyze concentration (e.g., UV-Vis, HPLC) p2_step5->p2_step6 p2_step7 Calculate original concentration (Solubility) p2_step6->p2_step7 p2_end End p2_step7->p2_end p3_start Start p3_step1 Prepare stock and serial dilutions of compound p3_start->p3_step1 p3_step2 Measure absorbance of standards at λmax p3_step1->p3_step2 p3_step3 Generate standard curve (Absorbance vs. Concentration) p3_step2->p3_step3 p3_step4 Measure absorbance of diluted unknown sample p3_step3->p3_step4 p3_step5 Calculate concentration from standard curve equation p3_step4->p3_step5 p3_step6 Multiply by dilution factor to get solubility p3_step5->p3_step6 p3_end End p3_step6->p3_end

Figure 1. Experimental workflows for determining the solubility of organic compounds.

Conclusion

References

Application Notes and Protocols: Investigating the Potential Roles of 4-tert-butyloctane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of current scientific literature, 4-tert-butyloctane is not a commonly utilized compound in polymer chemistry research, either as a monomer, initiator, or a standard additive. As a saturated alkane, it lacks the necessary functional groups for direct participation in polymerization reactions. The following application notes, therefore, present hypothetical research avenues and protocols to investigate its potential, though currently undocumented, roles as a non-reactive solvent, a secondary plasticizer, or a chain transfer agent, based on the general properties of long-chain branched alkanes.

Compound Profile: this compound

A summary of the key physical and chemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₁₂H₂₆
IUPAC Name This compound
Molecular Weight 170.33 g/mol
CAS Number 62184-32-1
Appearance Colorless liquid (presumed)
Boiling Point Not specified, but expected to be high
Density Not specified
Solubility Insoluble in water; soluble in non-polar organic solvents

Application Note 1: Potential Use as a Non-Reactive Solvent in Coordination Polymerization

Introduction: Coordination polymerization, particularly using Ziegler-Natta or Phillips catalysts, often requires an inert, non-polar solvent that can dissolve the monomer and the resulting polymer without interfering with the catalytic process. Saturated alkanes are frequently used for this purpose. This compound, with its high boiling point and non-polar nature, could potentially serve as a solvent for the polymerization of olefins like ethylene or propylene, especially at elevated temperatures.

Experimental Protocol: Solution Polymerization of Ethylene

Objective: To evaluate this compound as a solvent for the Ziegler-Natta catalyzed polymerization of ethylene.

Materials:

  • This compound (anhydrous, deoxygenated)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • High-purity ethylene gas

  • Anhydrous toluene (for catalyst preparation)

  • Methanol (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Nitrogen gas (high purity)

Equipment:

  • 250 mL three-neck round-bottom flask (flame-dried)

  • Schlenk line

  • Magnetic stirrer with heating mantle

  • Gas inlet tube

  • Thermometer

  • Syringes and needles

Procedure:

  • Reactor Setup: Assemble the flame-dried flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a gas inlet, a thermometer, and a septum.

  • Solvent Addition: Add 100 mL of anhydrous, deoxygenated this compound to the flask via cannula transfer.

  • Catalyst Preparation: In a separate Schlenk flask, prepare the Ziegler-Natta catalyst by adding a solution of TiCl₄ in toluene to a solution of triethylaluminium in toluene at a specified molar ratio (e.g., Al:Ti = 3:1) at low temperature (e.g., 0°C). Age the catalyst as required.

  • Reaction Initiation: Heat the this compound in the reactor to the desired temperature (e.g., 70°C). Introduce a continuous flow of ethylene gas into the solvent.

  • Catalyst Injection: Using a gas-tight syringe, inject the prepared catalyst slurry into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant temperature and ethylene pressure for the desired reaction time (e.g., 1-2 hours). The formation of polyethylene will be observed as a precipitate.

  • Quenching: Stop the ethylene flow and cool the reactor to room temperature. Quench the reaction by slowly adding 10 mL of methanol.

  • Polymer Isolation: Filter the polyethylene product. Wash the polymer sequentially with the 10% HCl/methanol solution to remove catalyst residues, followed by pure methanol.

  • Drying: Dry the resulting polyethylene powder in a vacuum oven at 60°C to a constant weight.

  • Characterization: Analyze the polymer for yield, molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Data Presentation:

ParameterValue
Reaction Temperature (°C)
Reaction Time (h)
Catalyst Loading (mmol)
Polymer Yield (g)
Number Average Molecular Weight (Mn)
Weight Average Molecular Weight (Mw)
Polydispersity Index (PDI = Mw/Mn)

Experimental Workflow Diagram:

G A Reactor Setup under N2 B Add this compound A->B C Heat to Reaction Temp B->C D Introduce Ethylene Gas C->D E Inject Ziegler-Natta Catalyst D->E F Polymerization E->F G Quench with Methanol F->G H Isolate & Wash Polymer G->H I Dry Polyethylene H->I J Characterize (GPC, etc.) I->J

Caption: Workflow for ethylene polymerization using this compound as a solvent.

Application Note 2: Evaluation as a Secondary Plasticizer or External Lubricant

Introduction: Plasticizers are additives that increase the flexibility and processability of a polymer by reducing its glass transition temperature (Tg).[2] While primary plasticizers are typically polar esters for polar polymers like PVC, non-polar polymers like polyethylene and polypropylene can benefit from the addition of compatible, non-volatile hydrocarbons that act as external lubricants or secondary plasticizers. The bulky, branched structure of this compound may allow it to disrupt polymer chain packing, increasing free volume and improving flexibility.

Experimental Protocol: Compounding and Characterization

Objective: To determine the effect of this compound on the thermal and mechanical properties of Low-Density Polyethylene (LDPE).

Materials:

  • Low-Density Polyethylene (LDPE) pellets

  • This compound

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for tensile tests)

Procedure:

  • Pre-blending: In a container, thoroughly mix LDPE pellets with the desired weight percentage of this compound (e.g., 1%, 3%, 5% w/w) and a small amount of antioxidant (e.g., 0.1% w/w). A control sample with only LDPE and antioxidant should also be prepared.

  • Melt Compounding: Feed the pre-blended mixture into a twin-screw extruder with a set temperature profile (e.g., 140-160°C) to ensure proper melting and mixing.

  • Pelletizing: Extrude the molten blend through a die and pelletize the strands.

  • Specimen Preparation: Dry the pellets and use an injection molder or compression molder to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing, and small discs for DSC).

  • Thermal Analysis (DSC):

    • Heat a small sample (5-10 mg) in the DSC from room temperature to 180°C at 10°C/min to erase thermal history.

    • Cool the sample to -50°C at 10°C/min.

    • Heat the sample again to 180°C at 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan.

  • Mechanical Testing:

    • Conduct tensile tests on the dog-bone specimens at a constant crosshead speed according to ASTM D638.

    • Record the Young's modulus, tensile strength, and elongation at break.

Data Presentation:

Additive Concentration (w/w)Tg (°C)Tm (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
0% (Control)
1% this compound
3% this compound
5% this compound

Logical Diagram for Plasticizer Evaluation:

G cluster_prep Material Preparation cluster_test Property Testing cluster_eval Evaluation A Select Polymer Matrix (LDPE) C Melt Compounding A->C B Select Potential Plasticizer (this compound) B->C D Prepare Test Specimens C->D E Thermal Analysis (DSC) D->E F Mechanical Analysis (Tensile Test) D->F G Measure Tg, Tm E->G H Measure Modulus, Strength, Elongation F->H I Compare to Control G->I H->I J Assess Plasticizing Effect I->J

Caption: Logic for evaluating a novel compound as a polymer plasticizer.

Application Note 3: Investigation as a Potential Chain Transfer Agent

Introduction: In radical polymerization, a chain transfer agent (CTA) can terminate a growing polymer chain and initiate a new one.[3] This process is used to control the molecular weight of the polymer. While efficient CTAs typically have weak bonds (e.g., S-H in thiols), chain transfer to saturated alkanes can occur, especially under high-energy conditions, though it is generally a less favorable process. Investigating this compound's behavior in a high-pressure, high-temperature radical polymerization could reveal if its C-H bonds are susceptible to abstraction, which would lead to a reduction in polymer molecular weight and potentially introduce branching.

Experimental Protocol: High-Pressure Radical Polymerization

Objective: To investigate the potential chain transfer activity of this compound in the radical polymerization of ethylene.

Materials:

  • High-purity ethylene gas

  • This compound (as additive)

  • A radical initiator (e.g., a peroxide stable at high temperatures)

  • Control solvent/medium (if any, e.g., benzene)

Equipment:

  • High-pressure autoclave reactor

  • High-pressure syringe pump

  • Temperature and pressure controllers

  • Stirring mechanism for autoclave

Procedure:

  • Reactor Preparation: Clean and purge the high-pressure autoclave with nitrogen.

  • Loading: Add the radical initiator and the desired amount of this compound (e.g., 1-5% relative to the expected polymer yield) to the autoclave. A control experiment should be run under identical conditions without this compound.

  • Pressurization and Heating: Seal the autoclave, and then pressurize it with ethylene to the target pressure (e.g., 1500-2000 bar). Heat the reactor to the polymerization temperature (e.g., 200-250°C) while stirring.

  • Polymerization: Maintain the temperature and pressure for the set reaction duration.

  • Termination and Recovery: Cool the reactor and vent the unreacted ethylene. Open the autoclave and recover the polyethylene product.

  • Purification: Dissolve the polymer in a suitable hot solvent (e.g., xylene) and precipitate in a non-solvent (e.g., acetone) to remove any residual this compound and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven.

  • Analysis: Characterize the polymer using GPC to determine Mn, Mw, and PDI. Compare the results to the control polymer. A significant decrease in molecular weight in the presence of this compound would suggest chain transfer activity.

Data Presentation:

AdditiveMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
None (Control)
This compound

Chain Transfer Mechanism Diagram:

G P_n Growing Polymer Chain (P_n•) P_dead Terminated Polymer (P_n-H) P_n->P_dead H-abstraction CTA Chain Transfer Agent (RH) (this compound) CTA->P_dead R_rad New Radical (R•) CTA->R_rad Forms new radical M Monomer (M) P_new New Growing Chain (R-M•) M->P_new Initiates new chain R_rad->P_new

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions in 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4-tert-butyloctane as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound as a solvent?

A1: this compound is a high-boiling, nonpolar, aprotic solvent. Its branched structure provides a unique steric environment compared to linear alkanes. Key properties include chemical inertness, low water solubility, and a high boiling point, making it suitable for high-temperature reactions.

Q2: Why is my reaction yield low when using this compound?

A2: Low yields in this compound can stem from several factors, primarily related to its nonpolar nature. Common causes include poor solubility of polar reagents or catalysts, mass transfer limitations in heterogeneous mixtures, or the need for higher reaction temperatures to achieve sufficient reaction rates. Inadequate removal of the high-boiling solvent during workup can also lead to product loss.

Q3: How can I improve the solubility of my reagents in this compound?

A3: To enhance solubility, consider using co-solvents. Small amounts of a more polar, miscible solvent can sometimes improve the solubility of polar reactants without significantly altering the overall nonpolar character of the reaction medium. Alternatively, modifying your reagents to increase their lipophilicity can also be an effective strategy.

Q4: Are there common reaction types that are well-suited for this compound?

A4: Due to its inertness and high boiling point, this compound is advantageous for reactions that require high temperatures and a non-reactive medium. This includes certain free-radical reactions, palladium-catalyzed cross-couplings with lipophilic substrates and catalysts, and reactions where the solvent's steric bulk can influence selectivity.[1][2][3]

Q5: What are the safety considerations when working with this compound?

A5: Like other alkanes, this compound is flammable. Due to its high boiling point, it does not pose a significant vapor pressure hazard at room temperature, but care should be taken when heating. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for detailed handling instructions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Your reaction shows a low conversion of starting materials to the desired product.

Potential Cause Troubleshooting Step Rationale
Poor Reagent/Catalyst Solubility 1. Confirm solubility of all components at the reaction temperature. 2. Introduce a co-solvent (e.g., toluene, THF) in small, incremental amounts. 3. Consider a phase-transfer catalyst for reactions involving ionic species.This compound is highly nonpolar and may not effectively dissolve polar or ionic reactants and catalysts, preventing them from interacting.[4][5]
Insufficient Reaction Temperature 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor for byproduct formation at higher temperatures.The high boiling point of this compound allows for a wide range of operating temperatures. Some reactions require significant thermal energy to overcome activation barriers.
Mass Transfer Limitations 1. Increase the stirring rate to improve mixing in heterogeneous reactions. 2. Consider using a mechanical stirrer for viscous reaction mixtures.In multiphase systems, the rate of reaction can be limited by the speed at which reactants move between phases. Efficient agitation is crucial.
Catalyst Inactivity 1. For palladium-catalyzed reactions, select a catalyst with lipophilic ligands to enhance solubility and stability in nonpolar media.[3] 2. Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.The choice of catalyst is critical in nonpolar solvents. Ligands play a key role in solubilizing the metal center and facilitating the catalytic cycle.[3]

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other similar transformations in this compound.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand if necessary.

    • Add a powdered, anhydrous base (e.g., K₂CO₃, 2.0 eq).

    • Flush the flask with nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Under a positive nitrogen atmosphere, add this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M).

    • If a co-solvent is used, it can be added at this stage.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate, hexanes) to reduce viscosity.

    • Filter the mixture through a pad of celite to remove the base and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields Start Low Reaction Yield Observed Check_Solubility Are all reagents and catalysts soluble at the reaction temperature? Start->Check_Solubility Increase_Temp Is the reaction temperature optimal? Check_Solubility->Increase_Temp Yes Add_Cosolvent Action: Add a co-solvent or use a phase-transfer catalyst. Check_Solubility->Add_Cosolvent No Check_Mixing Is the reaction mixture homogeneous or well-agitated? Increase_Temp->Check_Mixing Yes Increase_Temp_Action Action: Incrementally increase the reaction temperature. Increase_Temp->Increase_Temp_Action No Evaluate_Catalyst Is the catalyst system appropriate for a nonpolar solvent? Check_Mixing->Evaluate_Catalyst Yes Improve_Stirring Action: Increase stirring speed or use mechanical stirring. Check_Mixing->Improve_Stirring No Change_Catalyst Action: Use a catalyst with lipophilic ligands. Evaluate_Catalyst->Change_Catalyst No End Yield Improved Evaluate_Catalyst->End Yes Add_Cosolvent->Increase_Temp Increase_Temp_Action->Check_Mixing Improve_Stirring->Evaluate_Catalyst Change_Catalyst->End

Caption: A decision tree for troubleshooting low reaction yields.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry glassware Add_Reagents Add solid reagents and catalyst Prep_Glassware->Add_Reagents Inert_Atmosphere Establish inert atmosphere (N2/Ar) Add_Reagents->Inert_Atmosphere Add_Solvent Add this compound Inert_Atmosphere->Add_Solvent Heat_Stir Heat to target temperature with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, GC-MS, etc.) Heat_Stir->Monitor Cool_Dilute Cool and dilute with a low-boiling solvent Monitor->Cool_Dilute Filter Filter to remove solids Cool_Dilute->Filter Extract Aqueous extraction Filter->Extract Purify Purify by chromatography or recrystallization Extract->Purify

Caption: A typical experimental workflow for reactions in this compound.

References

Technical Support Center: Purification of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from 4-tert-butyloctane samples. It is intended for researchers, scientists, and drug development professionals who require high-purity material for their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My Gas Chromatography (GC) analysis shows multiple peaks close to the main this compound peak. What are these impurities and how can I remove them?

Answer: Close-eluting peaks on a GC chromatogram of this compound are likely structural isomers (other C12 alkanes) or closely related hydrocarbons that were formed as byproducts during synthesis. These impurities will have boiling points very similar to the target compound, making separation challenging.

  • Recommended Action: For high-resolution separation of compounds with close boiling points, Preparative Gas Chromatography (Prep-GC) is the most effective technique.[1][2] It offers superior separation efficiency compared to standard distillation. Alternatively, high-efficiency Fractional Distillation using a column with a high number of theoretical plates can be attempted.

Question: After purification by fractional distillation, my sample still contains impurities. What went wrong?

Answer: If fractional distillation fails to remove impurities, it could be due to a few factors:

  • Azeotrope Formation: The impurity may form an azeotrope with this compound, a mixture that boils at a constant temperature, making separation by distillation impossible.

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with very close boiling points.[3]

  • Incorrect Temperature/Pressure Control: Poor control over the distillation parameters can lead to inefficient separation.

  • Recommended Action:

    • First, confirm the identity of the persistent impurity using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

    • If an azeotrope is suspected, an alternative purification method like Adsorption Chromatography is necessary.[6]

    • If the issue is boiling point proximity, use a longer, more efficient fractionating column or switch to Preparative GC .[7]

Question: I observe a broad peak or baseline noise in my analytical chromatogram after purification. What is the likely cause?

Answer: A broad peak or significant baseline noise can indicate the presence of a wide range of minor impurities or contamination from the purification system itself. This could include residual solvents, degradation of the stationary phase (in chromatography), or contamination from tubing or glassware.

  • Recommended Action:

    • System Blank Run: Perform a blank run on your analytical instrument (e.g., GC-MS) by injecting the solvent used to dissolve your sample. This will help identify any contamination originating from the solvent or the instrument.

    • Re-evaluate Purification Protocol: If using adsorption chromatography, ensure the adsorbent (e.g., silica gel, alumina) was properly activated and that the solvents used were of high purity.[8][9] The adsorbent may need to be washed or regenerated.[9]

    • Final Purification Step: Consider passing the purified sample through a small plug of activated carbon or a suitable adsorbent to remove trace, non-specific impurities.[8]

Frequently Asked Questions (FAQs)

What are the common impurities in this compound?

Common impurities in this compound samples can arise from the synthesis process and include:

  • Structural Isomers: Other dodecane (C12H26) isomers with different branching.

  • Unreacted Starting Materials: Depending on the synthetic route. For example, if produced via alkylation, residual phenol and isobutylene might be present.[10]

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Related Alkanes: Alkanes with slightly lower or higher carbon numbers (e.g., C11 or C13 hydrocarbons) that have similar physical properties.[11]

  • Unsaturated Hydrocarbons: Alkenes that may have formed through elimination side reactions.

What is the most suitable method for general purification of this compound?

For general-purpose purification to remove impurities with significantly different boiling points, Fractional Distillation is a robust and scalable method.[12] It effectively separates compounds based on volatility.[3] For higher purity requirements, especially for removing isomers, Preparative Gas Chromatography is recommended due to its high resolving power.[1]

How can I assess the purity of my this compound sample?

The purity of this compound should be assessed using high-resolution analytical techniques. The most common and effective methods are:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative analysis of volatile organic compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of any separated impurities.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine purity without needing a reference standard for the analyte, though it may have lower sensitivity than chromatographic methods.[5]

Quantitative Data and Physical Properties

The following table summarizes key physical properties of this compound and common parameters for purification methods.

Property / ParameterValue / ConditionSource
Physical Properties of this compound
Molecular FormulaC12H26[13]
Molecular Weight170.33 g/mol [13]
Boiling Point191 °C
Density0.7602 g/cm³
Refractive Index1.4256
Fractional Distillation Parameters
Column TypePacked (e.g., Raschig rings) or Vigreux[3]
PressureAtmospheric or Vacuum (for high-boiling impurities)[14]
Temperature GradientHottest at the bottom, coolest at the top[3][15]
Adsorption Chromatography Parameters
Stationary Phase (Adsorbent)Silica Gel (for neutral/acidic compounds), Alumina (for basic/neutral compounds)[8][9]
Mobile Phase (Eluent)Non-polar solvents (e.g., Hexane, Heptane)[6]
Elution ModeIsocratic (constant solvent composition)[6]
Preparative Gas Chromatography (Prep-GC)
Injection TypeSplitless (to maximize sample loading)[7]
Column TypePacked or high-capacity capillary column[1]
Carrier GasHelium or Nitrogen[16]
Collection MethodCryogenic trapping of eluting fractions[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for removing impurities with boiling points that differ by at least 25 °C from this compound.[3]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Loading: Charge the round-bottom flask with the impure this compound sample (do not fill more than two-thirds full). Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the sample heats, vapor will rise into the fractionating column. A temperature gradient will establish along the column, with the temperature being highest at the bottom and decreasing towards the top.[15]

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point. Collect this "forerun" in a separate flask.

    • As the temperature stabilizes near the boiling point of this compound (approx. 191 °C), switch to a clean receiving flask to collect the main product fraction.

    • If the temperature rises significantly above the boiling point of the target compound, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point or collect this final fraction separately.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purification by Adsorption Chromatography

This protocol is effective for separating alkanes from more polar or unsaturated compounds.[6][17]

  • Column Packing:

    • Select an appropriate adsorbent, such as silica gel.[8]

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the adsorbent to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the impure this compound sample in a minimal amount of the non-polar solvent.

    • Carefully apply the sample solution to the top of the packed column.

  • Elution:

    • Begin adding the mobile phase (hexane) to the top of the column to move the sample through the adsorbent. Maintain a constant flow.

    • Since this compound is a non-polar alkane, it will have a weak affinity for the polar silica gel and will elute quickly.[6] More polar impurities will be retained more strongly on the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate key workflows and principles in the purification of this compound.

G cluster_workflow Impurity Removal Workflow start Impure this compound Sample analysis1 Purity Assessment (GC-MS) start->analysis1 decision1 Purity Acceptable? analysis1->decision1 purification Select Purification Method decision1->purification No end Pure this compound decision1->end  Yes analysis2 Purity Assessment (GC-MS) purification->analysis2 analysis2->decision1

Caption: General workflow for the purification and analysis of this compound.

G cluster_decision Purification Method Selection start Identify Impurity Type (GC-MS) boiling_point Impurities have significantly different boiling points? start->boiling_point polarity Impurities have different polarity (e.g., alkenes, alcohols)? boiling_point->polarity No distillation Use Fractional Distillation boiling_point->distillation Yes isomers Impurities are close-boiling isomers? polarity->isomers No adsorption Use Adsorption Chromatography polarity->adsorption Yes prep_gc Use Preparative GC isomers->prep_gc Yes

Caption: Decision tree for selecting the appropriate purification method.

G cluster_distillation Principle of Fractional Distillation column Coolest (Top) Low Boiling Point Impurity (Vapor) This compound (Vapor/Liquid) High Boiling Point Impurity (Liquid) Hottest (Bottom) condenser Condenser column:f0->condenser Vapor to Condenser flask Heating Flask (Mixture) flask->column:f3 Vapor Rises receiver Receiving Flask (Pure Fraction) condenser->receiver

Caption: Simplified diagram of fractional distillation for separation by boiling point.

References

Challenges in the synthesis of highly branched alkanes like 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of highly branched alkanes, with a specific focus on structures like 4-tert-butyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing highly branched alkanes like this compound?

The main difficulty lies in the formation of C(sp³)–C(sp³) bonds involving sterically hindered carbons, particularly the creation of all-carbon quaternary centers.[1] This steric hindrance can significantly slow down desired reactions, promote unwanted side reactions, and complicate purification.[2][3][4] The construction of these sterically congested molecules often requires specialized methods to overcome the inherent steric challenges.[1][2][5]

Q2: Which synthetic methods are most commonly employed for preparing highly branched alkanes?

Several methods can be used, with varying degrees of success:

  • Grignard Reactions: This is a very common two-step approach where a Grignard reagent is reacted with a ketone to form a tertiary alcohol, which is then reduced to the alkane.[6][7][8]

  • Corey-House Synthesis: This method is particularly effective for creating unsymmetrical alkanes by coupling a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[9][10][11][12][13] It generally provides high yields and is more versatile than the Wurtz reaction.[9][11]

  • Wurtz Reaction: This involves coupling two alkyl halides with sodium metal.[14][15] However, it is generally of little value for synthesizing unsymmetrical alkanes like this compound because it produces a mixture of products with low yields.[16][17]

Q3: Why is the Wurtz reaction generally unsuitable for synthesizing an unsymmetrical alkane like this compound?

The Wurtz reaction, which couples two alkyl halides using sodium metal, is most effective for creating symmetrical alkanes from a single type of alkyl halide (R-X + R-X).[15][17] When two different alkyl halides (R-X and R'-X) are used to create an unsymmetrical alkane (R-R'), a statistical mixture of products (R-R, R'-R', and R-R') is formed, leading to low yields of the desired product and significant purification challenges.[16]

Q4: What are the main advantages of the Corey-House synthesis for this type of molecule?

The Corey-House synthesis is a powerful tool for forming C-C bonds and offers several advantages for preparing highly branched, unsymmetrical alkanes.[9][11] It can be used to synthesize all types of alkanes (straight-chain, branched, symmetrical, or unsymmetrical) with high yields.[9][11][13] The reaction is highly versatile, tolerates a range of functional groups, and is effective even when using sterically hindered reagents like tertiary lithium dialkylcuprates.[10][13]

Troubleshooting Guide: Grignard-Based Synthesis

The most common route to a molecule like this compound involves the reaction of a Grignard reagent (e.g., butylmagnesium bromide) with a sterically hindered ketone (e.g., pinacolone, which is 3,3-dimethyl-2-butanone) to form a tertiary alcohol, followed by reduction. This section addresses common issues in the first step.

Q: My Grignard reaction is failing to initiate. What are the common causes and solutions?

A: This is a frequent problem, often due to the deactivation of the magnesium surface or the presence of moisture.[18]

  • Cause 1: Magnesium Oxide Layer: A passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[18]

    • Solution: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine, which will react with the magnesium and disappear once the Grignard formation begins.[6]

  • Cause 2: Presence of Water: Grignard reagents are extremely sensitive to water and will be quenched by any protic species.[7][18]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (argon or nitrogen).[18] Use anhydrous ethereal solvents (diethyl ether or THF) that have been properly dried.[18]

Q: My reaction is sluggish and the yield of the tertiary alcohol is low. What are the likely side reactions?

A: With sterically hindered reagents, several competing side reactions can lower the yield of the desired nucleophilic addition product.

  • Side Reaction 1: Enolization: The Grignard reagent can act as a base, abstracting an acidic α-hydrogen from the ketone to form an enolate.[8][18] This is especially common with bulky ketones. After aqueous workup, this pathway results in the recovery of the starting ketone.[8][18]

    • Solution: Use a less hindered Grignard reagent if possible, or consider switching to an organolithium reagent which can sometimes favor nucleophilic addition.[18]

  • Side Reaction 2: Reduction: If the Grignard reagent has β-hydrogens (like butylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism through a six-membered transition state.[8][18]

    • Solution: This is an inherent reactivity pattern. Lowering the reaction temperature might slightly favor the addition pathway.

  • Side Reaction 3: Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide starting material, leading to a homo-coupled alkane byproduct (e.g., octane from butylmagnesium bromide and butyl bromide).[18]

    • Solution: Minimize this by adding the alkyl halide solution slowly to the magnesium turnings during the Grignard reagent preparation. This keeps the concentration of the alkyl halide low and favors its reaction with the magnesium surface.[18]

Data Presentation

Table 1: Comparison of Synthetic Methods for Highly Branched Alkanes

MethodSuitability for Unsymmetrical AlkanesTypical YieldsCommon Side Reactions / Limitations
Wurtz Reaction PoorLow (<40%)Forms mixture of products (R-R, R'-R', R-R'); low utility.[14][16]
Grignard Reaction Good (Two-step)Moderate to GoodEnolization, reduction, Wurtz coupling; sensitive to moisture.[8][18]
Corey-House Synthesis ExcellentGood to HighMore complex reagent preparation; requires stoichiometric copper.[9][10]

Table 2: Representative Yields for Grignard Reaction with Ketones

Grignard ReagentKetoneProduct (Tertiary Alcohol)Approximate YieldPrimary Challenge
Methylmagnesium BromideAcetone2-Methyl-2-propanol>90%Low Steric Hindrance
Ethylmagnesium Bromide2-Butanone3-Methyl-3-pentanol~85%Moderate Steric Hindrance
Butylmagnesium Bromide3,3-Dimethyl-2-butanone (Pinacolone)4-tert-Butyl-4-octanol40-60%High Steric Hindrance (Enolization/Reduction compete)
tert-Butylmagnesium ChlorideAcetone2,3,3-Trimethyl-2-butanol~70%High Steric Hindrance

Experimental Protocols

Protocol: Two-Step Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of the tertiary alcohol intermediate followed by its reduction.

Step 1: Synthesis of 4,5,5-trimethyl-4-octanol (Tertiary Alcohol Intermediate)

  • Preparation: Rigorously dry all glassware (e.g., 250 mL three-neck round-bottom flask, dropping funnel, condenser) in an oven (>120°C) and assemble under a positive pressure of dry argon or nitrogen.[18]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.[6] In the dropping funnel, add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask.[6]

  • Addition: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, continue to reflux for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0°C in an ice bath. Prepare a solution of 3,3-dimethyl-2-butanone (pinacolone) (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[18]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[18]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude tertiary alcohol via flash column chromatography on silica gel.

Step 2: Reduction of the Tertiary Alcohol to this compound

Note: The reduction of sterically hindered tertiary alcohols can be challenging. A common method is dehydration followed by hydrogenation.

  • Dehydration: Dissolve the purified tertiary alcohol from Step 1 in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and remove the solvent to yield the crude alkene mixture.

  • Hydrogenation: Dissolve the crude alkene in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by flash chromatography (eluting with hexanes) or distillation if the boiling points of impurities are sufficiently different.[6]

Visualizations

G reagents Ketone + Grignard Reagent alcohol Tertiary Alcohol (Intermediate) reagents->alcohol 1. Nucleophilic Addition 2. Aqueous Workup alkene Alkene Mixture (via Dehydration) alcohol->alkene Acid, Heat alkane Target Alkane: This compound alkene->alkane H₂, Pd/C

Caption: General workflow for the two-step synthesis of a highly branched alkane.

G start Grignard Reagent + Sterically Hindered Ketone path1 Nucleophilic Addition (Desired Pathway) start->path1 path2 Enolization (Base) (Side Reaction) start->path2 path3 Reduction (Side Reaction) start->path3 end1 Tertiary Alcohol path1->end1 end2 Recovered Ketone path2->end2 end3 Secondary Alcohol path3->end3

Caption: Competing pathways in the Grignard reaction with a hindered ketone.

G start Low Yield of Tertiary Alcohol? q1 Reaction Failed to Initiate? start->q1 Check First a1 Activate Mg with I₂. Ensure anhydrous conditions. q1->a1 Yes q2 Recovered Starting Ketone? q1->q2 No a2 Enolization occurred. Consider lower temp or different nucleophile. q2->a2 Yes q3 Secondary Alcohol Detected? q2->q3 No a3 Reduction occurred. Inherent side reaction due to steric hindrance. q3->a3 Yes q4 Wurtz Coupling Product Observed? q3->q4 No a4 Add alkyl halide slowly during Grignard prep. q4->a4 Yes

Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.

References

Technical Support Center: The Role of 4-tert-Butyloctane in Reaction Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and potential effects of 4-tert-butyloctane in chemical reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work. While not a conventional stabilizing agent, the unique properties of this compound as a sterically hindered, non-polar solvent can indirectly influence the stability and reactivity of reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is a highly branched, non-polar alkane. Its structure consists of an octane backbone with a tert-butyl group at the 4-position. This significant branching leads to a unique combination of steric bulk and chemical inertness.

Table 1: Physical Properties of this compound and Common Non-Polar Solvents

PropertyThis compoundn-OctaneToluene
Molecular Formula C12H26C8H18C7H8
Molecular Weight ( g/mol ) 170.33[1]114.2392.14
Boiling Point (°C) 191[2]125.7110.6
Density (g/mL) ~0.760.7030.867
Polarity Non-polarNon-polarNon-polar (but polarizable)

Q2: How can a non-polar solvent like this compound influence reaction intermediates?

A2: Non-polar solvents primarily influence reaction intermediates through solvation effects. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the change in charge distribution between the reactants and the transition state.[3]

  • Destabilization of Charged Intermediates: For reactions that proceed through charged intermediates or transition states (e.g., SN1 reactions), a non-polar solvent like this compound will offer poor solvation for these charged species. This lack of stabilization will generally slow down the rate of reactions that involve the formation of charge.[4]

  • Minimal Effect on Non-polar Reactions: In reactions where there is little to no change in charge between the reactants and the transition state (e.g., some radical reactions or Diels-Alder reactions), the choice of a non-polar solvent will have a minimal effect on the reaction rate.[5]

Q3: Can the steric bulk of this compound affect reaction outcomes?

A3: Yes, the significant steric hindrance provided by the tert-butyl group can influence the selectivity of a reaction. While the solvent itself is unreactive, its presence can create a sterically crowded environment around the reacting species. This can favor the formation of less sterically demanding products by influencing the approach of reactants to each other.

Troubleshooting Guides

Issue 1: A reaction known to proceed through a carbocation intermediate is significantly slower in this compound compared to a more polar solvent.

  • Cause: Carbocations are charged intermediates that are stabilized by polar solvents. The non-polar nature of this compound does not effectively solvate and stabilize the carbocation, thus increasing the activation energy of the carbocation-forming step and slowing down the reaction.

  • Solution: If a faster reaction rate is desired, consider using a more polar solvent. If the use of a non-polar solvent is necessary for other reasons (e.g., solubility of starting materials), be prepared for longer reaction times or the need for higher temperatures.

Issue 2: An unexpected change in product selectivity is observed when switching to this compound as a solvent.

  • Cause: The steric bulk of this compound may be influencing the direction of reactant approach. This can lead to a preference for the formation of a specific stereoisomer or regioisomer that is sterically less hindered.

  • Solution: Analyze the structure of the unexpected product to determine if it is a result of steric control. This "solvent-directing" effect can potentially be exploited to enhance the selectivity for a desired product.

Experimental Protocols

Protocol 1: General Procedure for Conducting a Reaction in this compound

  • Solvent Purification: Ensure the this compound is free of impurities, particularly any reactive species, by passing it through a column of activated alumina or by distillation.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

  • Addition of Reagents: Dissolve the starting materials in this compound. If a starting material has low solubility, gentle heating or sonication may be required.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Isolation: Upon completion, the non-polar nature of this compound may simplify the work-up. An aqueous wash can remove polar impurities, leaving the desired product in the organic layer. The high boiling point of this compound should be considered during solvent removal by rotary evaporation, and high vacuum may be necessary.

Visualizations

solvent_effect_on_sn1 cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_polar_solvent Polar Solvent cluster_nonpolar_solvent This compound (Non-polar) R_X R-X TS [Rδ+...Xδ-] R_X->TS ΔG‡ R_plus R+ TS->R_plus X_minus X- TS->X_minus polar_solvent Stabilizes charged species polar_solvent->TS polar_solvent->R_plus polar_solvent->X_minus nonpolar_solvent Poorly solvates charged species nonpolar_solvent->TS nonpolar_solvent->R_plus nonpolar_solvent->X_minus

Caption: Influence of solvent polarity on an SN1 reaction pathway.

steric_influence_workflow cluster_solvents Solvent Environment start Reactants A + B solvent_choice Choose Solvent start->solvent_choice product_pathway Reaction Pathway solvent_choice->product_pathway non_hindered Less Hindered Solvent (e.g., Hexane) product_pathway->non_hindered Leads to Thermodynamic Product hindered Sterically Hindered Solvent (this compound) product_pathway->hindered Leads to Kinetic (less hindered) Product end_thermo Product P1 non_hindered->end_thermo end_kinetic Product P2 hindered->end_kinetic

Caption: Logical workflow of steric influence on product formation.

References

Technical Support Center: Optimizing GC-MS for 4-tert-butyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-tert-butyloctane. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification. Below are common causes and remedial actions.

Potential CauseRecommended Solution
Active Sites in the Inlet or Column Active sites, often exposed silanol groups, can interact with analytes, causing peak tailing. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed GC column suitable for non-polar compounds. If tailing persists, consider trimming 10-20 cm from the front of the column.
Improper Column Installation An incorrect column installation depth in the injector or detector can create dead volume, leading to peak broadening and tailing. Ensure the column is cut cleanly and installed according to the manufacturer's specifications for your GC model.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute your sample or increase the split ratio. A typical starting concentration is in the range of 100-1000 µg/mL.[1]
Sub-optimal Injector Temperature If the injector temperature is too low, this compound may not vaporize completely and instantaneously, resulting in broad peaks. A good starting point is 250°C, but for higher boiling point alkanes, you may need to increase this to 280-320°C.[1] Experiment in increments to find the optimal temperature.
Inappropriate Initial Oven Temperature For splitless injections, the initial oven temperature should be about 10-15°C below the boiling point of the solvent to ensure proper analyte focusing at the head of the column.[1]

Issue 2: Low Sensitivity or No Peak Detected

Low signal intensity can be a significant hurdle in trace analysis. Here are several factors to investigate.

Potential CauseRecommended Solution
Sub-optimal MS Parameters The mass spectrometer settings greatly influence sensitivity. Ensure the MS source and quadrupole temperatures are optimized; a source temperature of around 230°C is a common starting point.[1] Perform an MS tune to ensure optimal performance.
Full Scan Mode for Trace Analysis For detecting low concentrations of a known compound, full scan mode may not be sensitive enough. Use Selected Ion Monitoring (SIM) mode.[1] For alkanes, characteristic fragment ions include m/z 57, 71, and 85.[1]
Leaks in the System Air leaks into the MS will degrade the vacuum, reducing sensitivity. Check for leaks at all connection points, particularly the injector septum and column fittings.
Injector Discrimination In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently. A pressure pulse during a splitless injection can help mitigate this.[1]

Issue 3: Poor Resolution or Co-elution

Separating this compound from other isomers or matrix components is critical for accurate identification and quantification.

Potential CauseRecommended Solution
Inappropriate GC Column For non-polar compounds like branched alkanes, a non-polar stationary phase is recommended. A column with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase is a good choice, as elution will generally follow the boiling points of the analytes.
Sub-optimal Oven Temperature Program A slow oven temperature ramp rate can significantly improve the separation of closely eluting compounds. A starting ramp rate of 5-10°C/min is often a good compromise between resolution and analysis time.
Incorrect Carrier Gas Flow Rate Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, therefore, resolution. A typical starting flow rate for helium is 1.0-1.5 mL/min.[1]
Insufficient Column Length For complex mixtures of isomers, a longer column (e.g., 60 m instead of 30 m) can provide the necessary resolution, although it will increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-MS parameters for this compound analysis?

A1: A solid starting point for method development is crucial. The following table summarizes recommended initial parameters.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessOffers versatility for varying sample concentrations.
Injector Temperature 250 - 300°CEnsures complete and rapid vaporization of C12 alkanes.
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile residues.[1]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.2 mL/min (constant flow)A good starting point for optimizing column efficiency.[1]
Column Phase 5% Phenyl-methylpolysiloxaneA versatile non-polar phase suitable for hydrocarbon analysis.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard dimension offering a good balance of efficiency and sample capacity.[1]
Oven Program 50°C (hold 2 min), then 10°C/min to 280°C (hold 5 min)A general-purpose program that can be optimized based on initial results.
MS Source Temp. 230°CA common starting point for good ionization.[1]
MS Quad Temp. 150°CA typical setting for good mass filtering.[1]
Scan Range m/z 40-300Covers the expected molecular ion and fragment ions of this compound.

Q2: I don't have a reference mass spectrum for this compound in my library. How can I identify it?

A2: While a library match is ideal, you can tentatively identify this compound based on its expected fragmentation pattern. Alkanes undergo characteristic electron ionization (EI) fragmentation, producing a series of alkyl fragments (CnH2n+1). For branched alkanes, fragmentation is favored at the branching points.

  • Characteristic Ions: Look for a series of ions separated by 14 amu (CH2). The most abundant ions for alkanes are typically m/z 43, 57, 71, and 85.[1]

  • Molecular Ion (M+): The molecular ion for this compound (C12H26) is m/z 170. For branched alkanes, the molecular ion peak is often weak or absent.

  • Key Fragments: Expect a prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH3)3]+). Another significant fragment would be the loss of this tert-butyl group (M-57), resulting in an ion at m/z 113.

By combining the retention time data with the observation of these characteristic ions, you can have a high degree of confidence in your identification.

Q3: When should I use Selected Ion Monitoring (SIM) mode instead of Full Scan mode?

A3: The choice between SIM and Full Scan depends on your analytical goals.

  • Full Scan Mode: Use this mode when you need to identify unknown compounds or when you are developing a new method. It provides a complete mass spectrum, which is essential for library searching and structural elucidation.

  • Selected Ion Monitoring (SIM) Mode: This mode is ideal for quantifying known target compounds at low concentrations.[2] By only monitoring a few specific ions for your analyte, you can dramatically increase sensitivity (by a factor of 10 to 100) and reduce background noise.[2] For this compound, you could monitor ions such as m/z 57, 71, and 113.

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

  • Sample Preparation: Dissolve the this compound standard or sample in a non-polar solvent like hexane or heptane to a concentration of approximately 100 µg/mL.

  • GC-MS System Configuration:

    • Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Condition the column according to the manufacturer's instructions.

    • Set the GC-MS parameters as outlined in the table in Q1 of the FAQ section.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

  • Injection: Inject 1 µL of the prepared sample using a splitless injection mode to maximize sensitivity.

  • Data Acquisition: Acquire data in Full Scan mode (m/z 40-300) for initial method development and compound identification.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.

    • Extract the mass spectrum for this peak and compare it to the expected fragmentation pattern described in Q2 of the FAQ section.

    • Once the retention time and mass spectrum are confirmed, you can switch to SIM mode for quantitative analysis if required.

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS System cluster_data Data Analysis Sample Dissolve this compound in Hexane (100 µg/mL) Injector Injector (275°C, Splitless) Sample->Injector Column GC Column (30m, Non-polar) Injector->Column IonSource Ion Source (230°C, EI) Column->IonSource Carrier Gas (He, 1.2 mL/min) Oven Oven Program (50°C to 280°C) Oven->Column MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Scan or SIM) MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum (Identify Fragments) TIC->MassSpec Quant Quantification MassSpec->Quant

Caption: A flowchart of the GC-MS experimental workflow.

Troubleshooting_Peak_Shape Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Fronting, Broad) Check_Liner Check Inlet Liner Is it deactivated and clean? Start->Check_Liner Replace_Liner Replace/Clean Liner Check_Liner->Replace_Liner No Check_Column_Install Check Column Installation Is it correct? Check_Liner->Check_Column_Install Yes Replace_Liner->Check_Column_Install Reinstall_Column Reinstall Column Check_Column_Install->Reinstall_Column No Check_Concentration Check Sample Concentration Is it too high? Check_Column_Install->Check_Concentration Yes Reinstall_Column->Check_Concentration Dilute_Sample Dilute Sample or Increase Split Ratio Check_Concentration->Dilute_Sample Yes Check_Injector_Temp Check Injector Temperature Is it optimal? Check_Concentration->Check_Injector_Temp No Dilute_Sample->Check_Injector_Temp Optimize_Injector_Temp Optimize Temperature (e.g., 250-300°C) Check_Injector_Temp->Optimize_Injector_Temp No End Peak Shape Improved Check_Injector_Temp->End Yes Optimize_Injector_Temp->End

References

How to handle the viscosity of 4-tert-butyloctane at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-tert-butyloctane. It provides essential information, troubleshooting advice, and experimental protocols related to the handling and characterization of its viscosity at various temperatures.

Disclaimer on Viscosity Data

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the viscosity of this compound?

A1: The viscosity of this compound, like other hydrocarbons, is highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules also increases. This increased movement overcomes the intermolecular forces of attraction, leading to a decrease in the fluid's internal friction and, consequently, a lower viscosity. Conversely, as the temperature decreases, the viscosity increases.

Q2: Why is understanding the viscosity of this compound important for my experiments?

A2: Understanding the viscosity of this compound is crucial for several reasons in a laboratory setting. It directly impacts fluid handling and transfer, such as pumping and mixing. In formulation development, viscosity is a key parameter that can affect the stability, and performance of the final product. For applications involving fluid dynamics, such as in microfluidics or reaction engineering, precise viscosity values are essential for accurate modeling and process control.

Q3: What is the expected viscosity range for this compound?

A3: While specific data for this compound is unavailable, we can estimate its viscosity based on its structural isomer, n-dodecane. At room temperature (25°C), the viscosity is expected to be in the low millipascal-second (mPa·s) range. However, branching in the molecular structure can influence viscosity. Shorter, more compact branched alkanes may have lower viscosity than their linear counterparts due to reduced surface area and weaker van der Waals forces.[1][2]

Q4: Can I use a general viscosity correlation to estimate the viscosity of this compound?

A4: While several empirical correlations exist for estimating the viscosity of hydrocarbons, their accuracy for a specific branched alkane like this compound may be limited.[3] For high-precision applications, experimental measurement is the most reliable method.

Troubleshooting Guide for Viscosity Measurements

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible viscosity readings 1. Temperature fluctuations: Even minor temperature changes can significantly impact viscosity.[4] 2. Sample contamination: The presence of impurities, such as water or other solvents, can alter the viscosity. 3. Air bubbles in the sample: Bubbles can interfere with the flow of the liquid in the viscometer.1. Ensure the viscometer and sample are fully equilibrated in a constant temperature bath. Monitor the bath temperature closely throughout the measurement. 2. Use high-purity this compound and clean all glassware and equipment thoroughly before use. 3. Degas the sample before measurement, for instance, by gentle stirring under vacuum or by sonication.
Measured viscosity is significantly higher than expected 1. Incorrect temperature: The actual sample temperature may be lower than the setpoint. 2. Polymerization or degradation of the sample: Exposure to high temperatures or contaminants could lead to changes in the sample's composition.[5] 3. Incorrect viscometer calibration: The viscometer constant may be inaccurate.1. Calibrate the temperature probe of the bath and ensure accurate temperature measurement at the sample's location. 2. Store this compound under appropriate conditions (cool, dry, and away from light) and use fresh samples for measurement. 3. Recalibrate the viscometer using a standard fluid with a known viscosity at the measurement temperature.
Measured viscosity is significantly lower than expected 1. Incorrect temperature: The actual sample temperature may be higher than the setpoint. 2. Presence of a lower viscosity contaminant. 3. Shear thinning (for non-Newtonian fluids): While alkanes are generally Newtonian, this could be a factor in complex formulations.1. Verify the accuracy of the temperature control and measurement system. 2. Ensure the sample is pure and has not been contaminated with any low-viscosity solvents. 3. If working with a formulation, consider using a rotational viscometer to measure viscosity at different shear rates.

Data Presentation: Viscosity of n-Dodecane at Different Temperatures

The following table summarizes the dynamic viscosity of n-dodecane at atmospheric pressure as a function of temperature. This data is provided as a reference for a C12 alkane.

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
20293.151.51
40313.151.04
60333.150.77
80353.150.60
100373.150.48

Data is representative and sourced from publicly available datasets for n-dodecane.[6][7]

Experimental Protocols

Methodology for Viscosity Measurement using a Capillary Viscometer

This protocol describes the determination of the kinematic viscosity of a liquid hydrocarbon using a calibrated glass capillary viscometer, such as an Ubbelohde or Cannon-Fenske type.[8][9][10]

1. Materials and Equipment:

  • Calibrated capillary viscometer

  • Constant temperature water or oil bath with precise temperature control (±0.1°C)

  • Calibrated thermometer or temperature probe

  • Stopwatch with a resolution of at least 0.1 seconds

  • Pipette or syringe for sample loading

  • Solvents for cleaning (e.g., heptane, acetone)

  • Clean, dry compressed air or nitrogen for drying the viscometer

2. Experimental Procedure:

  • Cleaning the Viscometer: Thoroughly clean the viscometer with an appropriate solvent to remove any residual sample or contaminants. Rinse with a volatile solvent (e.g., acetone) and dry completely by passing a stream of clean, dry air or nitrogen through it.

  • Sample Preparation: Ensure the this compound sample is free of any particulate matter or air bubbles. If necessary, filter the sample through a fine-pore filter.

  • Loading the Viscometer: Carefully introduce the precise amount of the sample into the viscometer's loading tube using a pipette or syringe. The liquid level should be between the fill marks.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring it is vertically aligned. Allow the viscometer and the sample to equilibrate to the desired temperature for at least 20-30 minutes.[9]

  • Flow Measurement:

    • Using gentle suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction/pressure and allow the liquid to flow freely down the capillary under gravity.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

  • Repeat Measurements: Perform at least three consecutive measurements. The flow times should be within a certain tolerance (e.g., ±0.2%) to ensure reproducibility.[8]

  • Data at Different Temperatures: To determine the viscosity at different temperatures, adjust the temperature of the bath and repeat steps 4-6 for each new temperature setpoint.

3. Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated using the following equation:

ν = C * t

where:

  • ν is the kinematic viscosity in centistokes (cSt) or mm²/s.

  • C is the calibration constant of the viscometer (provided with the viscometer or determined by calibration with a standard fluid).

  • t is the average flow time in seconds.

4. Calculation of Dynamic Viscosity: To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the fluid at the same temperature:

η = ν * ρ

where:

  • η is the dynamic viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

  • ρ is the density of the fluid in g/cm³ at the measurement temperature.

Mandatory Visualization

TemperatureViscosityRelationship cluster_0 Temperature Effect on Viscosity Temp_Increase Increase in Temperature Kinetic_Energy Increased Molecular Kinetic Energy Temp_Increase->Kinetic_Energy leads to Intermolecular_Forces Weaker Intermolecular Forces Kinetic_Energy->Intermolecular_Forces results in Viscosity_Decrease Decrease in Viscosity Intermolecular_Forces->Viscosity_Decrease causes

Caption: Logical flow of how temperature increase leads to a decrease in viscosity.

References

Preventing side reactions when using 4-tert-butyloctane in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-tert-butyloctane in catalytic reactions. The information is designed to help prevent and troubleshoot common side reactions encountered during experiments.

General Considerations for Catalysis with this compound

Due to its bulky tert-butyl group, this compound presents unique challenges in catalysis. Steric hindrance can influence catalyst accessibility and product selectivity. The primary catalytic transformations involving such a sterically hindered alkane include dehydrogenation, isomerization, cracking, and targeted C-H activation/functionalization. Each of these pathways is susceptible to specific side reactions.

Troubleshooting Guides & FAQs

Section 1: Catalytic Dehydrogenation

Catalytic dehydrogenation aims to introduce unsaturation into the this compound backbone, forming alkenes. However, this process is often accompanied by undesirable side reactions.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common side reactions during the catalytic dehydrogenation of this compound?

    • A1: The primary side reactions are cracking (breaking of C-C bonds to form smaller molecules), isomerization (rearrangement of the carbon skeleton), and coke formation (deposition of carbonaceous material on the catalyst surface).

  • Q2: How does temperature affect the selectivity of dehydrogenation versus cracking?

    • A2: Higher temperatures generally favor the endothermic dehydrogenation reaction. However, excessively high temperatures can significantly increase the rate of cracking and coke formation, leading to lower selectivity for the desired alkene and catalyst deactivation.

  • Q3: What is the role of the catalyst support in dehydrogenation?

    • A3: The support can influence the dispersion of the active metal and its acidity. Acidic supports can promote isomerization and cracking. For selective dehydrogenation, a support with low acidity is generally preferred.

Troubleshooting Guide: Dehydrogenation

IssuePotential CauseSuggested Solution
Low conversion of this compound Catalyst deactivation by coking.Implement a catalyst regeneration cycle (e.g., controlled oxidation to burn off coke). Consider adding a promoter (e.g., Sn, K) to the catalyst to suppress coking.
Low reaction temperature.Gradually increase the reaction temperature while monitoring selectivity.
Low selectivity to the desired alkene Cracking is dominant.Lower the reaction temperature. Use a catalyst with lower acidity. Increase the hydrogen partial pressure if using a hydrogen co-feed.
Isomerization of the product.Optimize the catalyst to be less acidic. Reduce the residence time to minimize secondary reactions.
Rapid catalyst deactivation High rate of coke formation.Lower the reaction temperature. Add a promoter like tin (Sn) to a platinum (Pt) catalyst. Ensure the feed is free of impurities that can act as coke precursors.
Sintering of the metal particles.Operate at the lowest effective temperature. Choose a thermally stable catalyst support.

Experimental Protocol: Catalytic Dehydrogenation of a Branched Alkane (Adapted for this compound)

This protocol is adapted from studies on long-chain paraffin dehydrogenation over Pt-Sn catalysts.

  • Catalyst Preparation:

    • Prepare a Pt-Sn/Al₂O₃ catalyst by co-impregnation of a γ-Al₂O₃ support with solutions of H₂PtCl₆ and SnCl₂.

    • Calcine the catalyst in air at 500-600°C.

    • Reduce the catalyst in a hydrogen flow at 500-550°C prior to reaction.

  • Reaction Setup:

    • Use a fixed-bed continuous flow reactor.

    • Place a known amount of the catalyst in the reactor.

  • Reaction Conditions:

    • Temperature: 450-550°C

    • Pressure: 1-5 atm

    • Feed: this compound and Hydrogen (H₂)

    • H₂/Hydrocarbon Molar Ratio: 2:1 to 10:1

    • Weight Hourly Space Velocity (WHSV): 1-10 h⁻¹

  • Product Analysis:

    • Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the conversion of this compound and the selectivity to various products.

Section 2: Hydroisomerization

Hydroisomerization aims to produce branched isomers of this compound. The primary challenge is to achieve high isomerization selectivity while minimizing cracking.

Frequently Asked Questions (FAQs):

  • Q1: Why is cracking a major side reaction in hydroisomerization?

    • A1: Hydroisomerization and hydrocracking often occur on the same acidic sites of bifunctional catalysts. The reaction conditions that favor isomerization can also promote the cracking of the alkane or its isomerized products.

  • Q2: How does the catalyst's pore structure affect isomerization of a bulky molecule like this compound?

    • A2: The pore size and geometry of the catalyst (often a zeolite) are critical. The pores must be large enough to admit the reactant molecule but can also influence the formation of specific isomers through shape selectivity. For bulky molecules, pore mouth catalysis can be significant.

  • Q3: What is the "ideal" bifunctional catalyst for hydroisomerization?

    • A3: An ideal catalyst has a balanced ratio of metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization). An imbalance can lead to either low activity or excessive cracking.

Troubleshooting Guide: Hydroisomerization

IssuePotential CauseSuggested Solution
High degree of cracking Catalyst is too acidic.Use a catalyst with lower acid site density or weaker acid sites (e.g., by increasing the Si/Al ratio in a zeolite).
Reaction temperature is too high.Lower the reaction temperature. High temperatures favor cracking over isomerization.[1]
Imbalance of metal and acid functions.Optimize the metal loading on the acidic support to ensure a proper balance.
Low conversion Insufficient catalyst acidity or metal activity.Use a more acidic catalyst or increase the metal loading. Increase the reaction temperature, but monitor for cracking.
Catalyst deactivation.Check for coking and implement a regeneration procedure. Ensure the feed is pure.
Undesired isomer distribution Unfavorable catalyst pore structure.Select a zeolite with a different pore architecture that may favor the desired isomer through shape selectivity.

Quantitative Data: Hydroisomerization of n-Dodecane

While specific data for this compound is limited, the following table for n-dodecane (a C12 alkane) illustrates the effect of catalyst composition on selectivity.

Catalystn-C12 Conversion (%)Branched C12 Selectivity (%)Cracking Selectivity (%)
6 wt% Ni on acidic support2894~6
High Ni loading (>6 wt%)>28<94>6

Data adapted from studies on n-dodecane hydroisomerization, indicating that an optimal metal loading is crucial for maximizing isomerization selectivity and minimizing cracking.[1]

Section 3: Catalytic Cracking

Catalytic cracking breaks down this compound into smaller, often more valuable, hydrocarbons. The main challenge is controlling the product distribution.

Frequently Asked Questions (FAQs):

  • Q1: What types of products can be expected from the catalytic cracking of this compound?

    • A1: A complex mixture of smaller alkanes and alkenes will be produced. Due to the branched structure, isobutane and isobutene are likely to be significant products. Catalytic cracking generally yields more branched alkanes and aromatic compounds compared to thermal cracking.

  • Q2: How can I influence the product distribution in catalytic cracking?

    • A2: The choice of catalyst (e.g., zeolites with specific pore structures), temperature, pressure, and residence time all play a crucial role. Zeolite catalysts are known to favor the production of gasoline-range hydrocarbons.

Troubleshooting Guide: Catalytic Cracking

IssuePotential CauseSuggested Solution
Undesirable product slate (e.g., too much light gas) Reaction conditions are too severe.Lower the reaction temperature or reduce the residence time.
Inappropriate catalyst.Select a catalyst with a pore structure that favors the desired product size range (shape selectivity).
Excessive coke formation High reaction temperature or acidic catalyst.Lower the temperature. Use a catalyst with optimized acidity. Implement a continuous catalyst regeneration process.
Section 4: Catalytic C-H Activation/Oxidation

This advanced technique aims to selectively functionalize a specific C-H bond in this compound, for example, by introducing an oxygen-containing group (e.g., hydroxyl). The key challenges are achieving high selectivity for a particular C-H bond and preventing over-oxidation.

Frequently Asked Questions (FAQs):

  • Q1: Which C-H bonds in this compound are most likely to be activated?

    • A1: This depends heavily on the catalytic system. Some catalysts favor the activation of sterically accessible primary C-H bonds, while others might target the weaker tertiary C-H bond. The directing-group-free functionalization of such a complex alkane is a significant challenge.

  • Q2: What are the common side products in the catalytic oxidation of alkanes?

    • A2: Over-oxidation to ketones, carboxylic acids, and ultimately CO₂ is a major issue. Cracking of the carbon backbone can also occur.

Troubleshooting Guide: C-H Activation/Oxidation

IssuePotential CauseSuggested Solution
Low regioselectivity Catalyst is not selective enough.Screen different catalysts and ligands. Sterically demanding ligands can sometimes improve selectivity for less hindered C-H bonds.
Reaction conditions favor multiple pathways.Lower the reaction temperature to favor the kinetically controlled product.
Over-oxidation of the product Oxidant is too strong or present in excess.Use a milder oxidant or a stoichiometric amount. Reduce the reaction time.
Product is more reactive than the starting material.Remove the product from the reaction mixture as it is formed, if possible.
Low yield Catalyst deactivation.Ensure all reagents are pure and dry. Degas solvents. Use a fresh batch of catalyst.
Inefficient C-H activation.Increase catalyst loading. Optimize reaction temperature and time.

Quantitative Data: Oxidation of 2,2,4-Trimethylpentane (Isooctane)

The following data is for the oxidation of 2,2,4-trimethylpentane, which shares structural motifs with this compound. This reaction was carried out with OH radicals in the gas phase, providing insight into potential fragmentation patterns.

ProductMolar Formation Yield (%)
Acetone54 ± 7
2-Methylpropanal26 ± 3
4-Hydroxy-4-methyl-2-pentanone5.1 ± 0.6

These products result from the fragmentation of the isooctane molecule following C-H activation, indicating that C-C bond scission is a likely side reaction in oxidative processes.[2][3]

Visualizations

Diagram 1: General Catalytic Pathways for this compound

G cluster_main Catalytic Reactions of this compound cluster_products Main Products This compound This compound Dehydrogenation_Product 4-tert-butyloctene isomers This compound->Dehydrogenation_Product Dehydrogenation Isomerization_Product Branched C12 Isomers This compound->Isomerization_Product Isomerization Cracking_Products Smaller Alkanes/Alkenes This compound->Cracking_Products Cracking Oxidation_Product Functionalized this compound This compound->Oxidation_Product C-H Activation/Oxidation

Caption: Potential catalytic transformations of this compound.

Diagram 2: Side Reactions in Catalytic Dehydrogenation

G cluster_main Dehydrogenation Pathway cluster_side Side Reactions A This compound B Desired Alkene Product A->B Main Reaction C Cracking Products A->C High Temp. D Isomerized Products A->D Acidic Catalyst E Coke A->E High Temp./Acidic Sites B->D B->E High Temp./Acidic Sites

Caption: Competing side reactions during catalytic dehydrogenation.

Diagram 3: Troubleshooting Workflow for Low Selectivity in Isomerization

G Start Low Selectivity to Isomers CheckCracking Analyze cracking products Start->CheckCracking HighCracking High level of cracking? CheckCracking->HighCracking LowerTemp Decrease reaction temperature HighCracking->LowerTemp Yes ChangeCatalyst Use catalyst with lower acidity HighCracking->ChangeCatalyst Yes CheckIsomerDist Analyze isomer distribution HighCracking->CheckIsomerDist No End Optimized Selectivity LowerTemp->End ChangeCatalyst->End UndesiredIsomers Undesired isomer ratio? CheckIsomerDist->UndesiredIsomers ChangePoreSize Select catalyst with different pore structure UndesiredIsomers->ChangePoreSize Yes UndesiredIsomers->End No ChangePoreSize->End

Caption: Decision tree for troubleshooting low selectivity in hydroisomerization.

References

Troubleshooting phase separation issues with 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding phase separation issues encountered when using 4-tert-butyloctane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a branched-chain alkane, a type of nonpolar hydrocarbon. Its chemical formula is C₁₂H₂₆.[1] Due to its nonpolar nature, it is primarily used as a solvent for nonpolar compounds and in reaction systems where a non-aqueous, nonpolar environment is required. Its branched structure, conferred by the tert-butyl group, can influence its physical properties such as melting and boiling points, and may offer specific steric advantages in certain chemical reactions.

Q2: I am observing two distinct layers in my reaction mixture containing this compound. What is causing this phase separation?

Phase separation, the formation of distinct immiscible layers, is a common issue when working with highly nonpolar solvents like this compound. The primary cause is the significant difference in polarity between this compound and other components in your mixture, such as polar reactants, reagents, or byproducts. The fundamental principle of "like dissolves like" governs this behavior; nonpolar substances like this compound will not readily mix with polar substances.

Q3: Can the tert-butyl group on this compound influence phase separation?

Yes, the bulky tert-butyl group can influence the solvent properties of the alkane. The tert-butyl group increases the steric hindrance and affects how the molecule packs and interacts with other molecules.[2] This can impact its solvent capabilities and potentially contribute to phase separation when mixed with components that have different molecular shapes and polarities. For instance, the hydrophobicity of a polymer can be significantly increased by the presence of a tert-butyl moiety.[2]

Troubleshooting Guides

Issue 1: Unexpected Phase Separation During Reaction

Symptoms:

  • Formation of two or more distinct liquid layers in the reaction vessel.

  • Precipitation of a reactant or catalyst.

  • Inconsistent reaction rates or yields.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Polarity Mismatch The polarity of reactants, catalysts, or byproducts is too high to be soluble in the nonpolar this compound.1. Solvent Screening: Consider using a co-solvent to increase the overall polarity of the solvent system. A small amount of a slightly more polar, miscible solvent might be sufficient to create a single phase. 2. Reagent/Catalyst Modification: If possible, modify the nonpolar character of the problematic reactant or catalyst to improve its solubility in this compound. 3. Phase-Transfer Catalyst: For biphasic reactions, introduce a phase-transfer catalyst to facilitate the reaction between components in the different phases.
Temperature Effects The solubility of one or more components in this compound is highly dependent on temperature.1. Temperature Adjustment: Carefully adjust the reaction temperature. In some cases, increasing the temperature can enhance solubility and lead to a single phase. Conversely, for some systems, cooling might be necessary. 2. Controlled Heating/Cooling: Implement a controlled temperature ramp to avoid sudden precipitation or phase separation.
Formation of Insoluble Byproducts The reaction generates byproducts that are insoluble in this compound, leading to phase separation or precipitation.1. Reaction Monitoring: Closely monitor the reaction progress to identify the point at which phase separation occurs. 2. In-situ Removal of Byproducts: If feasible, employ a strategy to remove the insoluble byproduct as it is formed (e.g., using a Dean-Stark trap for water removal).

Troubleshooting Workflow for Unexpected Phase Separation:

cluster_solutions Potential Solutions start Phase Separation Observed check_polarity Assess Polarity of All Components start->check_polarity is_polar_mismatch Significant Polarity Mismatch? check_polarity->is_polar_mismatch add_cosolvent Add a Miscible Co-solvent is_polar_mismatch->add_cosolvent Yes check_temp Investigate Temperature Effects is_polar_mismatch->check_temp No end_success Single Phase Achieved add_cosolvent->end_success modify_reagent Modify Reagent/Catalyst modify_reagent->end_success use_ptc Consider Phase-Transfer Catalyst use_ptc->end_success is_temp_dependent Is Solubility Temperature-Dependent? check_temp->is_temp_dependent adjust_temp Adjust Reaction Temperature is_temp_dependent->adjust_temp Yes check_byproducts Analyze for Insoluble Byproducts is_temp_dependent->check_byproducts No adjust_temp->end_success is_byproduct_issue Insoluble Byproduct Formation? check_byproducts->is_byproduct_issue remove_byproduct Implement In-situ Byproduct Removal is_byproduct_issue->remove_byproduct Yes end_fail Consult Further Resources is_byproduct_issue->end_fail No remove_byproduct->end_success start Work-up/Extraction Problem is_emulsion Emulsion Formed? start->is_emulsion gentle_mixing Use Gentle Mixing is_emulsion->gentle_mixing Yes is_density_issue Difficult Layer Separation? is_emulsion->is_density_issue No brine_wash Add Brine gentle_mixing->brine_wash filtration Filter through Celite/Glass Wool brine_wash->filtration centrifugation Centrifuge filtration->centrifugation end_success Successful Separation centrifugation->end_success add_denser_solvent Add Denser Organic Solvent is_density_issue->add_denser_solvent Yes is_product_loss Product Loss Observed? is_density_issue->is_product_loss No add_denser_solvent->end_success add_salt_to_aqueous Add Salt to Aqueous Layer add_salt_to_aqueous->end_success salting_out 'Salt Out' the Product is_product_loss->salting_out Yes back_extraction Perform Back-Extractions salting_out->back_extraction adjust_ph Adjust pH of Aqueous Phase back_extraction->adjust_ph adjust_ph->end_success

References

Best practices for storing and handling high-purity 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of high-purity 4-tert-butyloctane, addressing potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate storage temperature for high-purity this compound?

Q2: What type of container should I use to store this compound?

A2: Store this compound in its original, tightly sealed container. If transferring to a different container, ensure it is made of a compatible material, such as amber glass or a suitable chemically resistant plastic, to prevent contamination and reaction.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data for this compound is limited, branched alkanes are generally stable in the presence of air and moisture under normal storage conditions. However, to maintain high purity, it is best practice to minimize exposure to the atmosphere by keeping the container tightly sealed when not in use.

Q4: What are the known chemical incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions, potentially causing fires or explosions. Keep it isolated from materials such as peroxides, nitrates, and perchlorates.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Contamination of the sample Improper storage container or handling.1. Verify that the storage container is appropriate and tightly sealed. 2. Ensure that all transfers are performed using clean and dry equipment. 3. Avoid introducing any impurities during handling.
Unexpected reaction Incompatibility with other reagents.1. Confirm that this compound is not mixed with strong oxidizing agents. 2. Review the experimental protocol to identify any potential reactive species.
Physical appearance change (e.g., color) Contamination or degradation.1. Compare the appearance to a fresh, unopened sample if available. 2. If contamination is suspected, consider purification methods such as distillation. 3. If degradation is suspected, verify the storage conditions and age of the sample.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
Boiling Point 191°C[2]
Melting Point -50.8°C (estimate)[2]
Density 0.7602 g/cm³[2]

Experimental Workflow: Handling and Storage Troubleshooting

G cluster_storage Storage Issue cluster_handling Handling Issue cluster_analysis Analysis and Resolution storage_issue Issue Identified with Stored Sample check_container Inspect Container Seal and Integrity storage_issue->check_container check_location Verify Storage Location (Cool, Dry, Ventilated) storage_issue->check_location check_contaminants Check for Nearby Incompatible Materials storage_issue->check_contaminants analyze_sample Analyze Sample for Purity/Contamination check_container->analyze_sample check_location->analyze_sample check_contaminants->analyze_sample handling_issue Issue Occurs During Experiment review_ppe Review Personal Protective Equipment (PPE) Usage handling_issue->review_ppe review_procedure Examine Experimental Protocol for Incompatibilities handling_issue->review_procedure check_equipment Ensure Glassware/Equipment is Clean and Dry handling_issue->check_equipment review_procedure->analyze_sample check_equipment->analyze_sample purify_sample Purify Sample (e.g., Distillation) analyze_sample->purify_sample Contaminated but Salvageable dispose_sample Dispose of Contaminated Sample analyze_sample->dispose_sample Severely Contaminated/Degraded update_protocols Update Storage/Handling Protocols purify_sample->update_protocols dispose_sample->update_protocols

Caption: Troubleshooting workflow for storage and handling issues.

References

Technical Support Center: Minimizing Solvent Effects of 4-tert-butyloctane on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific kinetic data for reactions in 4-tert-butyloctane is limited in publicly available scientific literature. Therefore, this guide is based on the established principles of reaction kinetics in nonpolar, sterically hindered alkane solvents. The troubleshooting advice and experimental protocols provided are general recommendations for this class of solvents and should be adapted to your specific reaction system.

Troubleshooting Guides

This section addresses common issues encountered when using this compound as a reaction solvent.

Issue 1: My reaction is significantly slower in this compound compared to other solvents.

  • Question: Why is my reaction proceeding at a much lower rate than anticipated in this compound?

    Answer: The slow reaction rate is likely due to one or a combination of the following factors inherent to this compound's properties:

    • Low Polarity: this compound is a nonpolar alkane solvent.[1][2][3][4][5] Reactions that proceed through polar or charged transition states are significantly destabilized in such an environment, leading to a higher activation energy and a slower reaction rate.[6]

    • Steric Hindrance: The bulky tert-butyl group in the solvent structure can create a sterically hindered environment around the dissolved reactants. This can impede the ability of reactant molecules to orient themselves correctly for a successful collision, effectively lowering the frequency of productive molecular interactions.

    • Poor Solubility of Polar Reagents/Catalysts: If your reaction involves polar starting materials, reagents, or catalysts, their low solubility in this compound can result in a heterogeneous reaction mixture, where the reaction only occurs at the interface of the phases, leading to a drastically reduced overall rate.

Issue 2: One or more of my reactants are not fully dissolving in this compound.

  • Question: What steps can I take to improve the solubility of my reactants in this compound?

    Answer: Improving the solubility of polar reactants in a nonpolar solvent like this compound is crucial for achieving a homogeneous reaction and improving reaction rates. Consider the following strategies:

    • Introduce a Co-solvent: Adding a small amount of a polar aprotic co-solvent that is miscible with this compound can significantly enhance the solubility of polar reactants. The co-solvent can create localized "pockets" of higher polarity within the bulk solvent. See the "Experimental Protocols" section for a detailed method on co-solvent screening.

    • Increase Temperature: For many compounds, solubility increases with temperature. Cautiously increasing the reaction temperature, while staying within the stability limits of your reactants and products, can improve solubility.

    • Modify the Reactants: If possible, consider modifying your reactants to include more nonpolar functional groups, thereby increasing their affinity for this compound.

Issue 3: My reaction is giving a poor yield or unexpected byproducts.

  • Question: Could this compound be influencing the reaction pathway and leading to low yields or side reactions?

    Answer: Yes, the solvent can play a critical role in directing the outcome of a reaction. A nonpolar environment like that provided by this compound can:

    • Favor Nonpolar Reaction Pathways: If your reaction has competing pathways, the nonpolar nature of this compound will favor the pathway with the least polar transition state. This might not be the desired pathway, leading to the formation of byproducts.

    • Promote Radical Reactions: Nonpolar solvents are often used for radical reactions. If your reactants are susceptible to radical formation, this pathway may be favored in this compound.

    • "Solvent Cage" Effects: The sterically bulky nature of the solvent can create a "cage" around the reactants, which may influence the lifetime of intermediate species and potentially lead to different reaction outcomes compared to less hindered solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: The table below summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Boiling Point 191-192 °C
Density ~0.76 g/cm³
Polarity Nonpolar

Q2: For what types of reactions is this compound a suitable solvent?

A2: this compound is best suited for reactions that:

  • Involve nonpolar reactants and intermediates.

  • Proceed through nonpolar or radical transition states.

  • Require a high boiling point for elevated reaction temperatures.

  • Benefit from a sterically bulky environment to influence selectivity in some cases.

Q3: When should I avoid using this compound as a solvent?

A3: It is advisable to avoid using this compound, or at least use it with caution, for reactions that:

  • Involve highly polar or ionic reactants that have poor solubility.

  • Proceed through a charged or highly polar transition state (e.g., Sₙ1 reactions), as the reaction rate will be significantly suppressed.[7][8]

  • Are sensitive to steric hindrance from the solvent.

Q4: How can I mitigate the negative effects of this compound on my reaction kinetics?

A4: To minimize the negative impacts of this compound on your reaction, you can:

  • Use a Co-solvent: Introduce a small percentage of a polar aprotic solvent to improve the solubility of polar species and stabilize polar transition states to some extent.

  • Increase Reactant Concentration: A higher concentration can increase the probability of molecular collisions, potentially boosting the reaction rate. See the "Experimental Protocols" section for more details.

  • Elevate the Temperature: Increasing the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier.

  • Use a Phase-Transfer Catalyst (PTC): For reactions involving an ionic reagent, a PTC can shuttle the ion from an aqueous or solid phase into the organic phase, facilitating the reaction.

Data Presentation

Table 1: Illustrative Effect of Solvent Polarity on the Relative Rate of a Hypothetical Polar Reaction

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
This compound (and other alkanes)~21 (Baseline)
Diethyl Ether4.315
Tetrahydrofuran (THF)7.6250
Acetone211,500
Acetonitrile3730,000
Dimethyl Sulfoxide (DMSO)4780,000

Note: This table presents illustrative data to demonstrate the general trend of how solvent polarity can dramatically affect the rate of a reaction with a polar transition state. The values are not from actual experiments involving this compound but are based on established principles of physical organic chemistry.

Experimental Protocols

Protocol 1: Screening for an Effective Co-Solvent

Objective: To identify a suitable co-solvent to improve reaction performance in this compound.

Methodology:

  • Selection of Candidate Co-solvents: Choose a range of polar aprotic solvents that are miscible with alkanes. Examples include Tetrahydrofuran (THF), Dioxane, and Diethyl Ether.

  • Setup of Parallel Reactions: Prepare a series of small-scale reactions in parallel. Each reaction should have the same concentration of reactants.

  • Varying Co-solvent Concentration: For each candidate co-solvent, set up reactions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) in this compound. Include a control reaction with only this compound.

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR spectroscopy).

  • Data Analysis: Plot the conversion or product formation as a function of time for each co-solvent and concentration. The optimal co-solvent and its concentration will be the one that provides the best balance of reaction rate and yield, without introducing significant side reactions.

Protocol 2: Optimizing Reactant Concentration

Objective: To determine the optimal reactant concentration to improve the reaction rate in this compound.

Methodology:

  • Establish a Baseline: Run the reaction at your initial, standard concentration in this compound and monitor the rate.

  • Incremental Concentration Increase: Set up a series of reactions with incrementally higher concentrations of the limiting reagent (e.g., 1.2x, 1.5x, 2.0x the baseline concentration).

  • Solubility Check: At each concentration, ensure that all reactants remain fully dissolved at the reaction temperature. If solubility becomes an issue, you have reached the concentration limit for the given conditions.

  • Kinetic Monitoring: Monitor the rate of each reaction.

  • Analysis: Compare the initial rates of the reactions at different concentrations. Be aware that for some reactions, higher concentrations can lead to unwanted side reactions or product inhibition. Select the concentration that provides the best rate enhancement without compromising the yield.

Visualizations

Troubleshooting_Slow_Reactions Troubleshooting Workflow for Slow Reactions in this compound start Reaction is slow in This compound check_solubility Are all reactants fully dissolved? start->check_solubility polar_reactants Polar reactants present? check_solubility->polar_reactants Yes cosolvent Add Polar Aprotic Co-solvent (e.g., THF) check_solubility->cosolvent No increase_temp Increase Temperature polar_reactants->increase_temp Yes increase_conc Increase Concentration polar_reactants->increase_conc No ptc Use Phase-Transfer Catalyst (if applicable) polar_reactants->ptc Ionic Reactant monitor Monitor Reaction Progress increase_temp->monitor increase_conc->monitor cosolvent->monitor ptc->monitor reassess Re-evaluate solvent choice. Consider a more polar solvent. monitor->reassess Still too slow

Caption: Troubleshooting workflow for addressing slow reaction rates.

Solvent_System_Decision Logical Diagram for Solvent System Selection start Define Reaction Type transition_state Nature of Transition State? start->transition_state nonpolar_ts Nonpolar / Radical transition_state->nonpolar_ts Nonpolar polar_ts Polar / Charged transition_state->polar_ts Polar reactant_solubility Reactant Solubility? nonpolar_ts->reactant_solubility use_polar_solvent Choose a more polar solvent polar_ts->use_polar_solvent use_alkane Use this compound all_nonpolar All Nonpolar reactant_solubility->all_nonpolar Good polar_present Polar Reactants Present reactant_solubility->polar_present Poor all_nonpolar->use_alkane use_cosolvent Use this compound with a co-solvent polar_present->use_cosolvent

Caption: Decision-making for solvent system selection.

References

Validation & Comparative

A Comparative Analysis of 4-tert-butyloctane and Other C12 Alkane Isomers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reference standards is a critical decision that can significantly impact experimental outcomes and manufacturing processes. This guide provides an objective comparison of the physicochemical properties of 4-tert-butyloctane against other C12 alkane isomers, supported by experimental data and detailed methodologies. Understanding these differences is crucial for applications ranging from reaction media to non-polar solvents for extraction and purification.

Alkanes, being largely inert, are valued for their solvent properties. The C12 alkanes, with the general formula C₁₂H₂₆, exist as 355 structural isomers, each exhibiting unique physical characteristics based on its molecular architecture.[1] The degree of branching is a key determinant of these properties, influencing boiling point, density, and viscosity. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn affects the strength of intermolecular van der Waals forces.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes key physical properties of this compound and a selection of other C12 alkane isomers, including the straight-chain n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane. These isomers have been chosen to represent a range of branching patterns.

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³ at 20°C)
This compound62184-32-11910.7602
n-Dodecane112-40-3216.30.749
2,2,4,6,6-Pentamethylheptane13475-82-6177.650.7487
Isododecane (mixture of isomers)31807-55-3170-1950.74

As the data indicates, increased branching tends to lower the boiling point.[2] This is attributed to the reduced surface area of more compact molecules, leading to weaker van der Waals forces. The effect of branching on density is less predictable; while n-dodecane is denser than the highly branched 2,2,4,6,6-pentamethylheptane, this compound has a slightly higher density than n-dodecane. This can be due to the way molecules pack in the liquid state.

Experimental Protocols

The accurate determination of the physicochemical properties of these alkanes relies on standardized experimental procedures. Below are detailed methodologies for measuring boiling point, density, and viscosity.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method: Simple Distillation

  • Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips or a magnetic stir bar. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.

  • Heating: The distillation flask is heated gently.

  • Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the stable temperature observed on the thermometer during the distillation of the bulk of the liquid.[3] The atmospheric pressure should also be recorded as it affects the boiling point.[3]

Determination of Density

Density is the mass per unit volume of a substance.

Method: Gravimetric Buoyancy (Archimedes' Principle)

  • Apparatus: A laboratory balance equipped with a density kit, a beaker, and a plummet (a glass sinker of known volume).

  • Procedure:

    • The plummet is first weighed in air.

    • The liquid sample is placed in the beaker, and the plummet is fully submerged in the liquid without touching the sides or bottom of the beaker.

    • The weight of the submerged plummet is recorded.

  • Calculation: The density of the liquid is calculated from the difference between the weight of the plummet in air and its weight in the liquid, and the known volume of the plummet.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Method: Capillary Viscometer

  • Apparatus: A calibrated capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.

  • Procedure:

    • The viscometer is filled with the liquid sample and placed in the constant temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

    • The suction is released, and the time taken for the liquid to flow between the upper and lower timing marks is measured with a stopwatch.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Applications in Research and Drug Development

The choice of an alkane isomer as a solvent in pharmaceutical applications is guided by its physical properties. For instance, in a crystallization process, the solubility of the active pharmaceutical ingredient (API) in the solvent at different temperatures is critical. A lower boiling point may be desirable for ease of removal from the final product. The viscosity of the solvent can affect mixing and filtration processes.

Branched alkanes, due to their unique properties, are gaining attention. For example, neopentane (a highly branched C5 alkane) is being explored in pharmaceutical synthesis for its inertness and low boiling point.[4] Similarly, highly branched C12 isomers like this compound can offer advantages as specialized solvents where specific boiling points, densities, or solvency characteristics are required. Their non-polar and aprotic nature makes them suitable for dissolving non-polar compounds and as media for reactions involving organometallic reagents.

Logical Workflow for Solvent Selection

The selection of a suitable solvent in a pharmaceutical process is a multi-step process that involves screening based on various physicochemical and safety parameters. The following diagram illustrates a typical workflow.

SolventSelection cluster_0 Initial Screening cluster_1 Physicochemical Property Analysis cluster_2 Safety and Regulatory Assessment cluster_3 Final Selection a Define Process Requirements (e.g., Solubility, Temperature Range) b Create a Candidate Solvent List a->b c Evaluate Boiling Point b->c d Evaluate Density and Viscosity b->d e Assess Solvency Power b->e f Review Toxicity and Environmental Impact c->f g Check Regulatory Compliance (e.g., ICH Guidelines) d->g e->f h Perform Small-Scale Experimental Validation f->h g->h i Select Optimal Solvent h->i

A logical workflow for solvent selection in pharmaceutical processes.

Conclusion

The structural isomerism of C12 alkanes gives rise to a range of physicochemical properties that can be leveraged in various scientific and industrial applications. This compound, with its moderate branching, exhibits properties that are intermediate between linear and highly branched isomers. For researchers and professionals in drug development, a thorough understanding of these properties, determined through rigorous experimental protocols, is essential for optimizing processes, ensuring product quality, and meeting regulatory standards. The choice of a specific isomer will depend on a careful evaluation of the requirements of the application, including desired boiling point, density, viscosity, and solvent characteristics.

References

A Comparative Guide to the Quantification of 4-tert-butyloctane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific branched alkanes, such as 4-tert-butyloctane, is critical in various fields, including fuel analysis, environmental monitoring, and as potential biomarkers in drug development. This guide provides a comparative overview of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation. Below is a summary of typical performance characteristics for each method, adapted from detailed hydrocarbon analysis (DHA) standards and relevant literature.

ParameterGC-FIDGC-MS (SIM Mode)
Principle Separation by GC, detection by flame ionization based on the number of carbon atoms.Separation by GC, detection by mass-to-charge ratio of fragmented ions.
Selectivity Good for hydrocarbons, but susceptible to co-elution with other compounds with similar retention times.Excellent, especially in Selected Ion Monitoring (SIM) mode, which targets specific ions of the analyte.
Sensitivity (LOD) Typically in the low ppm (µg/mL) range.Can reach low ppb (ng/mL) levels, particularly in SIM mode.
Limit of Quantification (LOQ) Typically in the mid-to-high ppm range.Can reach mid-to-high ppb levels.
**Linearity (R²) **> 0.99 over a wide concentration range.> 0.99 over a targeted concentration range.
Precision (%RSD) < 5%< 3%[1]
Accuracy (% Recovery) 90-110%95-105%
Cost Lower initial and operational costs.Higher initial and operational costs.
Confirmation of Identity Based on retention time only.Confirmed by both retention time and mass spectrum.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below. These protocols are based on established methods for detailed hydrocarbon analysis, such as ASTM D6730, and can be adapted for the specific quantification of this compound.[2][3][4]

Method 1: Quantification of this compound by GC-FID

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane or pentane) to a known final concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.

  • Add a suitable internal standard (e.g., a non-interfering n-alkane) to all samples and calibration standards.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Column: 100% Dimethylpolysiloxane capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold: 10 minutes at 200 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data System: Chromatography data software for peak integration and quantification.

3. Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time relative to the calibration standards.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the generated calibration curve.

Method 2: Quantification of this compound by GC-MS (SIM Mode)

This method provides higher selectivity and sensitivity, making it ideal for complex matrices or when trace-level quantification is required.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-FID method. The use of an internal standard (preferably a deuterated analog of this compound if available) is highly recommended.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/Splitless inlet, operated in splitless mode for higher sensitivity, at 250 °C.

  • Column: 100% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • SIM Ions for this compound (C12H26): Monitor characteristic fragment ions. For a tert-butyl group, a prominent ion is often at m/z 57. Other characteristic ions for C12 alkanes should be determined by analyzing a standard in full scan mode.

    • Dwell Time: 100 ms per ion.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify this compound by its retention time and the presence of the selected characteristic ions.

  • Generate a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using either GC-FID or GC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing & Reporting Sample Sample Collection Extraction Solvent Extraction / SPE Sample->Extraction GC_Separation Gas Chromatography Separation Extraction->GC_Separation Standard_Prep Calibration & Internal Standard Preparation Standard_Prep->GC_Separation FID Flame Ionization Detector (FID) GC_Separation->FID GC-FID MS Mass Spectrometer (MS - SIM Mode) GC_Separation->MS GC-MS Data_Acquisition Data Acquisition FID->Data_Acquisition MS->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

References

A Comparative Guide to 4-tert-butyloctane and n-dodecane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-polar solvents, the choice between linear and branched alkanes can significantly influence experimental outcomes, from reaction kinetics to the predictive power of in vitro permeability assays. This guide provides a detailed comparison of 4-tert-butyloctane, a branched alkane, and n-dodecane, its linear counterpart, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Side-by-Side Comparison

Both this compound and n-dodecane share the same molecular formula, C12H26, and are classified as non-polar solvents. However, the structural difference—a tertiary butyl group in this compound versus the straight chain of n-dodecane—leads to notable variations in their physical properties. These differences can impact their behavior in various applications.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26C12H26
Molecular Weight 170.33 g/mol [1][2]170.34 g/mol
Boiling Point 191°C[1][3]215-217°C[4][5]
Melting Point -50.8°C (estimate)[1][3]-9.6°C[4][5]
Density 0.7602 g/mL[1][3]~0.75 g/mL at 25°C[5]
Refractive Index 1.4256[1]1.421 at 20°C[5]

The branched structure of this compound results in a lower boiling point and a significantly lower melting point (estimated) compared to the linear structure of n-dodecane. This is a key consideration for applications requiring specific temperature control or for processes where solidification of the solvent at lower temperatures could be problematic.

Performance in Drug Development: The Parallel Artificial Membrane Permeability Assay (PAMPA)

A critical application for non-polar solvents in drug development is the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro model is widely used to predict the passive intestinal absorption of drug candidates. In a typical PAMPA setup, a synthetic membrane impregnated with a lipid solution in a non-polar solvent separates a donor compartment (containing the drug) from an acceptor compartment. The non-polar solvent forms the lipophilic barrier that simulates the cell membrane.

The choice of the alkane solvent in the artificial membrane can influence the permeability results.[7] The viscosity of the solvent, for instance, can affect the diffusion of the analyte through the membrane. While specific viscosity data for this compound is not available, branched alkanes generally exhibit different viscosities compared to their linear isomers.

The "packing" of the lipid molecules within the artificial membrane can also be influenced by the solvent's molecular geometry. The bulky tert-butyl group of this compound might create a less ordered lipid layer compared to the more uniform environment provided by n-dodecane. This could potentially alter the permeability characteristics of the membrane for certain drug molecules.

Experimental Protocols

Below is a generalized experimental protocol for a PAMPA assay, which can be adapted for use with either this compound or n-dodecane as the membrane solvent.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

1. Preparation of the Lipid Solution:

  • Prepare a solution of a specific lipid (e.g., 2% w/v dioleyoylphosphatidylcholine - DOPC) in the chosen non-polar solvent (n-dodecane or this compound).[8]

  • Sonicate the mixture to ensure complete dissolution of the lipid.

2. Membrane Coating:

  • Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the filter of each well of a 96-well donor plate.[9][10]

3. Preparation of Donor and Acceptor Solutions:

  • Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 100 µM.

  • Fill the wells of a 96-well acceptor plate with the appropriate buffer.

4. Assay Assembly and Incubation:

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4 to 18 hours).

5. Quantification:

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

6. Calculation of Permeability:

  • Calculate the permeability coefficient (Pe) for each compound using the following equation:

    where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • S is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Logical Workflow and Visualization

The logical flow of a PAMPA experiment can be visualized as a straightforward, sequential process.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Lipid_Sol Prepare Lipid Solution Coat_Membrane Coat Membrane Lipid_Sol->Coat_Membrane Donor_Sol Prepare Donor Solution (Drug) Assemble_Plates Assemble Plates Donor_Sol->Assemble_Plates Acceptor_Sol Prepare Acceptor Solution (Buffer) Acceptor_Sol->Assemble_Plates Coat_Membrane->Assemble_Plates Incubate Incubate Assemble_Plates->Incubate Quantify Quantify Concentrations Incubate->Quantify Calculate Calculate Permeability Quantify->Calculate

Caption: Workflow of a Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

Both this compound and n-dodecane are effective non-polar solvents with applications in research and drug development. The choice between them will depend on the specific requirements of the experiment.

  • n-Dodecane is a well-characterized, widely used solvent with a higher boiling point and a significant body of literature supporting its use in applications like PAMPA. Its linear structure provides a uniform, non-polar environment.

  • This compound , with its branched structure, offers a lower boiling point and a much lower freezing point. This could be advantageous in processes requiring lower temperatures or faster solvent removal. Its bulky structure may influence solute-solvent interactions and the organization of dissolved lipids in membrane models, potentially offering a different selectivity in permeability assays.

For researchers developing new methodologies or seeking to modulate the properties of a non-polar medium, the structural differences between these two C12 alkanes present an opportunity for optimization. Further experimental studies directly comparing their performance in key applications are warranted to fully elucidate their respective advantages and disadvantages.

References

A Comparative Guide to the Thermal Stability of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of alkanes, fundamental hydrocarbon structures, is a critical consideration in a multitude of scientific and industrial applications, including drug formulation, materials science, and petroleum chemistry. This guide provides an objective comparison of the thermal stability of branched versus linear alkanes, supported by thermodynamic data and detailed experimental methodologies. Understanding the relationship between alkane structure and thermal stability is paramount for predicting chemical behavior, ensuring process safety, and optimizing product performance.

Thermodynamic Stability: A Quantitative Comparison

While thermal stability refers to the resistance to decomposition at elevated temperatures, it is intrinsically linked to the thermodynamic stability of the molecule. Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability is reflected in their standard enthalpy of formation (ΔfH°) and heat of combustion (ΔcH°). A more negative enthalpy of formation indicates a more stable compound, while a less exothermic heat of combustion signifies that the molecule is in a lower initial energy state.

The following table summarizes the standard enthalpy of formation and heat of combustion for n-octane (a linear alkane) and its branched isomer, iso-octane (2,2,4-trimethylpentane).

AlkaneStructureStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Heat of Combustion (ΔcH°) (kJ/mol)
n-OctaneLinear-208.4 ± 0.7[1]-5430 ± 100[1]
Iso-octaneBranched-224.1 ± 1.3[1]-5461.3 ± 1.3[1]

Data sourced from the National Institute of Standards and Technology (NIST) database.[1]

As the data indicates, iso-octane possesses a more negative standard enthalpy of formation and a more exothermic heat of combustion, confirming its greater thermodynamic stability compared to n-octane.[1]

Thermal Decomposition: The Influence of Branching

Contrary to what their higher thermodynamic stability might suggest, branched alkanes generally exhibit lower thermal stability; they tend to decompose at lower temperatures than their linear counterparts. The rate of pyrolysis, or thermal cracking, has been observed to increase with the degree of branching.[2] This phenomenon is attributed to the presence of tertiary and quaternary carbon atoms in branched structures, which can form more stable free radicals upon bond cleavage, thus lowering the activation energy for decomposition.

The thermal decomposition of alkanes proceeds via a free-radical chain reaction mechanism. This process is initiated by the homolytic cleavage of a C-C or C-H bond, generating highly reactive radical species. These radicals then propagate a chain of reactions, leading to the formation of smaller, more volatile hydrocarbons.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of alkanes can be experimentally determined using various analytical techniques, with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) being the most common.

Thermogravimetric Analysis (TGA) of Liquid Hydrocarbons

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.[3][4]

  • Sample pans (e.g., aluminum or platinum).[3]

  • Inert purge gas (e.g., nitrogen or argon).[4]

Procedure:

  • Sample Preparation: A small, precisely weighed sample of the liquid alkane (typically 5-15 mg) is placed into a hermetically sealed sample pan to prevent evaporation at lower temperatures.[5]

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an oxygen-free environment and remove any gaseous decomposition products.[5]

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[6]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.[3]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[7]

Differential Scanning Calorimetry (DSC) of Hydrocarbons

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the temperatures of thermal events such as melting, boiling, and decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a furnace and sensors to measure heat flow.[8]

  • Hermetically sealed sample pans and lids.[5]

  • Inert purge gas (e.g., nitrogen).[5]

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the liquid alkane (typically 5-15 mg) is hermetically sealed in a DSC pan.[5] An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal History Erasure: To ensure consistent results, the sample is often subjected to a heat-cool-heat cycle (e.g., heating to 60 °C, cooling to -20 °C, and then reheating) to erase any prior thermal history.[5]

  • Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 5-10 °C/min) over the desired temperature range.[9]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events. The onset of an exothermic peak at higher temperatures can indicate the beginning of thermal decomposition.

Visualizing the Process and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the thermal stability of alkanes and the logical relationship in their decomposition pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Assessment Sample_Linear Linear Alkane (e.g., n-Octane) TGA Thermogravimetric Analysis (TGA) Sample_Linear->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Linear->DSC Sample_Branched Branched Alkane (e.g., Iso-octane) Sample_Branched->TGA Sample_Branched->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Onset_Temp Determine Onset Decomposition Temperature TGA_Data->Onset_Temp DSC_Data->Onset_Temp Comparison Compare Thermal Stability Onset_Temp->Comparison

Caption: Experimental workflow for the comparative thermal analysis of linear and branched alkanes.

Alkane_Pyrolysis_Mechanism Alkane Alkane (R-R') Initiation Initiation (Bond Cleavage) Alkane->Initiation High Temperature Radicals Free Radicals (R· + R'·) Initiation->Radicals Propagation Propagation (Chain Reactions) Radicals->Propagation Termination Termination (Radical Combination) Radicals->Termination Propagation->Radicals Regenerates Radicals Products Smaller Alkanes & Alkenes Propagation->Products Stable_Products Stable Products Termination->Stable_Products

Caption: Simplified free-radical mechanism for the pyrolysis of alkanes.

References

Cross-Validation of 4-tert-butyloctane Spectroscopic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted spectroscopic data for 4-tert-butyloctane, cross-referenced with typical data ranges found in spectral databases for similar aliphatic hydrocarbons. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data from reputable software to serve as a baseline for researchers. The methodologies for key spectroscopic techniques are detailed to support the acquisition of experimental data for validation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data serves as a reference for comparison with experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88t3H-CH₃ (Terminal methyl of octyl chain)
~0.90s9H-C(CH₃)₃ (tert-butyl group)
~1.20-1.40m12H-CH₂- (Methylene groups of octyl chain)
~1.55m1H-CH- (Methine proton)

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (ppm)Assignment
~14.2-CH₃ (Terminal methyl of octyl chain)
~22.9-CH₂-
~28.8-C(CH₃)₃ (tert-butyl methyls)
~31.9-CH₂-
~32.4-C(CH₃)₃ (quaternary carbon)
~36.7-CH₂-
~45.1-CH- (Methine carbon)

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H Stretch (Aliphatic)
1465MediumC-H Bend (Methylene)
1365MediumC-H Bend (tert-butyl)
722WeakC-H Rock (Methylene chain)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

m/zRelative Abundance (%)Assignment
170< 5[M]⁺ (Molecular Ion)
11320[M - C₄H₉]⁺ (Loss of tert-butyl group)
57100[C₄H₉]⁺ (tert-butyl cation)
4340[C₃H₇]⁺
2930[C₂H₅]⁺

Disclaimer: The spectroscopic data presented in the tables above are predicted using computational models and have not been experimentally verified. These values should be used as a reference and for comparison purposes only. Experimental validation is highly recommended.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette. The final liquid height should be around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like acetone.

    • Place one to two drops of liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a non-polar capillary column like DB-1 or HP-5ms).

    • Set the GC oven temperature program. For a volatile compound like this compound, an initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to 250°C might be suitable.

    • Set the MS parameters. For EI-MS, a standard electron energy of 70 eV is used. The mass range can be set from m/z 20 to 200.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS ion source.

    • The mass spectrometer will continuously scan and record the mass spectra of the ions produced.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Cross-Validation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Comparison Compare Experimental vs. Database/Predicted Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Database Spectroscopic Databases (e.g., SDBS, NIST) Database->Comparison

Caption: Experimental workflow for spectroscopic data acquisition and cross-validation.

logical_relationship cluster_data_sources Data Sources cluster_validation_process Validation Process Experimental Experimental Data (NMR, IR, MS) Comparison Direct Comparison - Peak Positions - Intensities - Fragmentation Experimental->Comparison Database Database Spectra Database->Comparison Predicted Predicted Spectra Predicted->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logical relationship for data comparison and structural validation.

Performance comparison of 4-tert-butyloctane in different catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Conversion of 4-tert-butyloctane

A Note to the Reader: Extensive literature searches did not yield specific experimental data on the performance of this compound in different catalytic systems. This guide, therefore, provides a qualitative comparison based on established principles of alkane catalysis. The behavior of this compound is inferred from studies on other branched and long-chain alkanes. The quantitative data presented in the tables reflects typical conditions and expected product distributions for similar molecules and should be considered illustrative.

The catalytic conversion of large, branched alkanes like this compound is crucial for producing valuable smaller molecules, such as high-octane gasoline components and light olefins. The primary pathways for this conversion are catalytic cracking and catalytic reforming, each employing different catalysts and reaction conditions to achieve distinct product slates.

Catalytic Cracking

Catalytic cracking is a process that breaks down large hydrocarbon molecules into smaller, more useful ones.[1] This process is typically carried out at high temperatures and moderately low pressures in the presence of a catalyst, commonly a zeolite.[2]

Expected Performance of this compound:

Due to its bulky tertiary butyl group, this compound is expected to be highly susceptible to catalytic cracking. The mechanism proceeds through the formation of carbocation intermediates on the acidic sites of the catalyst.[1][3] The stability of the tertiary carbocation that can be formed from this compound would facilitate the cracking process. The product distribution is anticipated to be a complex mixture of smaller alkanes and alkenes, with a significant proportion of branched isomers due to the rearrangement of carbocation intermediates.[4]

Table 1: General Comparison of Catalytic Systems for Cracking of Large Branched Alkanes

ParameterCatalytic CrackingThermal Cracking
Catalyst Zeolites (e.g., ZSM-5, FAU), Alumina, Silica-Alumina[1][5]None
Temperature 450 - 550 °C[2]450 - 750 °C[1]
Pressure Moderately low pressures[2]High pressures (up to 70 atm)[1]
Primary Products Branched alkanes, aromatic hydrocarbons, alkenes (C3-C5)[4]High proportion of alkenes (ethene, propene)[1]
Mechanism Ionic (carbocation intermediates)[3]Free radical[1]

Visualizing the Catalytic Cracking Pathway:

Catalytic_Cracking This compound This compound Carbocation Formation Carbocation Formation This compound->Carbocation Formation Acid Catalyst Beta-Scission Beta-Scission Carbocation Formation->Beta-Scission C-C Bond Cleavage Isomerization Isomerization Carbocation Formation->Isomerization Rearrangement Smaller Alkanes Smaller Alkanes Beta-Scission->Smaller Alkanes Smaller Alkenes Smaller Alkenes Beta-Scission->Smaller Alkenes Branched Products Branched Products Isomerization->Branched Products

Caption: General reaction pathway for the catalytic cracking of a branched alkane.

Catalytic Reforming

Catalytic reforming is a process used to convert low-octane naphthas into high-octane gasoline blending components called reformates.[6] This process involves a variety of reactions, including isomerization, dehydrocyclization, and dehydrogenation, and is typically carried out over bifunctional catalysts, such as platinum on an acidic support.[7]

Expected Performance of this compound:

In a catalytic reforming process, this compound would likely undergo isomerization to form other C12 isomers. Due to its already branched structure, the octane number enhancement through further branching might be limited compared to a linear alkane. Dehydrocyclization to form aromatic compounds is also a possibility, though the specific structure of this compound may influence the types of aromatics produced.

Table 2: General Comparison of Catalytic Systems for Reforming of Large Branched Alkanes

ParameterCatalytic ReformingHydroisomerization
Catalyst Bifunctional: Platinum on acidic support (e.g., Alumina, Zeolite)[7]Bifunctional: Noble metal (e.g., Pt) on zeolite (e.g., ZSM-22, SAPO-11)[8]
Temperature 480 - 530 °C[9]250 - 350 °C
Pressure 1.3 - 3.0 MPa[9]1 - 10 MPa
Primary Products High-octane aromatics, branched alkanes (isoparaffins), Hydrogen[6]Branched isomers of the feed alkane[8]
Key Reactions Isomerization, Dehydrocyclization, Dehydrogenation[6]Skeletal isomerization[8]

Visualizing the Catalytic Reforming Workflow:

Catalytic_Reforming_Workflow cluster_feed Feed Preparation cluster_reaction Reforming Reactor cluster_separation Product Separation Feedstock This compound Reactor Bifunctional Catalyst (e.g., Pt/Al2O3) Feedstock->Reactor H2 Hydrogen H2->Reactor Separator Separator Reactor->Separator Reformate High-Octane Products Separator->Reformate Recycle_H2 Recycle Hydrogen Separator->Recycle_H2 Light_Ends Light Hydrocarbons Separator->Light_Ends Recycle_H2->H2

Caption: A simplified workflow for a catalytic reforming process.

Experimental Protocols

While no specific protocols for this compound were found, the following is a general methodology for the catalytic cracking of a heavy hydrocarbon feed, based on common laboratory practices.[10][11]

Objective: To evaluate the performance of a solid acid catalyst for the cracking of a C12 branched alkane.

Materials and Equipment:

  • Fixed-bed reactor system (e.g., quartz or stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers for gas feeds (e.g., nitrogen)

  • High-pressure liquid pump for hydrocarbon feed

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

  • Solid acid catalyst (e.g., H-ZSM-5)

  • C12 branched alkane feedstock (e.g., this compound)

  • Inert gas (Nitrogen)

Procedure:

  • Catalyst Preparation: The catalyst is typically pressed into pellets, crushed, and sieved to a specific particle size range (e.g., 20-40 mesh). A known amount of the catalyst is then loaded into the reactor.

  • Catalyst Activation: The catalyst is activated in situ by heating it to a high temperature (e.g., 500-550 °C) under a flow of inert gas (e.g., nitrogen) for several hours to remove any adsorbed water and impurities.

  • Reaction:

    • The reactor is brought to the desired reaction temperature (e.g., 450 °C) and pressure.

    • The hydrocarbon feed is introduced into the reactor at a specific weight hourly space velocity (WHSV) using the liquid pump.

    • An inert gas is often co-fed to act as a carrier.

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of gases and liquids, is passed through a condenser and a gas-liquid separator.

    • The liquid products are collected and weighed at regular intervals.

    • The gaseous products are collected in gas bags or analyzed online.

    • Both liquid and gas samples are analyzed by gas chromatography (GC) to determine the product composition.

  • Data Analysis:

    • The conversion of the feedstock is calculated based on the amount of unreacted feed in the product.

    • The selectivity for each product is calculated as the molar percentage of that product in the total converted feed.

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. High temperatures and pressures require appropriate safety shields and pressure relief systems. Handling of flammable hydrocarbons and catalysts should be done with care.

References

Navigating the Maze of Branched Alkanes: A Comparative Guide to Isomeric Purity Analysis of 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of hydrocarbon compounds is a critical aspect of quality control and characterization. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of 4-tert-butyloctane, a branched alkane. We will delve into the industry-standard method of Gas Chromatography (GC) and explore viable alternatives such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE), supported by experimental protocols and data.

The Challenge of Isomerism in this compound

The synthesis of this compound, often achieved through methods like Friedel-Crafts alkylation, can lead to the formation of various structural isomers. These isomers, having the same molecular formula (C12H26) but different arrangements of atoms, can exhibit distinct physical and chemical properties. The primary analytical challenge lies in separating and quantifying these closely related compounds.

Potential Isomeric Impurities of this compound:

  • Positional Isomers: The tert-butyl group can be attached to other positions on the octane chain, resulting in isomers such as 2-tert-butyloctane and 3-tert-butyloctane.

  • Structural Isomers of the Octane Chain: The C8 backbone itself can be rearranged, leading to isomers like 4-tert-butyl-2-methylheptane.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on factors such as the required resolution, sensitivity, sample throughput, and available instrumentation. Below is a comparison of the most relevant methods for this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Resolution
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile isomers, robust and widely available, excellent sensitivity with Flame Ionization Detection (FID).Requires sample volatility, high temperatures may degrade thermally labile compounds, method development can be time-consuming.High (baseline separation of many isomers achievable)
Quantitative NMR (qNMR) Nuclei in different chemical environments absorb radiofrequency energy at distinct frequencies. The signal area is directly proportional to the number of nuclei.Non-destructive, provides structural information, requires no separation, can be highly accurate for quantification.Lower sensitivity compared to GC, complex spectra for mixtures of similar isomers can lead to overlapping signals, requires a high-purity internal standard for absolute quantification.Moderate (depends on spectral overlap)
Capillary Electrophoresis (CE) Separation of analytes in a capillary based on their electrophoretic mobility in an applied electric field. For neutral analytes like alkanes, Micellar Electrokinetic Chromatography (MEKC) is used.High separation efficiency, low sample and reagent consumption.Limited applicability for non-polar, neutral compounds like alkanes, requires specialized buffers with micelles for separation.High (in principle, but challenging for alkanes)

Experimental Protocols

Gas Chromatography (GC-FID) for Isomeric Purity of this compound

This protocol outlines a standard high-resolution gas chromatography method suitable for separating C12 alkane isomers.

1. Sample Preparation: a. Prepare a stock solution of the this compound sample in a volatile, non-polar solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL. b. If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., n-dodecane) to the sample solution.

2. GC-FID Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for hydrocarbon analysis.[1] A long column (e.g., 50-100 m) with a small internal diameter (e.g., 0.25 mm) will provide the best resolution for complex isomer mixtures.
  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the concentrated sample.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp: Increase temperature at a rate of 2 °C/minute to 200 °C.
  • Final hold: Hold at 200 °C for 10 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: 300 °C.

3. Data Analysis: a. Identify the peaks corresponding to this compound and its isomers based on their retention times. b. Integrate the peak area of each isomer. c. Calculate the percentage purity of this compound using the following formula:

Quantitative ¹H NMR (qNMR) for Isomeric Purity of this compound

This protocol describes the use of qNMR for determining the relative amounts of different isomers in a sample.

1. Sample Preparation: a. Accurately weigh a known amount of the this compound sample (e.g., 10 mg) into an NMR tube. b. Add a precise volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) that completely dissolves the sample. c. For absolute quantification, add a known mass of a high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

2. NMR Spectroscopy Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
  • Nucleus: ¹H.
  • Pulse Sequence: A standard single-pulse experiment.
  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.
  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or more).

3. Data Analysis: a. Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). b. Identify unique signals corresponding to this compound and its isomers. For alkanes, the signals for protons on methyl, methylene, and methine groups will be in distinct regions. c. Carefully integrate the non-overlapping signals. d. Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents. The isomeric purity can then be determined from these molar ratios.

Visualizing the Workflow and Method Selection

The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-based analysis and a decision-making process for selecting the appropriate analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane Sample->Dissolve InternalStd Add Internal Standard (optional) Dissolve->InternalStd Vial Transfer to GC Vial InternalStd->Vial Inject Inject into GC Vial->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 1: Experimental workflow for GC-based isomeric purity analysis.

Method_Selection GC Gas Chromatography (GC) NMR Quantitative NMR (qNMR) CE Capillary Electrophoresis (MEKC) Start High Resolution Needed? Start->NMR No Volatile Sample is Volatile? Start->Volatile Yes Volatile->GC No Complex Complex Mixture? Volatile->Complex Yes Complex->GC Yes Complex->CE No (Consider for specific cases)

Figure 2: Logical diagram for selecting an analytical method.

Conclusion

For the routine and high-resolution analysis of this compound's isomeric purity, Gas Chromatography with Flame Ionization Detection remains the gold standard due to its excellent separating power for volatile hydrocarbons.[1] Quantitative NMR serves as a powerful complementary technique, especially when structural confirmation is needed or when dealing with less complex mixtures, as it provides direct quantification without the need for chromatographic separation. While Capillary Electrophoresis, specifically MEKC, presents a potential high-efficiency separation method, its application to non-polar alkanes is less established and may require significant method development. The choice of the optimal technique will ultimately be guided by the specific requirements of the analysis, including the expected complexity of the isomeric mixture, the desired level of accuracy, and the available laboratory resources.

References

A Comparative Guide to High-Temperature Solvents: Benchmarking 4-tert-butyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is paramount for the success of high-temperature chemical reactions, extractions, and crystallizations. An ideal high-temperature solvent should exhibit a high boiling point, excellent thermal stability, and appropriate viscosity characteristics across a wide temperature range. This guide provides a comprehensive benchmark of 4-tert-butyloctane against other commonly used high-temperature solvents: diphenyl ether, dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and sulfolane. The following sections present a detailed comparison of their physicochemical properties, supported by experimental protocols for performance evaluation and a practical application example in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: A Comparative Analysis

The performance of a high-temperature solvent is dictated by its fundamental physical and chemical properties. The following table summarizes the key parameters for this compound and its alternatives.

PropertyThis compoundDiphenyl EtherDimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Sulfolane
Boiling Point (°C) 191[1]259[2]189[3]202[4]285
Melting Point (°C) -50.8 (estimate)[1]26.818.5-2427.5
Density (g/cm³ at 20°C) 0.7602[1]1.07 (at 25°C)[2]1.1001.028 (at 25°C)1.261
Viscosity (cP at 25°C) Estimated > 0.5¹~2.5²1.99[5]1.65[4]10.34 (at 30°C)[6]
Thermal Stability High (Alkane)³High[7]Stable up to 150°C[3]High chemical and thermal stability[4]Decomposes > 220°C
Refractive Index (at 20°C) 1.4256[1]1.579 (at 25°C)[2]1.4791.4701.481 (at 30°C)

¹As a C12 alkane, the viscosity of this compound is expected to be higher than that of shorter-chain alkanes like octane (0.500 mPa·s at 25°C). ²Estimated based on data for the eutectic mixture with biphenyl (Diphyl). ³Long-chain alkanes generally exhibit high thermal stability, decomposing at temperatures between 500 and 800°C in the absence of air.[8][9][10]

High-Temperature Viscosity Comparison

Viscosity is a critical parameter that influences mass transfer and mixing efficiency at elevated temperatures. The following table provides available viscosity data for the selected solvents at various temperatures.

Temperature (°C)This compound (cP)Diphenyl Ether (cP)Dimethyl Sulfoxide (DMSO) (cP)N-Methyl-2-pyrrolidone (NMP) (cP)Sulfolane (cP)
25 Estimated > 0.5~2.51.99[5]1.65[4]10.34 (at 30°C)[6]
50 --1.161.034.81
100 -~0.70.610.632.15
150 -~0.40.400.441.22

Note: Values for Diphenyl Ether, DMSO, NMP, and Sulfolane at higher temperatures are extrapolated or taken from various sources and may not be directly comparable due to different measurement conditions.

Experimental Protocols

To ensure objective and reproducible comparisons of high-temperature solvents, standardized experimental protocols are essential.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of the solvent.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a known mass (typically 5-10 mg) of the solvent into a clean TGA pan.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Start Start Calibrate Calibrate TGA Start->Calibrate Sample Place 5-10 mg of solvent in pan Calibrate->Sample Heat Heat at 10°C/min in N2 atmosphere Sample->Heat Record Record mass vs. temperature Heat->Record Plot Plot TGA curve Record->Plot Determine Determine onset of decomposition Plot->Determine End End Determine->End Suzuki_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide Solvent Add High-Temp Solvent ArylHalide->Solvent BoronicAcid Boronic Acid/Ester BoronicAcid->Solvent Base Base Base->Solvent Catalyst Pd Catalyst Catalyst->Solvent Heat Heat to Reaction Temp Solvent->Heat Stir Stir Heat->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Biaryl Product Purify->Product

References

The Impact of Molecular Architecture: Correlating the Physical Properties of 4-tert-butyloctane to its Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how a molecule's three-dimensional structure dictates its physical behavior is paramount. This guide provides a comparative analysis of 4-tert-butyloctane, a branched alkane, with its linear counterpart and other isomers, offering insights into the structure-property relationships that govern boiling point, melting point, density, and viscosity. The presented experimental data underscores the profound influence of molecular branching.

The arrangement of atoms in a molecule, its isomeric form, directly influences the intermolecular forces at play. These forces, in turn, dictate the macroscopic physical properties we observe. In the case of alkanes, which are nonpolar, the primary intermolecular interactions are London dispersion forces. The strength of these forces is highly dependent on the surface area of the molecule and how efficiently molecules can pack together.

Comparison of Physical Properties

To illustrate the effect of molecular structure, the physical properties of this compound are compared with its linear isomer, n-dodecane, and other branched isomers of C12H26. As the data in the table below reveals, increased branching generally leads to a decrease in boiling point and an increase in melting point, although the latter trend can be more complex.

CompoundMolecular StructureBoiling Point (°C)Melting Point (°C)Density (g/mL)
This compound Highly Branched191[1]-50.8 (estimate)[1]0.7602[1]
n-Dodecane Linear216.3-9.60.75
2-Methyldecane Branched189.3[2]-48.9[3]~0.74
3-Methyldecane Branched189.1[4][5]-92.9[4][5]0.742[4][5]
2,2-Dimethyldecane Highly Branched201[6]-50.8 (estimate)[6]0.7406[6]
2,2,5,5-Tetramethylhexane Highly Branched137.4 - 139[7][8]-12.6[7][8]0.7186[7]
2,3,4,5-Tetramethylhexane Highly Branched156.2 - 161[9][10]-12.59[9]0.729[9]

Key Observations:

  • Boiling Point: this compound has a significantly lower boiling point than its linear isomer, n-dodecane. This is a direct consequence of its highly branched, more compact structure, which reduces the surface area available for intermolecular London dispersion forces.[11][12] Linear molecules, with their larger surface areas, experience stronger attractions and thus require more energy to transition into the gaseous phase.[11][12] This trend is consistent across the other branched isomers as well.

  • Melting Point: The effect of branching on melting point is more nuanced. While increased branching can disrupt the regular packing of molecules in a crystal lattice, leading to a lower melting point, highly symmetrical branched molecules can sometimes pack more efficiently than their linear counterparts, resulting in a higher melting point. The estimated melting point of this compound is significantly lower than that of n-dodecane, suggesting that its branching pattern hinders efficient crystal packing.

  • Density: Generally, branched alkanes tend to have slightly lower densities than their linear isomers. This can be attributed to the less efficient packing of the branched molecules in the liquid state.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties discussed in this guide.

Boiling Point Determination (ASTM D86)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling range of petroleum products is ASTM D86.[6][13][14][15]

Apparatus:

  • Distillation flask

  • Condenser

  • Heating source (e.g., heating mantle)

  • Calibrated thermometer or temperature probe

  • Graduated receiving cylinder

Procedure:

  • A 100 mL sample of the alkane is measured into the distillation flask.

  • The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the Initial Boiling Point (IBP).

  • Heating is continued, and the vapor temperature is recorded as the volume of condensate in the receiving cylinder increases.

  • The Final Boiling Point (FBP) is the maximum temperature observed during the distillation.

For smaller sample volumes, the Thiele tube method can be employed.[16][17][18][19]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or other attachment method

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed, open end down, into the test tube.

  • The test tube is attached to the thermometer.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[20]

Melting Point Determination (Pour Point - ASTM D97)

For alkanes that are solid at or near room temperature, the melting point is a key characteristic. For those that are liquid but solidify at lower temperatures, the pour point, determined by ASTM D97, provides a measure of the lowest temperature at which the oil will still flow.[3][21][22][23][24]

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

  • Jacket to hold the test jar

Procedure:

  • The sample is heated to a specified temperature to ensure it is completely liquid and to dissolve any wax crystals.

  • The sample is then cooled in a controlled manner in the cooling bath.

  • At every 3°C interval, the test jar is removed from the jacket and tilted to see if the liquid moves.

  • This is continued until the sample no longer flows when the jar is held horizontally for 5 seconds.

  • The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[23]

A common laboratory method for determining the melting point of a solid is using a Mel-Temp apparatus .[1][25][26][27][28]

Apparatus:

  • Mel-Temp apparatus with a heating block and temperature control

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the solid sample is packed into the closed end of a capillary tube to a depth of 2-3 mm.[25]

  • The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • The sample is heated rapidly at first to get an approximate melting range.

  • A second sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[1][25]

  • The temperature at which the first liquid appears is recorded as the start of the melting range.

  • The temperature at which the last of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Density Determination (ASTM D4052)

Density is a fundamental physical property that relates a substance's mass to its volume. ASTM D4052 is a standard method for determining the density of liquids using a digital density meter.[2][29][30][31][32]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatically controlled chamber

Procedure:

  • The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.

  • A small volume of the liquid sample (typically 1-2 mL) is injected into the oscillating U-tube.[30]

  • The instrument measures the period of oscillation of the U-tube containing the sample.

  • The density of the sample is calculated by the instrument based on the oscillation period and the calibration data. The measurement is performed at a precise, controlled temperature.

Viscosity Determination (ASTM D445)

Viscosity is a measure of a fluid's resistance to flow. The kinematic viscosity of petroleum products is commonly determined using ASTM D445.[4][5][33][34][35]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature bath

  • Timer

Procedure:

  • The viscometer is charged with a specific volume of the liquid sample.

  • The viscometer is placed in the constant temperature bath until the sample reaches the desired temperature.

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The liquid is then allowed to flow down through the capillary under gravity.

  • The time taken for the meniscus of the liquid to pass between the upper and lower timing marks is accurately measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[4]

Structure-Property Relationships Visualized

The following diagrams illustrate the key concepts discussed in this guide.

Molecular_Structure_and_Boiling_Point cluster_linear Linear Alkane (n-Dodecane) cluster_branched Branched Alkane (this compound) linear Large Surface Area forces_l Stronger London Dispersion Forces linear->forces_l bp_l Higher Boiling Point forces_l->bp_l branched Smaller Surface Area (More Compact) forces_b Weaker London Dispersion Forces branched->forces_b bp_b Lower Boiling Point forces_b->bp_b

Caption: Relationship between molecular structure and boiling point.

Experimental_Workflow_Viscosity start Start sample_prep Prepare Sample (Filter if necessary) start->sample_prep charge_viscometer Charge Calibrated Viscometer sample_prep->charge_viscometer equilibrate Equilibrate in Constant Temp Bath charge_viscometer->equilibrate draw_sample Draw Sample Above Upper Timing Mark equilibrate->draw_sample measure_time Measure Flow Time Between Marks draw_sample->measure_time calculate_kinematic Calculate Kinematic Viscosity (Time x Constant) measure_time->calculate_kinematic measure_density Measure Density (ASTM D4052) calculate_kinematic->measure_density calculate_dynamic Calculate Dynamic Viscosity (Kinematic Viscosity x Density) measure_density->calculate_dynamic end End calculate_dynamic->end

Caption: Experimental workflow for viscosity determination (ASTM D445).

References

4-tert-Butyloctane: A Review of Its Properties and Potential

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data on 4-tert-butyloctane reveals a molecule with defined physical and chemical characteristics, yet a notable absence of documented applications in scientific literature, particularly within the realms of drug development and performance chemicals. While its structural features suggest potential uses, a comprehensive comparison with alternative compounds based on experimental data is not currently possible due to the lack of published research.

This guide provides a summary of the known properties of this compound and outlines potential areas for future research and application based on its chemical structure.

Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2] Its structure consists of an eight-carbon chain (octane) with a bulky tert-butyl group attached to the fourth carbon. This branching imparts specific physical properties to the molecule. A summary of its key physicochemical data is presented in the table below.

PropertyValueSource
Molecular Formula C12H26[2]
Molecular Weight 170.33 g/mol [1][3]
Boiling Point 191°C[4][5]
Density 0.7602 g/cm³[4][5]
Refractive Index 1.4256[4][5]
Melting Point (estimate) -50.8°C[4][5]
CAS Number 62184-32-1[1][3]

Potential Applications and Comparison to Alternatives

The tert-butyl group is a common moiety in medicinal chemistry, often introduced to increase steric bulk, which can enhance metabolic stability or modulate binding affinity to biological targets.[6] For instance, the tert-butyl group in drugs like nelfinavir, an antiretroviral, plays a crucial role in its interaction with HIV-1 protease.[6] However, there is no available literature to suggest that this compound itself has been investigated for any pharmacological activity.

Given its hydrocarbon nature and boiling point, this compound could theoretically be considered as a solvent or a component in fuel formulations. Branched alkanes are sometimes used as fuel additives to improve octane ratings.[7] However, without experimental data on its combustion properties or performance as a solvent, any comparison to established fuel additives or industrial solvents would be purely speculative. The efficacy of fuel additives is typically evaluated through standardized engine tests that measure parameters like octane number, engine cleanliness, and emission levels.[8][9]

Experimental Protocols

The current body of scientific literature lacks specific experimental protocols detailing the use of this compound in any application. General methodologies for evaluating compounds for properties relevant to its potential uses are well-established. For example:

  • Solvent Properties: Evaluation would involve determining its ability to dissolve various solutes, its polarity, and its compatibility with different reaction conditions.

  • Fuel Additive Performance: Standardized tests by organizations like ASTM International would be required to assess its impact on fuel properties such as octane rating, volatility, and its effect on engine performance and emissions.

Future Research Directions

The absence of application-focused research on this compound presents an opportunity for investigation. A logical workflow for exploring its potential could be as follows:

G cluster_0 Synthesis and Purification cluster_1 Property Evaluation cluster_2 Application Screening Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification PhysChem Physicochemical Profiling Purification->PhysChem Tox Toxicological Assessment Purification->Tox Solvent Solvent Applications PhysChem->Solvent Fuel Fuel Additive Potential PhysChem->Fuel Bioactivity Biological Screening Tox->Bioactivity

Figure 1. A potential workflow for the investigation of this compound's applications.

References

Safety Operating Guide

Proper Disposal of 4-Tert-Butyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-tert-butyloctane, a flammable hydrocarbon. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices. Due to the absence of a specific Safety Data Sheet, these guidelines are based on the general principles for the disposal of flammable organic compounds. Users must always comply with local, state, and federal regulations.

Key Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for understanding the substance's potential hazards and for handling it safely during the disposal process.

PropertyValue
Molecular Formula C₁₂H₂₆
Boiling Point 191°C
Density 0.7602 g/cm³
Physical State Liquid
Solubility Insoluble in water; soluble in organic solvents
Hazards Flammable

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management facility. The following steps outline the recommended procedure for its collection and disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with flammable hydrocarbons.

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources, such as heat, sparks, and open flames. The storage area should be a designated hazardous waste accumulation site.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Use an inert absorbent material to contain the spill. Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F End: Proper Disposal E->F

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 4-Tert-butyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Laden Approach

A comprehensive PPE strategy is crucial for minimizing exposure risk when handling 4-tert-butyloctane. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategoryMinimum RequirementRecommended for Large Quantities or Splash PotentialRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Double gloving with an outer layer of neoprene or Viton™ glovesProtects against skin contact. Given the lack of specific permeation data, a conservative approach is warranted.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a full-face shieldPrevents eye contact from splashes or aerosols.
Skin and Body Protection Flame-resistant laboratory coatChemical-resistant apron over a flame-resistant lab coatProtects against skin exposure and potential flammability hazards.
Respiratory Protection Work in a certified chemical fume hoodA NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or in the event of a spill.Minimizes inhalation of potentially harmful vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to ensure a safe laboratory environment.

1. Engineering Controls:

  • All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Inspect all PPE for integrity before use.

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

3. Chemical Handling:

  • Carefully inspect the container for any damage before opening.

  • Use compatible and properly labeled containers for all transfers and reactions.

  • Avoid generating aerosols or vapors.

  • Keep containers tightly closed when not in use.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow: A Guide to Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Review SDS (if available) & SOPs ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Function ppe->hood handle Handle Chemical in Fume Hood hood->handle spill_check Spill? handle->spill_check absorb Absorb with Inert Material spill_check->absorb Yes collect_waste Collect Waste in Labeled Container spill_check->collect_waste No dispose_spill Dispose as Hazardous Waste absorb->dispose_spill dispose_spill->handle dispose_waste Dispose via EHS Protocols collect_waste->dispose_waste end End: Decontaminate & Doff PPE collect_waste->end dispose_waste->end

Caption: Safe handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.